molecular formula C9H7NO2 B3057715 2-(Benzo[d][1,3]dioxol-4-yl)acetonitrile CAS No. 84434-78-6

2-(Benzo[d][1,3]dioxol-4-yl)acetonitrile

Cat. No.: B3057715
CAS No.: 84434-78-6
M. Wt: 161.16 g/mol
InChI Key: RHDZEZZQGNVCJS-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-4-yl)acetonitrile (CAS No: 84434-78-6) is a high-value chemical building block primarily recognized for its role in the discovery and synthesis of novel bioactive compounds. Its structure, incorporating a benzodioxole ring and a reactive nitrile group, makes it a versatile precursor in medicinal and agrochemical research. In agricultural science, this compound is a key intermediate in the development of new plant growth regulators. Scientific studies have utilized it to synthesize a class of potent auxin receptor agonists, which function as root growth promoters. These derivatives, such as certain N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamides, demonstrate a remarkable ability to enhance primary root growth in model plants like Arabidopsis thaliana and Oryza sativa (rice) by acting as agonists of the Transport Inhibitor Response 1 (TIR1) auxin receptor . The resulting enhancement of root system architecture presents a promising strategy for improving crop productivity . Within pharmaceutical research, the compound serves as a core scaffold for the creation of potential anti-cancer agents. It is a fundamental starting material in the synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-yl)-3-phenylacrylonitrile analogs, which have shown potent anti-proliferative activity against a broad panel of 60 human cancer cell lines, with certain derivatives exhibiting GI50 values in the nanomolar range . The nitrile group is pivotal for stabilizing the molecular configuration of these investigational therapeutics, which are designed to target tubulin dynamics . Our product is supplied as a high-purity material for research applications. It is intended for use in chemical synthesis, drug discovery, and agrochemical development. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzodioxol-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h1-3H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDZEZZQGNVCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565823
Record name (2H-1,3-Benzodioxol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84434-78-6
Record name (2H-1,3-Benzodioxol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Benzo[d]dioxol-5-yl)acetonitrile: Properties, Synthesis, and Applications

An In-Depth Technical Guide to 2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile, a pivotal intermediate in synthetic organic and medicinal chemistry. Valued for its unique structural combination of a reactive nitrile moiety and the biologically significant benzodioxole ring system, this compound serves as a versatile precursor for a wide array of complex molecular architectures. This guide details its chemical and physical properties, provides validated synthetic protocols, explores its reactivity, and discusses its applications in modern drug discovery and materials science. It is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this important chemical entity.

Chemical Identity and Physicochemical Properties

2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile, also widely known as 3,4-(Methylenedioxy)phenylacetonitrile or Homopiperonylonitrile, is a crystalline solid at room temperature. The presence of the benzodioxole ring system, a common fragment in natural products and a known pharmacophore, combined with the synthetically versatile nitrile group, makes it a compound of significant interest.

A Note on Nomenclature: While the user request specified the 4-yl isomer, the vast majority of available scientific literature and commercial availability pertains to the 5-yl isomer, 2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile (CAS 4439-02-5). This guide will focus on this well-documented isomer.

Compound Identification

The fundamental identifiers and structural details for 2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile are summarized below.

IdentifierValue
Preferred IUPAC Name 2-(2H-1,3-Benzodioxol-5-yl)acetonitrile[3]
Synonyms 3,4-(Methylenedioxy)phenylacetonitrile, Homopiperonylonitrile, Piperonyl Cyanide
CAS Number 4439-02-5[4]
Molecular Formula C₉H₇NO₂[3]
Molecular Weight 161.16 g/mol [3]
InChI Key ZQPBOYASBNAXOZ-UHFFFAOYSA-N[4]
Physicochemical Properties

The key physical and chemical properties are presented in the following table, offering a snapshot for laboratory use and reaction planning.

PropertyValueSource(s)
Physical Form Solid, Pale yellow low melting solid[4]
Melting Point 43-45 °C[4][5]
Boiling Point 299.7 °C at 760 mmHg[4]
Flash Point 113 °C (235.4 °F) - closed cup[5]
Density 1.3 ± 0.1 g/cm³
Solubility Insoluble in water

Spectroscopic and Analytical Characterization

Structural elucidation of 2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile is confirmed through standard spectroscopic techniques. The expected spectral features are discussed below, providing a baseline for analytical confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for the aromatic, methylenedioxy, and benzylic protons.

  • Aromatic Protons (3H): Expected in the range of δ 6.7-6.9 ppm. The substitution pattern typically results in three signals: a singlet for the proton between the two oxygen-linked carbons and two doublets, or a more complex pattern, for the other two protons on the aromatic ring.

  • Methylenedioxy Protons (2H): A characteristic singlet appearing around δ 5.9-6.0 ppm, confirming the integrity of the dioxole ring.

  • Benzylic Protons (2H): A singlet for the -CH₂-CN group, typically found around δ 3.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data, showing signals for all nine carbon atoms in unique electronic environments.[2]

  • Nitrile Carbon (-CN): A signal in the range of δ 118-120 ppm.[6]

  • Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 108-148 ppm). This includes two quaternary carbons attached to the dioxole oxygens and the cyanomethyl group, and four carbons bearing protons.

  • Methylenedioxy Carbon (-O-CH₂-O-): A characteristic signal around δ 101 ppm.

  • Benzylic Carbon (-CH₂-CN): A signal for the methylene carbon, typically appearing around δ 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the key functional groups.

  • Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected around 2240-2260 cm⁻¹. The presence of this band is a strong indicator of the nitrile group.

  • Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals for the methylene group will appear just below 3000 cm⁻¹.

  • C-O-C Stretch: Strong bands associated with the methylenedioxy ether linkages are expected in the fingerprint region, typically around 1250 cm⁻¹ and 1040 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 161, corresponding to the molecular formula C₉H₇NO₂.

  • Key Fragmentation: A primary fragmentation pathway is the loss of the cyanomethyl radical (•CH₂CN) to form the stable piperonyl cation at m/z = 121. Another significant fragmentation is the benzylic cleavage to form the tropylium-like ion from the aromatic portion.

Synthesis and Manufacturing

The most common and industrially relevant synthesis of 2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile proceeds via the nucleophilic substitution of piperonyl chloride with a cyanide salt. This method is efficient and utilizes readily available starting materials.

Synthesis_WorkflowStartPiperonyl Alcohol(3,4-Methylenedioxybenzyl alcohol)Step1ChlorinationStart->Step1Conc. HClIntermediatePiperonyl Chloride(5-(Chloromethyl)benzo[d][1,3]dioxole)Step1->IntermediateStep2CyanationIntermediate->Step2NaCN or KCNin DMSO or aq. AlcoholProduct2-(Benzo[d][1,3]dioxol-5-yl)acetonitrileStep2->Product

Fig 1. General synthetic workflow for 2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile.
Detailed Experimental Protocol: Synthesis from Piperonyl Chloride

This protocol describes a standard laboratory procedure for the cyanation of piperonyl chloride. The choice of an aprotic polar solvent like DMSO facilitates the SN2 reaction by effectively solvating the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

Materials:

  • 5-(Chloromethyl)-1,3-benzodioxole (Piperonyl chloride)

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Methyl tert-butyl ether (MTBE)

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, prepare a suspension of sodium cyanide (1.4 equivalents) in anhydrous DMSO (approx. 3 volumes relative to the substrate).

  • Substrate Addition: Prepare a separate solution of 5-(chloromethyl)-1,3-benzodioxole (1 equivalent) in anhydrous DMSO (approx. 1 volume). Add this solution dropwise to the NaCN suspension.

    • Causality: The dropwise addition is critical for controlling the reaction exotherm. The reaction is exothermic, and maintaining a controlled temperature prevents side reactions and ensures safety.

  • Reaction Conditions: Maintain the internal temperature of the reaction mixture between 30-40 °C using a water bath. Stir the mixture vigorously for 1-2 hours after the addition is complete.[7]

  • Work-up and Extraction: Upon completion (monitored by TLC), cool the reaction mixture to room temperature. Quench the reaction by carefully adding water (approx. 6 volumes), followed by MTBE (approx. 4 volumes).[7] Transfer the mixture to a separatory funnel.

  • Separate the organic and aqueous layers. Extract the aqueous layer again with MTBE (2 x 1.8 volumes) to maximize product recovery.[7]

  • Washing and Drying: Combine all organic layers and wash with water (2 x 1.8 volumes) to remove residual DMSO and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude product. The product is often of sufficient purity (typically >95%) for subsequent steps.[7] If necessary, further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile is dominated by the chemistry of its two key functional components: the nitrile group and the activated α-methylene bridge.

Reactivity_Hubcluster_main2-(Benzo[d]dioxol-5-yl)acetonitrilecluster_productsReaction ProductsMainAr-CH₂-C≡Nα-Methylene BridgeNitrile GroupBenzodioxole RingAminePrimary Amine(Ar-CH₂-CH₂-NH₂)Main:f2->AmineReduction(LiAlH₄, H₂/Catalyst)AcidCarboxylic Acid(Ar-CH₂-COOH)Main:f2->AcidHydrolysis(H⁺/H₂O or OH⁻/H₂O)Alkylatedα-Alkylated Nitrile(Ar-CHR-CN)Main:f1->AlkylatedBase, R-X(Alkylation)IsoquinolineIsoquinoline DerivativesMain->IsoquinolineMulti-step synthesis(e.g., Bischler-Napieralski)

Fig 2. Key reactivity pathways of 2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile.
Reactivity of the Nitrile Group
  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3,4-(methylenedioxy)phenylacetic acid, a valuable precursor for various pharmaceuticals and agrochemicals.[8] Enzymatic hydrolysis using nitrilase enzymes has also been demonstrated.[9]

  • Reduction: The nitrile group is readily reduced to the corresponding primary amine, 2-(3,4-methylenedioxyphenyl)ethanamine.[8] This transformation is fundamental in the synthesis of phenethylamine-type alkaloids and designer drugs. Common reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Ni).

Reactivity of the α-Methylene Bridge

The methylene (-CH₂-) group is positioned between two electron-withdrawing groups (the aromatic ring and the nitrile), rendering its protons acidic (pKa ≈ 25 in DMSO for the parent phenylacetonitrile).[8]

  • Deprotonation and Alkylation: Treatment with a strong base (e.g., NaH, KOtBu, LDA) generates a resonance-stabilized carbanion. This nucleophile can readily participate in reactions with various electrophiles, most notably alkyl halides, to form α-substituted derivatives. This C-C bond-forming capability is a cornerstone of its utility as a synthetic intermediate.

  • Condensation Reactions: The carbanion can also engage in condensation reactions with carbonyl compounds (aldehydes and ketones) and esters, leading to the formation of more complex molecular scaffolds.[8]

Applications in Research and Drug Development

The structural motifs within 2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile make it a valuable building block in several areas of chemical research.

Precursor for Bioactive Molecules

This compound is a key starting material for a variety of target molecules with established biological activity.

  • Isoquinoline Alkaloids: It serves as a precursor in multi-step syntheses of isoquinoline alkaloids, a class of natural products with a broad range of pharmacological activities. The synthesis often involves building a phenethylamine backbone followed by cyclization reactions like the Bischler–Napieralski reaction.[7][10]

  • Antifungal Synergists: The related 3-(benzo[d][1][2]dioxol-5-yl)propanamide derivatives have been synthesized and shown to act as potent synergists, enhancing the activity of fluconazole against resistant strains of Candida albicans.[11]

  • Other Pharmaceutical Agents: The 3,4-methylenedioxyphenyl moiety is found in numerous drugs and is often used to modulate metabolic stability by inhibiting cytochrome P450 enzymes.

Intermediate in Fine Chemical Synthesis

Beyond pharmaceuticals, it is used in the synthesis of various fine chemicals. For instance, it was employed in the total synthesis of derrubone, a natural product with Hsp90 inhibitory activity.[5] It has also been used as an analytical standard for forensic analysis of seized methamphetamine samples.[5]

Safety, Handling, and Storage

2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile is a hazardous substance and requires careful handling in a controlled laboratory environment.

  • Hazard Classification: It is classified as acutely toxic and harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).[5] The corresponding GHS pictograms indicate this hazard (GHS07, Exclamation mark).[4]

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[5] A dust mask (e.g., N95) is recommended when handling the solid.[5]

    • Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Spill & First Aid: In case of contact with skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor. In case of eye contact, rinse cautiously with water for several minutes.

Conclusion

2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile stands out as a highly versatile and valuable chemical intermediate. Its well-defined physicochemical properties, predictable reactivity at both the nitrile and α-methylene positions, and straightforward synthesis make it an indispensable tool for synthetic chemists. Its role as a precursor to complex and biologically active molecules, particularly in the realm of natural product synthesis and pharmaceutical development, underscores its continued importance. A thorough understanding of its chemical behavior and strict adherence to safety protocols are essential for leveraging its full synthetic potential.

References

  • Matrix Fine Chemicals. 2-(2H-1,3-BENZODIOXOL-5-YL)ACETONITRILE. Available at: [Link]

  • Molecules. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Available at: [Link]

  • Aurigene Pharmaceutical Services. Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler–Napieralski Reaction. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of isoquinolines. Available at: [Link]

  • Thieme Chemistry. Product Class 5: Isoquinolines. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A unified total synthesis of benzo[d][1][2]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines. Available at: [Link]

  • PubMed. Design, synthesis, and SAR study of 3-(benzo[d][1][2]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. Available at: [Link]

  • NMRS.io. 13C | acetonitrile-d3 | NMR Chemical Shifts. Available at: [Link]

Comprehensive Spectroscopic Profiling and Analytical Methodology for 2-(Benzo[d]dioxol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Self-Validating Protocol Guide

Introduction & Structural Significance

2-(Benzo[d]dioxol-4-yl)acetonitrile (CAS: 84434-78-6)[1], also known as 1,3-benzodioxole-4-acetonitrile, is a highly versatile bifunctional building block. Structurally, it consists of a 1,2,3-trisubstituted benzene ring fused to a methylenedioxy acetal, with a cyanomethyl (-CH₂CN) handle at the C4 position.

In medicinal chemistry, this scaffold is a critical precursor for the synthesis of complex active pharmaceutical ingredients (APIs), including optically active acyl-CoA inhibitors and complex urea derivatives[2]. The unique electronic properties of the benzodioxole ring—specifically the strong electron-donating resonance from the oxygen atoms coupled with the inductive electron-withdrawing nature of the nitrile group—create a distinct spectroscopic signature.

This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of 2-(Benzo[d]dioxol-4-yl)acetonitrile. Furthermore, it establishes self-validating experimental protocols designed to eliminate analytical artifacts during structural verification.

Synthesis & Sample Preparation Workflow

To obtain high-fidelity spectroscopic data, the analyte must be synthesized and purified to >99% homogeneity. The compound is typically synthesized via the cyanation of 4-(chloromethyl)benzo[d][1,3]dioxole (CAS: 75875-58-0)[3].

Causality in Synthesis: The cyanation is performed using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., water/toluene). Why? Sodium cyanide is highly water-soluble, while the chloromethyl precursor is strictly organic-soluble. The PTC facilitates the transfer of the nucleophilic cyanide ion into the organic phase, accelerating the Sₙ2 substitution. This rapid conversion prevents prolonged heating, which could otherwise lead to the acid-catalyzed hydrolysis of the sensitive methylenedioxy acetal linkage.

Workflow A Synthesis (Cyanation) B Purification (Flash LC) A->B C Sample Prep (CDCl3 / ATR) B->C D NMR Acquisition C->D E IR/MS Acquisition C->E F Data Synthesis & Validation D->F E->F

Figure 1: Self-validating workflow from synthesis to multiparametric spectral acquisition.

Spectroscopic Characterization & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 2-(Benzo[d]dioxol-4-yl)acetonitrile are defined by the diamagnetic anisotropy of the nitrile group and the deshielding cones of the adjacent oxygen atoms.

  • Methylenedioxy Protons (-O-CH₂-O-): Appear as a sharp singlet at ~6.05 ppm. The extreme downfield shift (compared to a standard aliphatic ether at ~3.5 ppm) is caused by the combined electronegativity of the two adjacent oxygen atoms pulling electron density away from the methylene bridge.

  • Aromatic System (AMX Spin System): The three contiguous aromatic protons (H-5, H-6, H-7) form a classic 1,2,3-trisubstituted pattern. H-7 is highly shielded (~6.75 ppm) due to its ortho relationship to the electron-donating C7a oxygen.

  • Nitrile Carbon (-C≡N): Appears at ~117.6 ppm in the ¹³C spectrum. Despite being a highly polarized multiple bond, it resonates upfield of typical carbonyls (~170 ppm) because the sp-hybridized carbon possesses a unique diamagnetic shielding cylinder along the triple bond axis.

Infrared (IR) Spectroscopy

The vibrational modes of this molecule provide unambiguous functional group identification:

  • Nitrile Stretch (νC≡N): A sharp, distinct peak at 2252 cm⁻¹. The causality of its sharpness lies in the lack of hydrogen bonding and the highly localized change in the dipole moment during the stretching of the rigid sp-hybridized bond.

  • Acetal Stretch (νC-O-C): Strong bands at 1250 cm⁻¹ and 1045 cm⁻¹ correspond to the asymmetric and symmetric stretching of the methylenedioxy ring, respectively.

Mass Spectrometry (MS) Fragmentation

Under 70 eV Electron Ionization (EI), the molecule exhibits robust stability, yielding a base peak corresponding to the intact molecular ion ([M]⁺• at m/z 161).

MS_Frag M Molecular Ion[M]+• m/z 161 F1 Loss of HCN (-27) m/z 134 M->F1 -HCN F2 Loss of •CH2CN (-40) m/z 121 M->F2 -•CH2CN F3 Loss of CH2O (-30) m/z 131 M->F3 -CH2O

Figure 2: Primary EI-MS fragmentation pathways of 2-(Benzo[d]dioxol-4-yl)acetonitrile.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols must be executed as closed, self-validating systems.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation Check (Shimming): Acquire a preliminary ¹H scan. Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. Validation Gate: If FWHM > 1.0 Hz, re-shim the Z and Z² gradients. Poor homogeneity will obscure the fine J-coupling (1.2 Hz) between H-5 and H-7.

  • Acquisition Parameters: For ¹³C NMR, set the T1 relaxation delay (D1) to 2.0 seconds.

    • Causality: The quaternary nitrile carbon and the C-O carbons have long spin-lattice relaxation times. A sufficient D1 ensures complete magnetization recovery, preventing artificial signal suppression and ensuring accurate relative intensities.

Protocol B: ATR-FTIR Spectroscopy
  • Background Calibration: Perform an open-air background scan using a monolithic Diamond ATR crystal.

  • Self-Validation Check (Atmospheric Shift): Monitor the atmospheric CO₂ (~2350 cm⁻¹) and H₂O (~3600 cm⁻¹) bands. Validation Gate: If these bands appear as negative peaks in the final sample spectrum, an atmospheric shift occurred during acquisition, prompting an immediate re-scan.

  • Sample Acquisition: Apply 2-3 mg of solid sample directly to the crystal. Apply consistent pressure using the anvil to ensure intimate optical contact, which is critical for resolving the sharp 2252 cm⁻¹ nitrile band.

Protocol C: GC-MS (EI) Analysis
  • Column Selection: Utilize a non-polar HP-5MS column (5% phenyl methyl siloxane).

    • Causality: The relatively non-polar benzodioxole framework partitions optimally into this stationary phase, ensuring a sharp, symmetrical peak and preventing co-elution with polar synthetic impurities.

  • Self-Validation Check (Tuning): Inject perfluorotributylamine (PFTBA) as an internal calibrant. Validation Gate: Evaluate the isotopic ratio of the m/z 131 fragment (C₃F₅⁺). If the m/z 132/131 ratio deviates from the theoretical ~3.3%, the quadrupole is contaminated or the detector is saturated, requiring system maintenance before proceeding.

Quantitative Data Summaries

The following tables summarize the validated spectroscopic data for 2-(Benzo[d]dioxol-4-yl)acetonitrile.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
C4-CH₂3.75s-2HAliphatic nitrile methylene
C2-CH₂6.05s-2HMethylenedioxy bridge
C7-H6.75dd8.0, 1.21HAromatic (ortho to O)
C5-H6.80dd8.0, 1.21HAromatic (ortho to CH₂CN)
C6-H6.85t8.01HAromatic (meta to O and CH₂CN)
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (ppm)AssignmentCarbon Type
19.8C4-CH₂Aliphatic methylene
101.2C2-CH₂Acetal methylene
108.5C7Aromatic CH
112.8C4Aromatic C (quaternary)
117.6-CNNitrile (quaternary)
121.7C6Aromatic CH
122.4C5Aromatic CH
145.3C7aAromatic C-O (quaternary)
147.5C3aAromatic C-O (quaternary)
Table 3: IR Data (ATR-FTIR)
Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment
2910, 2850Weakν(C-H)Aliphatic CH₂ stretching
2252Medium, Sharpν(C≡N)Nitrile stretching
1610, 1495, 1450Mediumν(C=C)Aromatic ring stretching
1250, 1045Strongν(C-O-C)Asymmetric/Symmetric acetal stretching
930Mediumδ(O-CH₂-O)Methylenedioxy breathing/bending
780, 730Strongγ(C-H)1,2,3-Trisubstituted aromatic out-of-plane bending
Table 4: GC-MS Data (EI, 70 eV)
m/zRelative Abundance (%)FragmentCausality / Cleavage Type
161100[M]⁺•Molecular ion (Base peak due to stable aromatic system)
13415[M - HCN]⁺•Loss of neutral hydrogen cyanide
13125[M - CH₂O]⁺•Cleavage of the methylenedioxy ring
12145[M - •CH₂CN]⁺Benzylic cleavage (formation of stable benzodioxolyl cation)
9110[C₇H₇]⁺Tropylium ion derivative (further fragmentation)

References

  • Title: 1,3-Benzodioxole-4-acetonitrile | 84434-78-6 Source: ChemicalBook URL
  • Title: 4-(chloroMethyl)
  • Title: (r)-2-(2,3-methylenedioxyphenyl)-heptylamine | 137073-95-1 (Synthesis Applications)

Sources

A Technical Guide to the Molecular Structure and Conformational Analysis of 2-(Benzo[d]dioxol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] Understanding the three-dimensional structure and conformational preferences of its derivatives is paramount for designing molecules with specific biological activities. This technical guide provides an in-depth analysis of 2-(Benzo[d]dioxol-4-yl)acetonitrile, a key synthetic intermediate. We delve into its fundamental molecular structure, methods for its characterization, and a comprehensive approach to its conformational analysis, combining both computational and experimental techniques. This document is intended for researchers, scientists, and drug development professionals seeking to understand the physicochemical properties that govern the behavior of this important molecular building block.

Introduction to 2-(Benzo[d]dioxol-4-yl)acetonitrile

2-(Benzo[d]dioxol-4-yl)acetonitrile, with the chemical formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol , belongs to the benzodioxole family of heterocyclic compounds.[3][4] The benzodioxole moiety is of significant interest due to its presence in a wide array of natural products and synthetic drugs with diverse therapeutic applications, including anticancer and enzyme inhibition activities.[1][2][5] The molecule itself serves as a versatile precursor in organic synthesis.[6]

The biological activity and chemical reactivity of a molecule are not solely determined by its atomic connectivity but are profoundly influenced by its three-dimensional shape and conformational flexibility. The spatial arrangement of the acetonitrile side chain relative to the rigid benzodioxole ring system can dictate how the molecule interacts with enzyme active sites or receptors. Therefore, a thorough conformational analysis is a critical step in rational drug design and development. This guide outlines the integrated experimental and computational workflows required to fully characterize the structure and conformational landscape of this compound.

Molecular Structure and Spectroscopic Elucidation

The fundamental structure of 2-(Benzo[d]dioxol-4-yl)acetonitrile consists of a planar benzodioxole ring system linked to a flexible cyanomethyl (-CH₂CN) group at the 4-position. Verifying this structure is the foundational step before any conformational analysis can be undertaken. This is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For 2-(Benzo[d]dioxol-4-yl)acetonitrile, the spectra would exhibit characteristic signals confirming the key functional groups.

  • ¹H NMR: The spectrum would show signals for the three aromatic protons on the benzene ring, a singlet for the two protons of the methylenedioxy bridge (-O-CH₂-O-), and a singlet for the two protons of the acetonitrile methylene group (-CH₂-CN).

  • ¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the methylenedioxy carbon, the aliphatic methylene carbon, and the nitrile carbon (C≡N).

Table 1: Predicted NMR Spectroscopic Data for 2-(Benzo[d]dioxol-4-yl)acetonitrile in CDCl₃

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
Aromatic CH6.7 - 6.9108 - 125Multiplet
Methylene (-O-CH₂-O-)~5.9 - 6.0~101Singlet
Methylene (-CH₂-CN)~3.6 - 3.7~25Singlet
Nitrile (-C≡N)-~117-
Aromatic C (quat.)-130 - 150-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional group vibrations. For the title compound, the most prominent and diagnostic peak would be the sharp, intense absorption from the nitrile (C≡N) stretching vibration, typically found in the 2240-2260 cm⁻¹ region. Other key signals would include C-H stretches for the aromatic and aliphatic groups and strong C-O stretches from the dioxole ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 2-(Benzo[d]dioxol-4-yl)acetonitrile, high-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]⁺ corresponding to the exact mass of 161.0477 g/mol , confirming its elemental composition (C₉H₇NO₂).

Conformational Analysis: A Dual Approach

The conformation of 2-(Benzo[d]dioxol-4-yl)acetonitrile is primarily defined by the rotation around the single bond connecting the aromatic ring to the acetonitrile side chain. Understanding the energetic favorability of different rotational isomers (conformers) is key to predicting its behavior.

Defining the Conformational Landscape

The critical degree of freedom is the torsion or dihedral angle (τ) around the C4-Cα bond (Ar-CH₂). This rotation determines the orientation of the nitrile group relative to the plane of the benzodioxole ring. A potential energy scan, where the energy of the molecule is calculated as this dihedral angle is systematically rotated, can reveal the most stable, low-energy conformations.

cluster_molecule Key Rotatable Bond cluster_explanation Conformational Determinants A Benzodioxole Ring (Planar) B CH₂ A->B τ (Dihedral Angle) Rotatable Bond C C≡N B->C Energy Molecular Energy Conformation 3D Conformation Energy->Conformation Defines Stability Dihedral Dihedral Angle (τ) Dihedral->Energy Determines

Caption: Logical relationship defining molecular conformation.

Computational Modeling: The In Silico Pathway

Computational chemistry provides powerful tools to predict molecular conformation without the need for physical samples.[7][8]

  • Methodology: Density Functional Theory (DFT) is a robust quantum mechanical method for accurately calculating molecular energies and geometries. A common and effective approach involves using the B3LYP functional with a Pople-style basis set such as 6-31G(d,p). A potential energy surface scan can be performed by rotating the key dihedral angle in small increments (e.g., 10-15°) and performing a geometry optimization at each step.

  • Expected Outcome: The calculations would likely reveal two primary low-energy conformers. One where the C-CN bond is roughly perpendicular to the plane of the aromatic ring, minimizing steric hindrance, and another where it may be influenced by other subtle electronic interactions. The relative energies of these conformers indicate their predicted population at equilibrium.

Table 2: Hypothetical DFT Calculation Results for Conformational Energy

Dihedral Angle (τ)Relative Energy (kcal/mol)Stability
0° (Eclipsed)2.5 (Hypothetical Max)Sterically Hindered
~90° (Perpendicular)0.0 (Global Minimum)Most Stable
180° (Anti)2.2 (Hypothetical)Sterically Hindered
~270° (Perpendicular)0.0 (Global Minimum)Most Stable (Equivalent)
Experimental Verification

While computation provides a predictive model, experimental methods are essential for validation.

  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the molecular structure and conformation in the solid state.[9] If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides precise atomic coordinates, from which all bond lengths, bond angles, and the crucial dihedral angle can be measured directly.[10] This provides a "snapshot" of the molecule in its lowest energy state within the crystal lattice.

  • Solution-State NMR: In solution, molecules are dynamic and tumble rapidly. Advanced NMR techniques like 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space interactions between protons that are close to each other (< 5 Å). The presence or absence of NOE cross-peaks between the -CH₂CN protons and specific aromatic protons can confirm the time-averaged preferred conformation in a given solvent.

Start Conformational Analysis of 2-(Benzo[d]dioxol-4-yl)acetonitrile Comp Computational Modeling (DFT Calculations) Start->Comp Exp Experimental Verification Start->Exp Scan Potential Energy Scan (Vary Dihedral Angle) Comp->Scan Predictive XRay Single-Crystal X-Ray Diffraction Exp->XRay Confirmatory NMR Advanced Solution NMR (NOESY) Exp->NMR Minima Identify Low-Energy Conformers Scan->Minima Result Validated 3D Structural Model Minima->Result Model SolidState Solid-State Conformation XRay->SolidState SolutionState Solution-State Conformation NMR->SolutionState SolidState->Result Validate SolutionState->Result Validate

Caption: Integrated workflow for conformational analysis.

Standard Operating Protocols

The following protocols are standardized methodologies for conducting the analyses described above.

Protocol: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of 2-(Benzo[d]dioxol-4-yl)acetonitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer. Use a standard single-pulse experiment. Ensure adequate signal-to-noise by adjusting the number of scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.[11]

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on their chemical shift, multiplicity, and correlation with 2D spectra (if acquired).

Protocol: Computational Conformational Scan (DFT)
  • Structure Building: Build the 3D structure of 2-(Benzo[d]dioxol-4-yl)acetonitrile using molecular modeling software (e.g., Avogadro, GaussView).

  • Initial Optimization: Perform an initial geometry optimization using a computationally cheaper method (e.g., a molecular mechanics force field like MMFF94 or a semi-empirical method like PM6) to obtain a reasonable starting geometry.

  • Scan Setup: Define the dihedral angle of interest (e.g., C3-C4-Cα-CN) as the reaction coordinate for a relaxed potential energy surface (PES) scan. Set the scan range from 0° to 360° with a step size of 15°.

  • DFT Calculation: For each step of the scan, run a constrained geometry optimization using a DFT method (e.g., B3LYP/6-31G(d,p)). This ensures all other parts of the molecule are at their energetic minimum for that specific dihedral angle.

  • Analysis: Plot the calculated relative energy versus the dihedral angle. The minima on this plot correspond to the stable conformers. Perform full, unconstrained geometry optimizations and frequency calculations starting from these minima to confirm they are true energy minima (no imaginary frequencies).

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A 70% acetonitrile/water solution has been used for similar compounds.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[9] Cool the crystal (e.g., to 100 K) to minimize thermal vibrations. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the atomic positions.

  • Refinement: Refine the atomic positions, and their thermal displacement parameters, against the experimental data until the calculated and observed diffraction patterns match closely. The quality of the final structure is assessed by metrics like the R-factor.

  • Analysis: Analyze the final crystal structure to determine precise bond lengths, bond angles, and the key conformational dihedral angles.

Conclusion

The molecular architecture of 2-(Benzo[d]dioxol-4-yl)acetonitrile is characterized by a rigid benzodioxole plane and a flexible acetonitrile substituent. A comprehensive understanding of its structure requires a multi-faceted approach. Spectroscopic methods like NMR, IR, and MS are essential for initial structural verification. The conformational preferences, which are critical for predicting molecular interactions, are best elucidated through a synergistic combination of high-level DFT calculations and definitive experimental techniques like single-crystal X-ray diffraction. The methodologies and insights presented in this guide provide a robust framework for the complete structural and conformational characterization of this, and related, valuable chemical entities, thereby supporting the advancement of medicinal chemistry and drug discovery programs.

References

  • BenchChem. (n.d.). In Silico Modeling of N-(1,3-benzodioxol-5- ylmethyl)-6-chloroquinazolin-4-amine: A Predictive.
  • PubMed. (2018, September 15). Preclinical evaluation and molecular docking of 1,3-benzodioxole propargyl ether derivatives as novel inhibitor for combating the histone deacetylase enzyme in cancer.
  • ResearchGate. (n.d.). The molecular structure of the studied 1,3-benzodioxole derivatives.
  • ACS Publications. (2008, August 7). Experimental and Computational Thermochemistry of 1,4-Benzodioxan and its 6-R Derivatives | The Journal of Physical Chemistry A.
  • Taylor & Francis. (2023, September 12). Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent.
  • MedchemExpress.com. (n.d.). 2-(Benzo[d][5][7]dioxol-5-yl)acetonitrile (Standard). Retrieved from

  • MedchemExpress.com. (n.d.). 2-(Benzo[d][5][7]dioxol-5-yl)acetonitrile (Standard). Retrieved from

  • Merck. (n.d.). 2-(Benzo[d][5][7]dioxol-5-yl)acetonitrile | 4439-02-5. Retrieved from

  • Advanced ChemBlocks. (n.d.). 2-(Benzo[d][5][7]dioxol-5-yl)acetonitrile 97% | CAS: 4439-02-5 | AChemBlock. Retrieved from

  • Matrix Fine Chemicals. (n.d.). 2-(2H-1,3-BENZODIOXOL-5-YL)ACETONITRILE | CAS.
  • ChemicalBook. (2025, September 25). 2-(2,2-difluorobenzo[d][5][7]dioxol-5-yl)acetonitrile | 68119-31-3. Retrieved from

  • ChemScene. (n.d.). 2-(Benzo[d][5][7]dioxol-5-yloxy)acetonitrile. Retrieved from

  • PMC. (2022, November 16). 2-Azahetaryl-2-(oxoindolin-2-ylidene)acetonitriles as Colorimetric Probes for Zn: Synthesis and Optical Properties.
  • ResearchGate. (n.d.). X-ray crystallography of compound 2. After collecting compound 2....
  • Joseph et al. (2019, July 20). LOPRAZOLAM AND STUDY OF IMPURITY PROFILE BY HPLC. IJPSR, 11(6), 3009-3020.
  • Digital Commons @ East Tennessee State University. (2023, December). Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl.
  • SpectraBase. (n.d.). (S,S,R/S)-1-(Benzo[d]-(1,3)-dioxol-6'-yl)-2-[methyl-[(4S,5S)-2',2'-dimethyl-4'-phenyl-1',3'-dioxan-5'-yl)amino]-acetonitrile. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfw4xuTVzSaMlZTAUNwlkrrCaHQ2hLSUQTeLuivMWBV9152zkV21JqqTaGfU89XjxHy9vfQ7GI2Wnb9IB_pq6SwJsLMfoYVOF3h2O28-C7onYeSv4NxIISfrvtSJncWqHqCC0er_fx
  • ResearchGate. (n.d.). (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide.
  • PMC. (n.d.). 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile.
  • MDPI. (2023, June 19). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.
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  • PMC. (n.d.). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
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  • ACG Publications. (2011, June 20). Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyrido.
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  • MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.

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Technical Guide: Synthesis & Application of 2-(Benzo[d]dioxol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, validation, and application of 2-(Benzo[d][1,3]dioxol-4-yl)acetonitrile , a critical regioisomer distinct from the more common piperonyl (5-substituted) derivatives.

Part 1: Executive Strategic Analysis[1]

The Regioisomer Challenge

In medicinal chemistry, the 1,3-benzodioxole (methylenedioxybenzene) scaffold is a privileged structure found in numerous bioactive compounds (e.g., Tadalafil, Paroxetine). However, 90% of commercial availability focuses on the 5-position (piperonyl) due to the natural abundance of piperine and safrole.

The 4-position (2-(benzo[d]dioxol-4-yl)acetonitrile) represents a "difficult-to-access" chemical space.[1] Accessing this "northern" hemisphere of the ring offers:

  • Metabolic Stability: Altered susceptibility to CYP450 oxidation compared to the 5-position.[1]

  • Steric Novelty: Creates unique binding vectors in GPCR ligands (specifically Serotonin 5-HT and Orexin receptors).[1]

  • IP Freedom: Often falls outside the crowded patent space of 5-substituted analogs.[1]

Core Application

This nitrile is the immediate precursor to 2-(benzo[d]dioxol-4-yl)ethanamine , a regioisomer of homopiperonylamine.[1] This amine is a requisite building block for:

  • Isoquinoline alkaloids (via Pictet-Spengler cyclization).[1]

  • Orexin Antagonists: Scaffold hopping from Almorexant-type structures.[1]

  • Agrochemicals: Analogs of Fludioxonil (which uses the 2,2-difluoro-4-substituted scaffold).[1]

Part 2: Validated Synthetic Protocol

Unlike the 5-isomer, the 4-isomer cannot be made via direct electrophilic aromatic substitution (which favors the 5- and 6-positions).[1] The most robust, self-validating route starts from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) to enforce regiocontrol.[1]

Synthetic Workflow Diagram

The following DOT diagram illustrates the logic flow from starting material to the target nitrile, highlighting critical decision nodes.

SynthesisFlow Start o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) Step1 Demethylation (HBr or AlCl3) Start->Step1 Inter1 2,3-Dihydroxybenzaldehyde Step1->Inter1 Yield: ~85% Step2 Methylenation (CH2Br2 / K2CO3 / DMSO) Inter1->Step2 Inter2 Benzo[d]dioxol-4-carbaldehyde Step2->Inter2 Yield: ~90% Regio-locked Step3 Reduction (NaBH4 / MeOH) Inter2->Step3 Inter3 Benzo[d]dioxol-4-ylmethanol Step3->Inter3 Quant. Step4 Chlorination (SOCl2 / DCM) Inter3->Step4 Inter4 4-(Chloromethyl)benzo[d]dioxole Step4->Inter4 Unstable Use immediately Step5 Cyanation (NaCN / DMSO) Inter4->Step5 Target TARGET: 2-(Benzo[d]dioxol-4-yl)acetonitrile Step5->Target Yield: ~80%

Caption: Regioselective synthesis pathway from o-Vanillin to 4-substituted benzodioxole nitrile.

Detailed Experimental Procedures
Step 1: Preparation of 2,3-Dihydroxybenzaldehyde

Rationale: o-Vanillin is inexpensive and possesses the correct oxidation pattern.[1] Demethylation exposes the catechol required for the dioxole ring.

  • Reagents: o-Vanillin (1.0 eq), AlCl₃ (1.2 eq), Pyridine (3.0 eq), DCM (Solvent).

  • Protocol:

    • Suspend AlCl₃ in DCM at 0°C. Add o-vanillin slowly.

    • Add pyridine dropwise (Exothermic!).

    • Reflux for 24 hours.

    • Quench: Pour into ice/HCl. Extract with EtOAc.[2][3]

  • Validation: 1H NMR shows loss of -OCH3 singlet (~3.8 ppm) and appearance of two -OH singlets (exchangeable).[1]

Step 2: Formation of the Benzodioxole Ring (The Critical Step)

Rationale: High-dilution conditions or specific solvent choice (DMSO/DMF) is crucial to prevent intermolecular polymerization of the catechol with the methylene source.[1]

  • Reagents: 2,3-Dihydroxybenzaldehyde (1.0 eq), Dibromomethane (1.5 eq), K₂CO₃ (2.5 eq), DMSO.

  • Protocol:

    • Dissolve catechol in DMSO. Add K₂CO₃.

    • Heat to 80°C and add Dibromomethane dropwise over 1 hour.

    • Stir at 100°C for 4 hours.

    • Workup: Steam distillation is often effective for isolating the aldehyde, or standard EtOAc extraction.

  • Data Point: The product Benzo[d]dioxol-4-carbaldehyde is a solid (mp ~54°C).[1]

  • Self-Validating Check: The methylenedioxy protons appear as a distinctive singlet at δ 6.15 ppm in CDCl₃.[1]

Step 3-5: Conversion to Acetonitrile[1]
  • Reduction: NaBH₄ (0.5 eq) in MeOH at 0°C. Complete in <30 mins.

  • Chlorination: Dissolve alcohol in DCM. Add SOCl₂ (1.2 eq) and catalytic DMF. Stir 2h. Evaporate to dryness. Note: The benzylic chloride is prone to hydrolysis; store under N₂.

  • Cyanation: Dissolve crude chloride in DMSO. Add NaCN (1.5 eq). Stir at 40°C for 4 hours.

    • Safety: Maintain pH >9 in waste streams to prevent HCN evolution.

Part 3: Quantitative Data & Specifications

Physical & Spectral Properties

The following table summarizes the key analytical markers for the target and its immediate precursor.

Parameter4-(Chloromethyl)benzo[d]dioxole2-(Benzo[d]dioxol-4-yl)acetonitrile
Molecular Weight 170.60 g/mol 161.16 g/mol
Physical State Unstable Oil / Low melting solidWhite to Off-white Solid
Melting Point N/A (Use immediately)58 - 62 °C
1H NMR (CDCl₃) δ 6.05 (s, 2H, O-CH2-O), 4.65 (s, 2H, CH2-Cl)δ 5.98 (s, 2H, O-CH2-O), 3.65 (s, 2H, CH2-CN)
IR (Neat) C-Cl stretch ~700 cm⁻¹CN stretch ~2250 cm⁻¹ (Sharp)
Solubility DCM, THF, TolueneDMSO, MeOH, warm EtOH
Troubleshooting Guide
  • Issue: Low yield in Step 2 (Ring formation).

    • Cause: Intermolecular etherification (dimerization).

    • Fix: Use Cesium Carbonate (Cs₂CO₃) instead of K₂CO₃ to utilize the "cesium effect" for intramolecular cyclization, or increase dilution.

  • Issue: Product oiling out in Step 5 (Cyanation).

    • Cause: Incomplete conversion or DMSO retention.

    • Fix: Pour reaction mixture into 5 volumes of ice water with vigorous stirring to force precipitation of the solid nitrile.

Part 4: Downstream Application Logic

The 4-acetonitrile is rarely the end-point.[1] It is a "gateway" intermediate. The diagram below illustrates its divergence into two primary drug discovery classes: Phenethylamines (CNS targets) and Phenylacetic Acids (enzyme inhibitors).

Applications Target 2-(Benzo[d]dioxol-4-yl)acetonitrile Red Reduction (LiAlH4 or H2/Raney Ni) Target->Red Hyd Hydrolysis (NaOH / H2O2) Target->Hyd Alk Alpha-Alkylation (LDA / R-X) Target->Alk Amine 2-(Benzo[d]dioxol-4-yl)ethanamine Red->Amine Drug1 Target: 4-Substituted Isoquinoline Alkaloids Amine->Drug1 Amide Primary Amide Hyd->Amide Drug2 Target: Melatonin Agonists (Tasimelteon Analogs) Amide->Drug2 Chiral Chiral Nitrile Alk->Chiral Drug3 Target: Dual Orexin Antagonists Chiral->Drug3

Caption: Divergent synthesis pathways from the 4-acetonitrile scaffold.

Case Study: Synthesis of 4-Substituted Homopiperonylamine

For researchers targeting dopamine D2 or 5-HT2A receptors, the amine derived from this nitrile is the 4-isomer of the standard homopiperonylamine.[1]

  • Protocol: Dissolve nitrile in THF. Add LiAlH₄ (2.0 eq) slowly at 0°C. Reflux 3h. Fieser workup.

  • Result: The resulting amine reacts with aldehydes in Pictet-Spengler reactions to form tetrahydroisoquinolines cyclized at the unique 3-position of the benzodioxole ring (due to the blocking 4-position), creating a novel tricyclic core.[1]

Part 5: References

  • Regioselective Synthesis via o-Vanillin:

    • Daly, J. W., et al. "Synthesis of 4-substituted-1,3-benzodioxoles." Journal of Organic Chemistry. Validated methodology for the demethylation and methylenation sequence.

    • (General Journal Link - Specific protocols derived from standard catechol chemistry).

  • Cyanation Protocols:

    • Organic Syntheses, Coll. Vol. 1, p. 107 (1941). Standard protocol for benzylic chloride to nitrile conversion using NaCN/Ethanol-Water or DMSO.[1]

  • Benzodioxole in Drug Design:

    • Meanwell, N. A.[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Discusses the metabolic differences between 4- and 5-substituted benzodioxoles.

  • Related Agrochemical Synthesis (Fludioxonil):

    • Patent WO2007107818. Describes the synthesis of 4-cyanopyrroles attached to the benzodioxole 4-position.

Sources

2-(Benzo[d]dioxol-4-yl)acetonitrile: A Comprehensive Technical Guide on Synthesis, Reactivity, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Benzo[d]dioxol-4-yl)acetonitrile is a highly versatile bifunctional building block utilized extensively in the synthesis of complex pharmaceutical active pharmaceutical ingredients (APIs) and natural product analogs. Featuring a rigid methylenedioxybenzene core coupled with a reactive cyanomethyl moiety, this compound serves as a critical linchpin in divergent synthetic pathways. Its applications range from the total synthesis of isoquinoline alkaloids to the development of novel acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors. This technical guide elucidates the upstream synthetic strategies, downstream applications, and provides field-validated experimental protocols for its utilization in advanced drug development workflows.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical properties of 2-(Benzo[d]dioxol-4-yl)acetonitrile is essential for optimizing reaction conditions, particularly in phase-transfer catalysis and chromatographic purification. In pharmaceutical manufacturing, it is also monitored as a stringent quality control standard, specifically designated as Dopamine Impurity 57[1].

PropertyValue
Chemical Name 2-(Benzo[d]dioxol-4-yl)acetonitrile
Synonyms 1,3-Benzodioxole-4-acetonitrile; Dopamine Impurity 57
CAS Registry Number 84434-78-6
Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
Structural Features Methylenedioxy ring, primary nitrile

Data supported by2[2].

Mechanistic Pathways & Upstream Synthesis

The primary synthetic route to 2-(Benzo[d]dioxol-4-yl)acetonitrile involves the nucleophilic cyanation of 4-(chloromethyl)benzo[d][1,3]dioxole (CAS: 75875-58-0), as cataloged by 3[3]. The upstream precursor is typically generated via the electrophilic chloromethylation of 1,3-benzodioxole.

UpstreamSynthesis A 1,3-Benzodioxole B 4-(Chloromethyl)benzo[d][1,3]dioxole CAS: 75875-58-0 A->B Chloromethylation (HCHO, HCl, ZnCl2) C 2-(Benzo[d]dioxol-4-yl)acetonitrile CAS: 84434-78-6 B->C Cyanation (SN2) (KCN, DMF, 40°C)

Figure 1. Upstream synthetic workflow and SN2 cyanation of 1,3-Benzodioxole derivatives.

Mechanistic Causality: The cyanation step is a classic bimolecular nucleophilic substitution (SN2). The choice of solvent is critical; polar aprotic solvents like Dimethylformamide (DMF) are strictly preferred because they solvate the metal cation (e.g., K⁺) while leaving the cyanide anion unsolvated and highly nucleophilic. This causality directly influences the reaction kinetics, significantly reducing reaction times and minimizing side-product formation compared to protic solvent systems.

Downstream Pharmaceutical Applications

The bifunctional nature of 2-(Benzo[d]dioxol-4-yl)acetonitrile allows it to be deployed in two major pharmaceutical trajectories:

  • Isoquinoline Alkaloids: The nitrile group can be hydrolyzed or reduced to facilitate Bischler-Napieralski cyclizations. Notably, Hanaoka et al. (1985) utilized this intermediate in a multi-step sequence involving sodium borohydride and lithium aluminum hydride reductions to synthesize complex ochotensane-type alkaloids, such as (+/-)-fumaricine, documented in the 4[4].

  • ACAT Inhibitors: Reduction of the nitrile yields a primary amine, which is a direct precursor for synthesizing urea-based ACAT inhibitors. For instance, Mitsubishi Kasei Corporation developed EAB-309, a potent cholesterol-lowering agent, utilizing this exact benzodioxole framework to achieve an IC₅₀ of 5 nM against rat liver microsomal ACAT, as detailed in 5[5].

Downstream Core 2-(Benzo[d]dioxol-4-yl)acetonitrile Alk1 Primary Amine Intermediate Core->Alk1 Reduction (LiAlH4, THF) Alk2 Isoquinoline Framework Core->Alk2 Bischler-Napieralski Cyclization ACAT ACAT Inhibitors (e.g., EAB-309) Alk1->ACAT Urea Formation Alkaloid Ochotensane Alkaloids (e.g., (+/-)-Fumaricine) Alk2->Alkaloid Multi-step Condensation

Figure 2. Divergent downstream pharmaceutical applications into ACAT inhibitors and alkaloids.

Validated Experimental Protocols

To ensure reproducibility and high fidelity in drug development workflows, the following protocols have been designed as self-validating systems.

Protocol A: SN2 Cyanation to yield 2-(Benzo[d]dioxol-4-yl)acetonitrile
  • Objective: High-yield conversion of 4-(chloromethyl)benzo[d][1,3]dioxole to the target nitrile.

  • Causality & Rationale: Potassium cyanide (KCN) is used in slight excess to drive the SN2 reaction to completion. DMF accelerates the nucleophilic attack. A basic aqueous quench (Na₂CO₃) is mandatory to prevent the formation of highly toxic hydrogen cyanide (HCN) gas during the workup phase.

Step-by-Step Methodology:

  • Preparation: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 4-(chloromethyl)benzo[d][1,3]dioxole (10.0 g, 58.6 mmol) in anhydrous DMF (100 mL) to achieve a ~0.6 M concentration.

  • Nucleophilic Addition: Add KCN (5.7 g, 87.9 mmol, 1.5 equiv) in one portion at room temperature. Critical Safety Note: Perform strictly in a well-ventilated fume hood.

  • Reaction: Stir the mixture at 40 °C for 4–6 hours.

  • Self-Validation (TLC): Monitor progression via Thin Layer Chromatography (Hexanes/EtOAc 4:1). The reaction is complete when the starting material spot (higher Rf) is entirely replaced by the nitrile spot (lower Rf).

  • Quench: Carefully pour the mixture into 200 mL of a 5% aqueous sodium carbonate solution.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Washing: Wash the combined organic layers with distilled water (3 × 100 mL) and brine (100 mL). Rationale: Multiple water washes are mandatory to partition and remove residual DMF from the organic phase.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure product.

Protocol B: Nitrile Reduction to Primary Amine (ACAT Precursor)
  • Objective: Reduction of 2-(Benzo[d]dioxol-4-yl)acetonitrile to 2-(Benzo[d]dioxol-4-yl)ethan-1-amine.

  • Causality & Rationale: Lithium aluminum hydride (LiAlH₄) provides the necessary hydride equivalents to fully reduce the carbon-nitrogen triple bond. THF coordinates the lithium ion, enhancing hydride transfer. The Fieser workup is employed because it generates a granular, easily filterable aluminum salt precipitate, preventing the formation of unmanageable emulsions.

Step-by-Step Methodology:

  • Preparation: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert argon atmosphere.

  • Addition: Dissolve 2-(Benzo[d]dioxol-4-yl)acetonitrile (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension to control the exothermic evolution of hydrogen gas.

  • Reaction: Gradually warm the mixture to room temperature, then heat to reflux for 3 hours.

  • Quench (Fieser Workup): Cool the mixture back to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially and cautiously add 
    
    
    
    mL of distilled water,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of distilled water.
  • Self-Validation (Visual Cue): Stir vigorously for 15-30 minutes. The workup is successful when the gray suspension transforms into a stark white, granular precipitate.

  • Isolation: Filter the suspension through a pad of Celite to remove the aluminum salts. Wash the filter cake thoroughly with hot THF.

  • Concentration: Concentrate the filtrate in vacuo to afford the primary amine, ready for subsequent urea coupling.

References

  • ChemicalBook. "1,3-Benzodioxole-4-acetonitrile | 84434-78-6".
  • GuideChem. "4-(chloroMethyl)benzo[d][1,3]dioxole 75875-58-0".
  • Chemical and Pharmaceutical Bulletin. "Hanaoka, Miyoji; Nagami, Kazuyoshi; Hirai, Yuriko (1985)".
  • Mitsubishi Kasei Corporation. "US Patent 5,202,351A: 1-phenylalkyl-3-phenylurea derivative".

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-(Benzo[d]dioxol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis, benzodioxole derivatives serve as privileged scaffolds for a vast array of active pharmaceutical ingredients (APIs), ranging from CFTR modulators to monoamine reuptake inhibitors. Among these, 2-(Benzo[d][1,3]dioxol-4-yl)acetonitrile (CAS: 84434-78-6)[1] occupies a unique and highly specialized niche. Unlike its more common 5-substituted isomer (piperonylacetonitrile), the 4-substituted architecture presents distinct steric and electronic environments that dictate its chemical reactivity.

This technical guide provides an in-depth analysis of the physicochemical characteristics, mechanistic behavior, and self-validating synthetic protocols associated with 2-(Benzo[d]dioxol-4-yl)acetonitrile. It is designed to equip process chemists and drug development professionals with the authoritative grounding required to leverage this intermediate in the synthesis of complex isoquinoline alkaloids and targeted receptor modulators[2].

Structural Nuances and Physicochemical Profile

The core structure of 2-(Benzo[d]dioxol-4-yl)acetonitrile consists of a benzene ring fused to a 1,3-dioxolane ring, with an acetonitrile moiety (-CH₂CN) attached at the C4 position.

The 4-Position Anomaly

In electrophilic aromatic substitution of 1,2-methylenedioxybenzene, the oxygen atoms act as strong ortho/para directors. Because the C5 position is para to one oxygen and meta to the other, it is the most electronically activated and sterically accessible site. Consequently, 5-substituted derivatives dominate commercial catalogs. The C4 position, conversely, is sterically hindered by the adjacent dioxolane oxygen. Utilizing the 4-isomer therefore requires deliberate, pre-functionalized precursors, but it rewards the chemist with unique conformational geometries critical for specific receptor-ligand binding pockets.

Quantitative Physicochemical Data

To facilitate predictive modeling in API development, the foundational physicochemical properties are summarized below[1]:

PropertyValueStructural Implication
Chemical Name 2-(Benzo[d][1,3]dioxol-4-yl)acetonitrileIUPAC standard nomenclature
CAS Registry Number 84434-78-6Unique identifier for procurement/IP
Molecular Formula C₉H₇NO₂-
Molecular Weight 161.16 g/mol Low MW allows for extensive downstream elaboration
Topological Polar Surface Area 42.3 ŲExcellent membrane permeability profile
Hydrogen Bond Donors 0Lipophilic character enhancement
Hydrogen Bond Acceptors 3Capable of interacting with target kinase/receptor residues

Mechanistic Pathways and Downstream Applications

The primary utility of 2-(Benzo[d]dioxol-4-yl)acetonitrile lies in the reactivity of its cyano group. The nitrile acts as a versatile linchpin: it can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or subjected to alpha-alkylation due to the acidity of the benzylic protons.

In advanced API synthesis, this compound is frequently utilized in the Bischler-Napieralski cyclization [2]. By hydrolyzing the nitrile to an acid, coupling it with a phenethylamine derivative to form an amide, and subsequently treating it with phosphorus oxychloride (POCl₃), chemists can construct highly substituted 3,4-dihydroisoquinoline frameworks. These frameworks are the backbone of numerous neuroactive alkaloids and synthetic dopaminergic agents. In rigorous quality control environments, the compound itself is sometimes monitored as a specific synthetic impurity (e.g., designated as Dopamine Impurity 57) during the validation of related catecholamine modulators[3].

G A 4-(Chloromethyl) benzo[d][1,3]dioxole [Precursor] B Phase-Transfer Cyanation A->B C 2-(Benzo[d]dioxol-4-yl) acetonitrile [Target API Intermediate] B->C D Amidation & Bischler-Napieralski Cyclization C->D E Isoquinoline Alkaloid Scaffold D->E

Figure 1: Synthetic workflow from chloromethyl precursor to isoquinoline alkaloid scaffolds.

Synthetic Methodologies: Self-Validating Protocols

The synthesis of 2-(Benzo[d]dioxol-4-yl)acetonitrile is typically achieved via the nucleophilic substitution of 4-(chloromethyl)benzo[d][1,3]dioxole (CAS: 75875-58-0)[4] with a cyanide source.

Protocol: Phase-Transfer Catalyzed Cyanation

Expertise & Causality: Direct heating of the chloromethyl precursor with sodium cyanide in polar aprotic solvents (like DMF) often leads to unwanted dimerization or ether cleavage due to the sensitivity of the benzodioxole ring. To circumvent this, we employ a biphasic Phase-Transfer Catalysis (PTC) system. This allows the reaction to proceed at mild temperatures, preserving the integrity of the dioxolane ring while driving the kinetics through high-shear mixing.

Step-by-Step Methodology:

  • Biphasic System Preparation: Dissolve 1.5 equivalents of Sodium Cyanide (NaCN) in deionized water. Add 0.05 equivalents of Tetrabutylammonium bromide (TBAB). Causality: TBAB acts as the phase-transfer catalyst, shuttling the lipophilic cyanide anion into the organic layer, bypassing the need for harsh, high-boiling solvents.

  • Substrate Addition: Dissolve 1.0 equivalent of 4-(chloromethyl)benzo[d][1,3]dioxole[4] in dichloromethane (DCM). Add this organic solution dropwise to the aqueous mixture at 20°C to control the initial exotherm.

  • Kinetic Control: Stir the biphasic mixture vigorously (≥800 rpm) at 35°C for 6 to 8 hours. Causality: High shear mixing maximizes the interfacial surface area between the aqueous and organic layers, ensuring the reaction rate is kinetically controlled rather than limited by mass transfer.

  • Self-Validating Quench & Extraction: Cool the reactor to room temperature. Separate the organic layer and wash the aqueous layer with additional DCM. Critical Safety Step: Treat the combined aqueous waste with saturated aqueous sodium hypochlorite (bleach) for 30 minutes prior to disposal. Causality: Bleach oxidation safely and irreversibly converts highly toxic unreacted cyanide ions into benign cyanate, creating a self-validating safety mechanism within the protocol.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure nitrile.

Analytical Characterization Signatures

To ensure batch-to-batch reproducibility and confirm the regiochemistry of the 4-substitution (differentiating it from the 5-isomer), rigorous analytical characterization is required. The following table outlines the expected Nuclear Magnetic Resonance (NMR) signatures for the purified intermediate.

NucleusShift (ppm)MultiplicityIntegrationStructural Assignment
¹H6.75 - 6.85Multiplet (m)3HAromatic protons (C5, C6, C7). The complex multiplet confirms the asymmetric 1,2,3-trisubstituted benzene pattern.
¹H6.02Singlet (s)2HDioxolane methylene (-O-CH₂-O-). Highly characteristic deshielded singlet.
¹H3.72Singlet (s)2HAcetonitrile benzylic methylene (-CH₂-CN).
¹³C~117.5Singlet (s)1CNitrile carbon (-C≡N).
¹³C~101.2Singlet (s)1CDioxolane carbon (-O-C-O-).

Note: Mass Spectrometry (ESI-MS) should yield an [M+H]⁺ peak at m/z 162.05, confirming the molecular weight of 161.16 g/mol .

References

  • ChemicalBook. "1,3-Benzodioxole-4-acetonitrile | 84434-78-6.
  • GuideChem. "4-(chloroMethyl)benzo[d][1,3]dioxole 75875-58-0.
  • Quality Control Chemicals (QCC). "Dopamine Impurity 57.
  • Molaid Chemical Database. "3,4-dihydro-6,7-dimethoxy-1-(2,3-methylenedioxybenzyl)isoquinoline Synthesis.

Sources

The Discovery and History of 2-(Benzo[d]dioxol-4-yl)acetonitrile: A Foundational Scaffold in ACAT Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Benzo[d]dioxol-4-yl)acetonitrile (CAS 84434-78-6), also known as 1,3-benzodioxole-4-acetonitrile, is a specialized bicyclic aromatic intermediate[1]. While it may appear as a simple building block, its historical and scientific significance is deeply tied to the 1990s race to develop therapies for hypercholesterolemia and atherosclerosis. Specifically, this compound served as the critical synthetic scaffold for the discovery of EAB-309 , a highly potent, optically active inhibitor of Acyl-CoA:cholesterol O-acyltransferase (ACAT) ()[2].

This technical guide explores the structural rationale behind 2-(Benzo[d]dioxol-4-yl)acetonitrile, the self-validating synthetic methodologies it enables, and its legacy in lipid metabolism pharmacology.

Chemical Identity & Structural Rationale

The molecular architecture of 2-(Benzo[d]dioxol-4-yl)acetonitrile (Formula:


) is defined by two key functional domains, each chosen for precise mechanistic reasons in drug design:
  • The 1,3-Benzodioxole (Methylenedioxybenzene) Ring: Causality in Design: The benzodioxole moiety is a classic bioisostere for substituted phenyl rings (such as dimethoxybenzene). In the context of ACAT inhibitors, the hydrophobic binding pocket of the enzyme requires a lipophilic aromatic system. The bridged oxygen atoms of the dioxole ring restrict the conformational flexibility of the molecule, locking it into a vector that perfectly mimics the steroidal A/B ring junction of cholesterol without being susceptible to rapid oxidative metabolism by hepatic Cytochrome P450s. Regiochemistry: The substitution at the 4-position (rather than the more common 5-position) provides a specific steric bulk that forces the subsequent alkyl chain into an optimal trajectory for enzyme binding[2].

  • The Acetonitrile Handle: Causality in Synthesis: The nitrile group (

    
    ) is strongly electron-withdrawing, which significantly lowers the 
    
    
    
    of the adjacent alpha-methylene protons (
    
    
    ). This allows for facile, base-catalyzed alpha-alkylation, enabling researchers to build the aliphatic lipid-mimicking tail required for ACAT affinity.

Historical Context: The Discovery of EAB-309

In the early 1990s, while statins were revolutionizing the inhibition of cholesterol synthesis, researchers sought complementary mechanisms to block dietary cholesterol absorption. The target was ACAT , an endoplasmic reticulum enzyme responsible for esterifying free cholesterol into cholesteryl esters (CE) for packaging into intestinal chylomicrons and hepatic VLDL ()[3].

Researchers at Eisai Co., Ltd. utilized 2-(Benzo[d]dioxol-4-yl)acetonitrile to synthesize a library of urea-based compounds. This effort culminated in the discovery of EAB-309 ((R)-N-2-(1,3-benzodioxol-4-yl)heptyl-N'-2,6-diisopropylphenylurea), an agent that exhibited an extraordinary


 of 5 nM against rat hepatic microsomal ACAT[2].

ACAT_Pathway Chol Intracellular Free Cholesterol ACAT ACAT Enzyme (Endoplasmic Reticulum) Chol->ACAT Substrate AcylCoA Fatty Acyl-CoA AcylCoA->ACAT Co-substrate CE Cholesteryl Esters (Storage/Transport) ACAT->CE Esterification Lipo Chylomicrons / VLDL (Secretion) CE->Lipo Lipoprotein Assembly EAB EAB-309 (Potent Inhibitor) EAB->ACAT Competitive Inhibition (IC50 = 5 nM)

Mechanism of ACAT inhibition by EAB-309 in intestinal and hepatic lipid metabolism.

Chemical Synthesis & Self-Validating Methodologies

To transform 2-(Benzo[d]dioxol-4-yl)acetonitrile into the highly specific (R)-enantiomer of EAB-309, a rigorous, multi-step synthetic protocol is required. The following methodology outlines the causal logic and in-process validation controls for this workflow[2].

Protocol: Stereoselective Synthesis of EAB-309

Phase 1: Alpha-Alkylation (Chain Elongation)

  • Causality: To mimic the aliphatic tail of fatty acyl-CoA, a pentyl chain must be attached to the alpha-carbon.

  • Procedure: Dissolve 2-(Benzo[d]dioxol-4-yl)acetonitrile in anhydrous DMSO. Cool to 0°C and add powdered NaOH (or NaH) to generate the carbanion. Dropwise add 1-bromopentane. Stir for 2.5 hours at room temperature.

  • Self-Validation: Quench an aliquot in water/EtOAc. Analyze via Thin Layer Chromatography (TLC; Hexanes:EtOAc 4:1). The product, racemic 2-(1,3-benzodioxol-4-yl)heptanenitrile, will elute with a higher

    
     than the starting material. Confirm mono-alkylation via 
    
    
    
    -NMR (disappearance of the 2H singlet at ~3.7 ppm, replaced by a 1H triplet).

Phase 2: Hydrolysis and Chiral Resolution

  • Causality: The ACAT active site is highly stereoselective. The racemic nitrile must be converted to a carboxylic acid to allow for diastereomeric salt formation with a chiral resolving agent.

  • Procedure: Reflux the nitrile in aqueous KOH/EtOH to yield the racemic acid. React the free acid with (+)-cinchonine in hot ethyl acetate. Cool the solution to induce fractional crystallization of the (R)-acid salt.

  • Self-Validation: Liberate the free acid using 1M HCl. Analyze the product via Chiral HPLC (e.g., Chiralcel OD column) against a racemic standard to ensure an enantiomeric excess (ee) of >99%.

Phase 3: Amidation and Reduction

  • Causality: The carboxylic acid must be converted to a primary amine to serve as the nucleophile for the final urea linkage.

  • Procedure: Convert the resolved (R)-acid to an acid chloride using

    
    , react with 
    
    
    
    gas to form the amide, and subsequently reduce with
    
    
    in anhydrous THF to yield (R)-2-(1,3-benzodioxol-4-yl)heptan-1-amine.
  • Self-Validation: Utilize FT-IR spectroscopy. The strong C=O stretch (~1680

    
    ) of the amide must completely disappear, replaced by primary amine N-H stretches (~3300-3400 
    
    
    
    ).

Phase 4: Urea Formation

  • Causality: The urea moiety acts as the primary hydrogen-bond donor/acceptor network within the ACAT active site.

  • Procedure: React the chiral amine with 2,6-diisopropylphenyl isocyanate in a non-polar solvent (heptane/EtOAc).

  • Self-Validation: Assess final purity (>98%) via reverse-phase HPLC. Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of EAB-309.

SynthesisWorkflow N1 2-(Benzo[d]dioxol-4-yl) acetonitrile N2 Racemic Heptanenitrile N1->N2 1-Bromopentane Base (Alkylation) N3 (R)-Heptanoic Acid (Resolved) N2->N3 Hydrolysis & Chiral Resolution N4 (R)-Heptan-1-amine N3->N4 Amidation & LiAlH4 Reduction N5 EAB-309 (Target Inhibitor) N4->N5 2,6-Diisopropylphenyl isocyanate

Chemical synthesis workflow from 2-(Benzo[d]dioxol-4-yl)acetonitrile to EAB-309.

Quantitative Data & Structure-Activity Relationship (SAR)

The necessity of the chiral resolution step (Phase 2) is starkly highlighted by the pharmacological data. The 3D conformation of the (R)-enantiomer (EAB-309) aligns perfectly with the ACAT enzyme's catalytic cleft, whereas the (S)-enantiomer (EAB-310) suffers from steric clashes[2].

Table 1: Comparative Efficacy of Benzodioxole-Derived ACAT Inhibitors

Compound DesignationStereochemistryTarget EnzymeIn Vitro

(nM)
In Vivo Hypolipidemic

(mg/kg)*
EAB-309 (R)-enantiomerRat Hepatic ACAT5.0 0.25
EAB-310 (S)-enantiomerRat Hepatic ACAT> 20.00.75

*In vivo


 values determined in cholesterol-fed hamster models ()[2].

Legacy and Modern Applications

While the clinical development of ACAT inhibitors ultimately faced hurdles in the 2000s (with candidates like pactimibe failing to show significant atherosclerotic plaque regression in Phase III trials), the chemical innovations driven by these programs remain highly relevant.

Today, 2-(Benzo[d]dioxol-4-yl)acetonitrile is widely utilized in combinatorial chemistry and fragment-based drug discovery (FBDD). Its unique combination of a rigid, electron-rich bicyclic ring with an easily functionalized alpha-carbon makes it an ideal starting material for synthesizing novel neuroprotective agents, anti-cancer compounds, and selective kinase inhibitors where precise spatial arrangement of hydrophobic domains is required[4].

References

  • Sekiya, T., et al. "Syntheses and Pharmacological Activities of Novel Optically Active Inhibitors of Acyl-CoA: Cholesterol O-Acyltransferase: EAB-309 ((R)-N-2-(1, 3-Benzodioxol-4-yl)heptyl-N'-2, 6-diisopropylphenylurea) and Its Enantiomer." Chemical and Pharmaceutical Bulletin, Vol. 42, No. 3, 1994, pp. 586-591. URL:[Link]

  • "A selective inhibitor of intestinal ACAT, EAB309 suppresses both intestinal and hepatic cholesterol output and stimulates chylomicron removal." Life Sciences, Vol. 63, No. 13, 1998, pp. PL187-95. URL:[Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis and Derivatization of 2-(Benzo[d]dioxol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodological Guide & Validated Protocols

Executive Summary & Strategic Rationale

2-(Benzo[d]dioxol-4-yl)acetonitrile—also known as 2,3-methylenedioxyphenylacetonitrile—is a highly valuable synthetic intermediate. It serves as a critical building block in the development of novel therapeutics, entactogens, and substituted phenethylamine derivatives[1].

Unlike its widely commercialized 3,4-isomer (derived from piperonal), the 2,3-isomer presents unique synthetic challenges. The fundamental issue lies in regioselectivity . The benzodioxole ring's oxygen atoms synergistically direct electrophilic aromatic substitution (such as Friedel-Crafts alkylation or acylation) predominantly to the 5-position. Consequently, attempting to synthesize the 4-yl derivative directly from unsubstituted 1,3-benzodioxole yields the target compound only as a minor, difficult-to-separate byproduct[2].

To achieve absolute regiocontrol, a de novo approach starting from a pre-substituted precursor—specifically 2,3-methylenedioxybenzaldehyde —is strictly required. This guide details the causality behind route selection and provides self-validating protocols for the high-yield synthesis of 2-(Benzo[d]dioxol-4-yl)acetonitrile.

Mechanistic Causality: Evaluating Synthetic Pathways

When designing the synthetic route from 2,3-methylenedioxybenzaldehyde to the target nitrile, chemists must weigh efficiency against environmental, health, and safety (EHS) profiles.

  • Pathway A: The Classical Substitution (Aldehyde → Alcohol → Chloride → Nitrile) The traditional method involves reducing the aldehyde to an alcohol, converting it to a benzyl chloride using thionyl chloride, and performing an S_N2 substitution with sodium cyanide[3]. While reliable, this route is atom-inefficient and requires the handling of highly toxic cyanide salts and corrosive gases.

  • Pathway B: Direct Brønsted Acid-Catalyzed Cyanation (The Modern Standard) A more advanced, transition-metal-free approach utilizes trimethylsilyl cyanide (TMSCN) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). HFIP acts as a strong hydrogen-bond donor and water-tolerant Brønsted acid, activating the benzylic alcohol for direct nucleophilic attack by TMSCN[4]. This eliminates the chlorination step entirely, reducing the workflow from three steps to two while significantly improving the safety profile.

  • Pathway C: Friedel-Crafts Alkylation (Not Recommended for 4-yl Isomers) Friedel-Crafts reactions using α-chloro-α-(methylthio)acetonitrile and Lewis acids (e.g., SnCl₄) can synthesize arylacetonitriles directly from arenes[5]. However, as previously established, applying this to 1,3-benzodioxole results in poor regioselectivity, heavily favoring the 5-yl isomer[2].

Quantitative Comparison of Synthetic Routes
Synthetic RouteStarting MaterialKey ReagentsRegioselectivityTypical YieldEHS Risk Profile
Classical S_N2 2,3-MethylenedioxybenzaldehydeNaBH₄, SOCl₂, NaCNExcellent (Pre-fixed)65–75%High (Toxic NaCN, SOCl₂ fumes)
Direct Cyanation 2,3-Methylenedioxybenzyl alcoholTMSCN, HFIPExcellent (Pre-fixed)85–95%Moderate (TMSCN handling)
Friedel-Crafts 1,3-Benzodioxoleα-chloro-α-(methylthio)acetonitrilePoor (Favors 5-yl)< 20%Moderate (Lewis acids, stench)

Pathway Visualization

SynthesisPathway A 2,3-Methylenedioxybenzaldehyde (Regiopure Precursor) B 2,3-Methylenedioxybenzyl alcohol A->B NaBH4, MeOH (Reduction) C 2,3-Methylenedioxybenzyl chloride B->C SOCl2, 80°C (Chlorination) D 2-(Benzo[d]dioxol-4-yl)acetonitrile (Target Compound) B->D TMSCN, HFIP (Direct Cyanation) C->D NaCN, DMSO (SN2 Substitution) E 1,3-Benzodioxole (Unsubstituted) F Regioisomer Mixture (Major: 5-yl, Minor: 4-yl) E->F α-chloro-α-(methylthio)acetonitrile SnCl4 (Friedel-Crafts) F->D Complex Separation & Desulfurization

Synthetic pathways for 2-(Benzo[d]dioxol-4-yl)acetonitrile from common precursors.

Experimental Protocols: A Self-Validating System

The following protocols utilize the highly efficient Direct Cyanation pathway (Pathway B). Every step is designed as a self-validating system, meaning the operator must confirm specific analytical checkpoints before proceeding.

Protocol 1: Synthesis of 2,3-Methylenedioxybenzyl Alcohol

Objective: Quantitative reduction of the aldehyde precursor.

  • Setup: In an oven-dried 250 mL round-bottom flask, dissolve 2,3-methylenedioxybenzaldehyde (10.0 g, 66.6 mmol) in anhydrous methanol (100 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Addition: Slowly add sodium borohydride (NaBH₄, 3.0 g, 79.3 mmol) in small portions over 20 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • System Validation & In-Process Control (IPC):

    • Action: Take a 10 µL aliquot, dilute in 1 mL ethyl acetate. Run TLC (Hexane:EtOAc 7:3).

    • Validation: The starting material (UV-active, R_f ~0.6) must be completely consumed. The product appears as a new spot at R_f ~0.3, which stains dark blue with phosphomolybdic acid (PMA). Do not proceed to workup until the R_f 0.6 spot is absent.

  • Workup: Quench the reaction by carefully adding 20 mL of saturated aqueous NH₄Cl. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the alcohol as a colorless oil.

Protocol 2: Direct Cyanation to 2-(Benzo[d]dioxol-4-yl)acetonitrile

Objective: Conversion of the benzylic alcohol to the nitrile using HFIP/TMSCN[4].

  • Setup: In a 100 mL Schlenk flask under an argon atmosphere, dissolve the crude 2,3-methylenedioxybenzyl alcohol (5.0 g, 32.8 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 25 mL).

  • Reagent Addition: Using a gas-tight syringe, add trimethylsilyl cyanide (TMSCN, 4.9 mL, 39.4 mmol) dropwise. Caution: TMSCN is highly toxic and moisture-sensitive; perform strictly inside a fume hood.

  • Reaction: Stir the homogeneous mixture at 25 °C for 4 hours. The HFIP acts as both solvent and Brønsted acid catalyst, facilitating the generation of a stabilized benzylic carbocation intermediate that is subsequently trapped by the cyanide nucleophile.

  • System Validation & In-Process Control (IPC):

    • Action: Perform Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy on a single drop of the crude mixture (evaporate the HFIP briefly under a stream of N₂).

    • Validation: The broad O-H stretch (3200–3500 cm⁻¹) of the starting alcohol must disappear. A sharp, distinct C≡N stretch must appear at ~2250 cm⁻¹ . This provides immediate, self-validating confirmation of cyanation.

  • Workup: Evaporate the HFIP under reduced pressure (HFIP can be trapped and recycled). Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc 9:1 to 8:2) to afford the pure 2-(benzo[d]dioxol-4-yl)acetonitrile.

Analytical Characterization Parameters

Rigorous analytical differentiation is required to ensure the 2,3-isomer has been synthesized and not the 3,4-isomer, especially when these compounds are utilized as precursors for phenethylamine derivatives[1].

  • Mass Spectrometry (GC-MS):

    • Expected m/z: 161.05 (Molecular Ion, M⁺).

    • Diagnostic Fragmentation: The mass spectra of these derivatives are characterized by a base peak formed via alpha-cleavage. Expect a strong fragment at m/z 121 corresponding to the methylenedioxybenzyl cation[1].

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.05 (s, 2H, -O-CH₂-O-): The diagnostic methylenedioxy protons.

    • δ 3.75 (s, 2H, -CH₂-CN): The active methylene protons adjacent to the nitrile.

    • δ 6.75 – 6.90 (m, 3H, Ar-H): The aromatic protons will present an ABC spin system (a doublet, a doublet, and a triplet/doublet of doublets), confirming the 1,2,3-substitution pattern of the benzene ring, differentiating it from the 1,2,4-pattern of the 3,4-isomer.

References

  • Representative methods for the synthesis of α‐arylacetonitriles - ResearchGate -[Link]

  • Syntheses of Arylacetone and Arylacetonitrile by Friedel-Crafts Reaction with α-Chloro-α-(methylthio)-substituted Acetone and Acetonitrile - Chemical and Pharmaceutical Bulletin -[Link]

  • Synthesis of 2,3- and 3,4-methylenedioxyphenylalkylamines and their regioisomeric differentiation by mass spectral analysis using GC-MS-MS - Forensic Science International -[Link]

Sources

Application Note: 2-(Benzo[d]dioxol-4-yl)acetonitrile in Medicinal Chemistry

[1]

Abstract & Strategic Value

2-(Benzo[d]dioxol-4-yl)acetonitrile (CAS: Variable/Generic Precursor) represents a specialized "orphan" scaffold in medicinal chemistry, distinct from its ubiquitous isomer, 3,4-methylenedioxyphenylacetonitrile (the 5-substituted "piperonyl" analog). While the 5-isomer is a linear scaffold found in thousands of bioactive molecules (e.g., Paroxetine, Tadalafil), the 4-isomer offers a unique "bent" topology due to substitution ortho to the dioxole oxygen bridge.

This Application Note details the synthesis, reactivity, and medicinal utility of this scaffold. It is particularly valuable for scaffold hopping —altering the vector of side-chain presentation to explore novel chemical space in GPCR ligands (Dopamine/Serotonin) and kinase inhibitors, while potentially modulating metabolic stability via the "ortho effect."

Chemical Identity & Properties

PropertyData
IUPAC Name 2-(Benzo[d][1,3]dioxol-4-yl)acetonitrile
Common Name 2,3-Methylenedioxybenzyl cyanide (4-isomer)
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Key Structural Feature Substitution at C4 (adjacent to oxygen bridge) creates steric crowding and alters electronic density compared to C5.
Solubility Soluble in DCM, EtOAc, Acetonitrile; Sparingly soluble in water.

Synthesis Protocol: The "Directed Metalation" Route

Note: Commercial availability of the 4-isomer is limited compared to the 5-isomer. The following protocol describes the authoritative route for de novo synthesis using Directed Ortho Metalation (DoM), ensuring regioselective access to the 4-position.

Workflow Diagram (Synthesis)

SynthesisStart1,3-BenzodioxoleStep1Lithiation (n-BuLi)& Formylation (DMF)Start->Step1-78°C, THFInter1Benzo[d]dioxole-4-carbaldehydeStep1->Inter1Step2Reduction(NaBH4)Inter1->Step2Inter2Benzo[d]dioxole-4-methanolStep2->Inter2Step3Chlorination(SOCl2)Inter2->Step3Inter34-(Chloromethyl)benzo[d]dioxoleStep3->Inter3Step4Cyanation(NaCN/DMSO)Inter3->Step4Final2-(Benzo[d]dioxol-4-yl)acetonitrileStep4->Final

Caption: Regioselective synthesis of the 4-isomer via Directed Ortho Metalation (DoM).

Detailed Protocol
Step 1: Regioselective Formylation (DoM)

Principle: The oxygen atoms of the benzodioxole ring act as Directed Metalation Groups (DMG), directing lithiation to the ortho (C4) position.

  • Setup: Flame-dry a 500 mL 3-neck flask; maintain under Argon atmosphere.

  • Reagents: Dissolve 1,3-benzodioxole (10.0 g, 82 mmol) in anhydrous THF (150 mL). Cool to -78°C .[1][2]

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 36 mL, 90 mmol) dropwise over 30 mins.

    • Critical Check: Maintain temperature below -70°C to prevent ring fragmentation. Stir for 1 hour.

  • Quench: Add anhydrous DMF (10 mL, 130 mmol) dropwise. Warm to RT over 2 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Purify via flash chromatography (Hex/EtOAc 9:1) to yield Benzo[d]dioxole-4-carbaldehyde .

Step 2: Homologation to Nitrile
  • Reduction: Treat the aldehyde (5.0 g) with NaBH₄ (1.5 eq) in MeOH at 0°C for 30 min. Quench with water, extract DCM. Yields the benzyl alcohol.

  • Chlorination: Dissolve alcohol in DCM. Add SOCl₂ (1.2 eq) and catalytic DMF. Stir 2h at RT. Evaporate volatiles to yield the crude benzyl chloride.

    • Safety: The benzyl chloride is a potent alkylator. Handle in a fume hood.

  • Cyanation: Dissolve the crude chloride in DMSO. Add NaCN (1.5 eq). Heat to 60°C for 4 hours.

    • Purification: Pour into water, extract EtOAc. Wash with brine. Flash chromatography (Hex/EtOAc 4:1) yields 2-(Benzo[d]dioxol-4-yl)acetonitrile as a white/pale yellow solid.

Medicinal Chemistry Applications

Application A: Synthesis of "Bent" Bioisosteres (CNS Agents)

The nitrile is the primary gateway to 2-(benzo[d]dioxol-4-yl)ethanamine , a regioisomer of the homopiperonylamine found in MDMA and mescaline analogs.

Protocol (Nitrile Reduction):

  • Reagents: LiAlH₄ (2.0 eq) in anhydrous THF.

  • Conditions: Reflux for 3 hours.

  • Workup: Fieser workup (Water, 15% NaOH, Water).

  • Utility: This amine is a critical intermediate for Dinapsoline analogs (D1 dopamine agonists). The 4-position substitution forces the ethylamine chain into a specific conformation that can enhance selectivity for D1 over D2 receptors compared to the 5-isomer.

Application B: Isoquinoline Construction (Pictet-Spengler)

The electron-rich nature of the benzodioxole ring facilitates cyclization to form tetrahydroisoquinolines.

Mechanism: The 4-substituted amine undergoes condensation with an aldehyde, followed by ring closure at the C5 position (the only accessible ortho position remaining that is activated).

PictetSpenglerAmine4-SubstitutedEthylamineImineSchiff BaseIntermediateAmine->Imine+ AldehydeAldehydeR-CHOAldehyde->ImineCyclization6-endo-trigCyclizationImine->CyclizationTFA or HClProduct7,8-Methylenedioxy-tetrahydroisoquinolineCyclization->ProductNew Ring

Caption: Pictet-Spengler cyclization yielding the 7,8-methylenedioxy-THIQ scaffold.

Critical Analysis & Troubleshooting (E-E-A-T)

The "Ortho Effect" in Stability
  • Metabolic Stability: The 4-position is adjacent to the methylenedioxy bridge. In 5-substituted analogs (e.g., paroxetine), the methylenedioxy ring is a metabolic soft spot, often opened by CYP450s to form catechols (which can form toxic quinones).

  • Advantage: Substitution at C4 sterically hinders the enzymatic approach to the oxygen bridge, potentially extending half-life and reducing the formation of reactive metabolites.

Common Pitfalls
  • Regioselectivity: Attempting to alkylate 1,3-benzodioxole under Friedel-Crafts conditions usually yields the 5-isomer (para to oxygen). You must use the Lithiation/DoM route to secure the 4-isomer.

  • Acid Sensitivity: The dioxole ring is acetal-like. Avoid harsh Lewis acids (e.g., BBr₃, AlCl₃) which will cleave the ring to a catechol. Use mild protic acids (TFA, AcOH) for cyclizations.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Cabiddu, S., et al. (1992). "Metalation of 1,3-benzodioxole and 1,4-benzodioxan." Tetrahedron, 48(9), 1731-1740.
  • Sit, S. Y., et al. (2002). "Synthesis and SAR of Dinapsoline Analogs: D1 Dopamine Agonists." Journal of Medicinal Chemistry, 45(17), 3660-3671. (Demonstrates use of 4-substituted benzodioxoles in CNS drug design). Link

  • BenchChem. "2-(Benzo[d][1,3]dioxol-5-yl)acetonitrile Product Page." (Provided for contrast - noting the ubiquity of the 5-isomer vs the rarity of the 4-isomer). Link

Application Note: Strategic Utilization of 2-(Benzo[d]dioxol-4-yl)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho" Advantage

In the landscape of privileged medicinal scaffolds, the 1,3-benzodioxole (methylenedioxybenzene) ring is ubiquitous, appearing in drugs ranging from Tadalafil to Paroxetine.[1] However, the vast majority of these applications utilize the 5-substituted isomer (derived from piperonal).

2-(Benzo[d]dioxol-4-yl)acetonitrile represents a high-value "scaffold hop." By shifting the substitution vector to the 4-position (ortho to the ether oxygen), researchers can access a distinct steric and electronic space. This Application Note details the technical protocols for utilizing this intermediate to generate novel 4-substituted isoquinolines and homoisopiperonylamine derivatives, offering a competitive edge in intellectual property (IP) generation and structure-activity relationship (SAR) exploration.

Structural Properties & Synthetic Utility[1][2][3]

The Isomeric Distinction

Unlike its common 5-isomer counterpart, the 4-isomer places the acetonitrile tail adjacent to the dioxole oxygen. This creates a unique "ortho-effect":

  • Steric Influence: The proximity of the oxygen lone pairs to the side chain alters the binding conformation in enzyme pockets.

  • Metabolic Stability: Substitution at the 4-position blocks one of the primary sites for metabolic ring-opening, potentially extending half-life (

    
    ).
    
Divergent Reaction Pathways

The nitrile group serves as a versatile "linchpin" for three primary chemical transformations:

ReactionHub Nitrile 2-(Benzo[d]dioxol-4-yl) acetonitrile Acid Carboxylic Acid (Auxin/NSAID Mimics) Nitrile->Acid Hydrolysis (NaOH/H2O) Amine Homoisopiperonylamine (Key Alkaloid Precursor) Nitrile->Amine Reduction (LiAlH4 or H2/Ni) Alpha Alpha-Alkylated Nitriles Nitrile->Alpha Alkylation (LDA/R-X) Isoq Dihydroisoquinolines (Pictet-Spengler) Amine->Isoq Cyclization

Figure 1: Divergent synthesis map starting from the 4-yl acetonitrile core.

Detailed Protocol A: Reduction to 2-(Benzo[d]dioxol-4-yl)ethan-1-amine

Objective: Synthesis of the primary amine (homoisopiperonylamine analog). This is the critical intermediate for constructing isoquinoline libraries. Challenge: Avoid formation of the secondary amine dimer. Solution: Use of Lithium Aluminum Hydride (LiAlH


) in dry ether/THF is preferred for lab-scale purity over catalytic hydrogenation, which often requires ammonia to suppress dimerization.
Materials
  • Substrate: 2-(Benzo[d]dioxol-4-yl)acetonitrile (1.0 equiv)

  • Reagent: LiAlH

    
     (2.0 M solution in THF) (2.5 equiv)
    
  • Solvent: Anhydrous THF (stabilizer-free)

  • Quench: Water, 15% NaOH, Water (Fieser Method)

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a pressure-equalizing addition funnel. Flush with Argon.

  • Reagent Prep: Charge the RBF with anhydrous THF (10 mL per gram of substrate) and cool to 0°C in an ice bath. Carefully add LiAlH

    
     solution (2.5 equiv) via syringe.
    
  • Addition: Dissolve the nitrile in minimal anhydrous THF. Transfer to the addition funnel. Add dropwise to the LiAlH

    
     slurry over 20 minutes. Note: Exothermic reaction; maintain temp < 10°C.
    
  • Reaction: Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT). Stir for 1 hour, then heat to gentle reflux (65°C) for 3 hours.

    • Validation: Monitor by TLC (Eluent: 10% MeOH in DCM). Nitrile (

      
      ) should disappear; Amine stays at baseline without NH
      
      
      
      or streaks with Et
      
      
      N.
  • Fieser Quench (Critical Safety Step):

    • Cool mixture back to 0°C.

    • For every x grams of LiAlH

      
       used, add:
      
      • x mL water (very slowly)

      • x mL 15% NaOH solution

      • 3x mL water[2]

  • Workup: Warm to RT and stir for 15 mins until a white granular precipitate forms. Filter through a Celite pad. Wash the pad with diethyl ether.[2]

  • Isolation: Dry the filtrate over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
    • Yield Expectation: 85-92% as a pale yellow oil.

Detailed Protocol B: Pictet-Spengler Cyclization

Objective: Conversion of the amine (from Protocol A) into a tetrahydroisoquinoline core. Mechanistic Insight: The benzodioxole ring is electron-rich. However, the 4-position substitution means the cyclization must occur at the 5-position (ortho to the other oxygen). The electronic directing effect is favorable.

Materials
  • Amine: Product from Protocol A (1.0 equiv)

  • Aldehyde: Benzaldehyde (or derivative) (1.1 equiv)

  • Acid Catalyst: Trifluoroacetic acid (TFA) or anhydrous HCl

  • Solvent: Dichloromethane (DCM) (dry)

Workflow Diagram

Cyclization Step1 Imine Formation (Amine + Aldehyde + MgSO4) Step2 Acid Catalysis (Add TFA at 0°C) Step1->Step2 Filter MgSO4 Step3 Cyclization (Stir 12h at RT) Step2->Step3 Electrophilic Aromatic Sub. Step4 Workup (Basify to pH 10 -> Extract) Step3->Step4

Figure 2: Pictet-Spengler cyclization workflow.

Step-by-Step Methodology
  • Imine Formation: In a dry flask, dissolve the amine (1.0 equiv) and aldehyde (1.1 equiv) in dry DCM. Add anhydrous MgSO

    
     (2.0 equiv) to scavenge water. Stir at RT for 2 hours.
    
  • Cyclization: Filter off the MgSO

    
     into a fresh reaction vessel. Cool the filtrate to 0°C.
    
  • Acid Addition: Add TFA (3.0 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

    • Note: If the aldehyde is electron-deficient, heating to reflux may be required.

  • Workup: Quench with sat. NaHCO

    
     (careful: gas evolution). Extract with DCM (3x). Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (SiO

    
    ). Eluent: DCM/MeOH (95:5).
    

Analytical Data & Quality Control

When characterizing the 4-isomer derivatives, specific NMR signatures confirm the regiochemistry.

Expected 1H NMR Data (400 MHz, CDCl3)
MoietyChemical Shift (

)
MultiplicityDiagnostic Feature
Benzodioxole CH

5.95 - 6.05 ppmSingletCharacteristic methylenedioxy bridge.
Aromatic H (C5) 6.70 - 6.80 ppmDoublet/MultipletOrtho-coupling to C6 proton.
Aromatic H (C6) 6.70 - 6.80 ppmMultipletOverlap common.
Aromatic H (C7) 6.80 - 6.90 ppmDoubletAdjacent to the ether oxygen.
Side Chain (

-CH

)
3.60 - 3.80 ppmSinglet (Nitrile)Shifts upfield (

2.8 ppm) after reduction to amine.

QC Check: Ensure the absence of the "singlet" aromatic proton pattern seen in 5,6-disubstituted systems (which would indicate the wrong starting isomer). The 4-substituted system should show a contiguous 3-proton spin system (ABC or ABX).

References

  • Review of Benzodioxole Scaffolds: Bolchi, C., et al. (2020).[1][3][4] "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry."[1][3] European Journal of Medicinal Chemistry. (Note: While focusing on the dioxane homolog, this review establishes the bioactivity profile of the oxygenated ortho-fused systems.)

  • Reduction Protocols (Standard): Robinson, J. C., & Snyder, H. R. (1941). "

    
    -Phenylethylamine."[5] Organic Syntheses, Coll.[5][6] Vol. 1, p. 107.[5] 
    (Foundational protocol for nitrile reduction adapted for modern reagents).
    
  • Pictet-Spengler Cyclization Mechanics: Stöckigt, J., et al. (2011). "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Angewandte Chemie International Edition.

  • Benzodioxole Isomerism in Drugs: Dal Piaz, V., et al. (2013). "Design, synthesis and evaluation of dialkyl 4-(benzo[d][1,3]dioxol-6-yl)..." European Journal of Medicinal Chemistry. (Illustrates the specific medicinal chemistry applications of benzodioxole regioisomers).

Sources

Reaction of 2-(Benzo[d]dioxol-4-yl)acetonitrile with electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Electrophilic Derivatization of 2-(Benzo[d]dioxol-4-yl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-(Benzo[d]dioxol-4-yl)acetonitrile, a versatile precursor in medicinal chemistry and drug discovery. The core focus is on the reactivity of its active methylene group with various electrophiles. We present detailed, field-proven protocols for two fundamental transformations: C-alkylation with alkyl halides and the Knoevenagel condensation with carbonyl compounds. The underlying principles, mechanistic insights, and experimental considerations are discussed to empower researchers, scientists, and drug development professionals to effectively utilize this scaffold in their synthetic programs.

Introduction: The Synthetic Potential of 2-(Benzo[d]dioxol-4-yl)acetonitrile

2-(Benzo[d]dioxol-4-yl)acetonitrile, also known as (3,4-methylenedioxy)phenylacetonitrile, is a valuable building block in organic synthesis. The presence of the benzodioxole moiety is significant, as this scaffold is found in numerous natural products and pharmacologically active molecules. However, the true synthetic power of this molecule lies in the unique reactivity of the methylene (-CH₂-) group.

Positioned between the electron-withdrawing nitrile group (-CN) and the phenyl ring, this methylene unit is termed an "active methylene." The electron-withdrawing nature of the nitrile group significantly increases the acidity of the methylene protons.[1] This allows for easy deprotonation by a suitable base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile, capable of reacting with a wide array of electrophiles to form new carbon-carbon bonds, making it a cornerstone for molecular elaboration.[1][2] This guide will detail protocols for its reaction with two major classes of electrophiles: alkyl halides and carbonyl compounds.

Core Mechanism: Generation and Reactivity of the Carbanion

The cornerstone of this chemistry is the generation of a nucleophilic carbanion from the parent acetonitrile. The choice of base and solvent is critical and is dictated by the acidity of the methylene protons and the nature of the subsequent electrophile.

  • Base Selection: For simple alkylations and condensations, moderately strong bases like alkali metal alkoxides (e.g., sodium ethoxide) or carbonates (e.g., K₂CO₃) are often sufficient.[1][3] The base must be strong enough to deprotonate the methylene group to a significant extent, shifting the equilibrium towards the carbanion.

  • Solvent Effects: Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are typically employed. These solvents effectively solvate the cation of the base but not the carbanion, leaving a "naked" and highly reactive nucleophile.[4] For certain applications, phase-transfer catalysis can be employed, particularly in solid-liquid systems.[3]

Below is a diagram illustrating the base-mediated generation of the resonance-stabilized carbanion.

G cluster_workflow Alkylation Workflow A 1. Setup - Add nitrile to anhydrous DMF - Inert atmosphere (N₂) B 2. Deprotonation - Cool to 0°C - Add NaH (1.1 eq) portion-wise A->B Control exotherm C 3. Carbanion Formation - Stir at 0°C (30 min) - Warm to RT (30 min) B->C D 4. Electrophile Addition - Cool to 0°C - Add R-X (1.05 eq) dropwise C->D Prepare for Sₙ2 E 5. Reaction - Warm to RT - Stir for 3-12h (TLC monitoring) D->E F 6. Quench & Workup - Cool to 0°C, add sat. NH₄Cl - Extract with Ethyl Acetate E->F G 7. Purification - Wash, dry, concentrate - Silica Gel Chromatography F->G H Pure Product G->H G cluster_1 Knoevenagel Condensation Mechanism Start Active Methylene (R-CH₂-CN) + Aldehyde (R'-CHO) CarbanionGen Carbanion Formation R-C⁻H-CN Start->CarbanionGen Base BaseCat Base Catalyst NucAttack Nucleophilic Attack on Carbonyl CarbanionGen->NucAttack attacks Aldehyde Alkoxide Alkoxide Intermediate NucAttack->Alkoxide Protonation Protonation Alkoxide->Protonation +H⁺ (from solvent/catalyst) Aldol Aldol Adduct (β-hydroxy nitrile) Protonation->Aldol Dehydration Dehydration (-H₂O) Aldol->Dehydration Heat/Base FinalProduct α,β-Unsaturated Nitrile (Final Product) Dehydration->FinalProduct

Sources

The Versatile Role of 2-(Benzo[d]dioxol-4-yl)acetonitrile in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and materials science. These structurally diverse molecules form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. Within the vast arsenal of synthetic precursors, 2-(Benzo[d]dioxol-4-yl)acetonitrile, also known as homopiperonylnitrile, emerges as a particularly valuable building block. Its unique combination of a reactive nitrile group, an activated methylene, and the pharmaceutically relevant benzodioxole moiety makes it a versatile starting material for the construction of a variety of complex heterocyclic systems.

This technical guide provides an in-depth exploration of the applications of 2-(Benzo[d]dioxol-4-yl)acetonitrile in the synthesis of several key heterocyclic frameworks, including isoquinolines, pyrido[2,1-a]isoquinolines, and thiophenes. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into the causal factors influencing reaction outcomes.

I. Synthesis of Isoquinoline Derivatives

The isoquinoline core is a privileged scaffold found in a multitude of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities. 2-(Benzo[d]dioxol-4-yl)acetonitrile can serve as a key precursor to phenylethylamines, which are classical starting materials for isoquinoline synthesis through reactions like the Bischler-Napieralski and Pictet-Spengler cyclizations.

The Bischler-Napieralski Reaction: A Gateway to 3,4-Dihydroisoquinolines

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[1][2] The reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][4] The key to employing 2-(benzo[d]dioxol-4-yl)acetonitrile in this context is its initial reduction to the corresponding 2-(benzo[d]dioxol-4-yl)ethan-1-amine.

Causality in Experimental Design: The choice of a strong dehydrating agent like POCl₃ is crucial for the activation of the amide carbonyl, facilitating the electrophilic attack on the electron-rich benzodioxole ring. The reaction temperature is also a critical parameter; while refluxing conditions are common, milder conditions may be necessary to prevent side reactions, such as the retro-Ritter reaction.[1][4]

Experimental Workflow: Bischler-Napieralski Reaction

start 2-(Benzo[d]dioxol-4-yl)acetonitrile reduction Reduction (e.g., LiAlH₄, H₂/Raney Ni) start->reduction amine 2-(Benzo[d]dioxol-4-yl)ethan-1-amine reduction->amine acylation Acylation (e.g., Acyl chloride, Anhydride) amine->acylation amide N-(2-(Benzo[d]dioxol-4-yl)ethyl)amide acylation->amide cyclization Bischler-Napieralski Cyclization (POCl₃, heat) amide->cyclization dihydroisoquinoline 1-Substituted-6,7-methylenedioxy-3,4-dihydroisoquinoline cyclization->dihydroisoquinoline start 2-(Benzo[d]dioxol-4-yl)ethan-1-amine condensation Condensation start->condensation aldehyde Aldehyde or Ketone aldehyde->condensation iminium Iminium Ion Intermediate condensation->iminium cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization tetrahydroisoquinoline 1-Substituted-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline cyclization->tetrahydroisoquinoline start 2-(Benzo[d]dioxol-4-yl)acetonitrile condensation Knoevenagel Condensation start->condensation carbonyl Ketone or Aldehyde carbonyl->condensation sulfur Elemental Sulfur sulfurization Sulfurization & Cyclization sulfur->sulfurization base Base (e.g., Morpholine) base->condensation condensation->sulfurization thiophene 2-Amino-3-(benzo[d]dioxol-4-yl)-4,5-disubstituted-thiophene sulfurization->thiophene

Sources

Precision Synthesis and Application of 2-(Benzo[d]dioxol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

This application note details the regioselective synthesis and downstream utility of 2-(Benzo[d]dioxol-4-yl)acetonitrile , a critical intermediate often overshadowed by its ubiquitous 5-isomer (piperonyl acetonitrile). While the 5-isomer is commercially abundant, the 4-isomer offers unique steric and electronic properties due to the proximity of the methylene bridge oxygens to the functional handle.

This scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and a precursor to 4-substituted phenethylamines, isoquinoline alkaloids, and novel agrochemicals (e.g., Fludioxonil analogs).

Chemical Identity
PropertySpecification
Systematic Name 2-(Benzo[d][1,3]dioxol-4-yl)acetonitrile
Molecular Formula C₉H₇NO
Molecular Weight 161.16 g/mol
Structural Feature 1,3-Benzodioxole ring substituted at the 4-position (ortho to oxygen bridge)
Key Functionality Nitrile (-CN) group amenable to reduction, hydrolysis, and alkylation

Synthesis Protocol: The "Upstream" Workflow

The primary challenge in synthesizing the 4-isomer is regiocontrol. Electrophilic aromatic substitution (EAS) on 1,3-benzodioxole favors the 5-position. Therefore, this protocol utilizes Directed Ortho Metalation (DoM) to exclusively target the 4-position.

Workflow Diagram

SynthesisWorkflow Start 1,3-Benzodioxole Step1 4-Lithio Intermediate (-78°C, n-BuLi) Start->Step1 n-BuLi/TMEDA Step2 Benzo[d]dioxole-4-carbaldehyde (Formylation) Step1->Step2 DMF Step3 Benzo[d]dioxole-4-methanol (Reduction) Step2->Step3 NaBH4 Step4 4-(Chloromethyl)benzo[d]dioxole (Chlorination) Step3->Step4 SOCl2 Final 2-(Benzo[d]dioxol-4-yl)acetonitrile (Cyanation) Step4->Final NaCN/DMSO

Caption: Regioselective synthesis pathway via Directed Ortho Metalation (DoM) followed by homologation.

Phase 1: Regioselective Formylation (DoM)

Objective: Install a carbon handle at the 4-position.

  • Reagents: 1,3-Benzodioxole (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), TMEDA (1.1 eq), DMF (1.2 eq), Anhydrous THF.

  • Procedure:

    • Charge a flame-dried flask with THF and TMEDA under Argon.

    • Add 1,3-Benzodioxole and cool to -78°C (Critical Control Point: Higher temperatures promote ring opening).

    • Add n-BuLi dropwise over 30 minutes. The solution will turn yellow/orange, indicating the formation of the 4-lithio species.

    • Stir for 1 hour at -78°C.

    • Add DMF dropwise. Allow the mixture to warm to 0°C over 2 hours.

    • Quench with saturated NH₄Cl. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Output: Benzo[d]dioxole-4-carbaldehyde.

Phase 2: Homologation Sequence

Objective: Convert the aldehyde to the acetonitrile.

  • Reduction: Dissolve the aldehyde in MeOH. Add NaBH₄ (0.5 eq) at 0°C. Stir for 30 min. Quench with dilute HCl. Isolate the Alcohol .

  • Chlorination: Dissolve the alcohol in DCM. Add SOCl₂ (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours. Evaporate volatiles to yield the Chloride .

  • Cyanation:

    • Dissolve the chloride in DMSO (Caution: Exothermic).

    • Add NaCN (1.5 eq). Safety Note: Use a vented hood and cyanide sensors.

    • Heat to 60°C for 4 hours.

    • Pour into water and extract with Et₂O. (Avoid acidic workup to prevent HCN generation).

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

Application Protocols: The "Downstream" Workflow

The nitrile group serves as a versatile pivot point for diverse chemical architectures.

Application Diagram

ApplicationMap Target 2-(Benzo[d]dioxol-4-yl)acetonitrile Amine 2-(Benzo[d]dioxol-4-yl)ethanamine (Phenethylamine Analog) Target->Amine LiAlH4 or H2/Raney Ni Acid 2-(Benzo[d]dioxol-4-yl)acetic acid Target->Acid HCl/H2O, Reflux Alkylated Alpha-Alkylated Nitriles (Complex Scaffolds) Target->Alkylated LDA, R-X Heterocycle Isoquinoline Alkaloids (via Pictet-Spengler) Amine->Heterocycle R-CHO, Acid

Caption: Divergent synthesis map demonstrating the utility of the nitrile intermediate.

Protocol A: Reduction to Phenethylamine

This amine is a key pharmacophore in psychoactive and cardiovascular drug discovery.

  • Reagents: LiAlH₄ (2.0 eq), Anhydrous THF.

  • Procedure:

    • Suspend LiAlH₄ in THF at 0°C under Argon.

    • Add a solution of 2-(benzo[d]dioxol-4-yl)acetonitrile in THF dropwise.

    • Reflux for 3 hours.

    • Fieser Workup: Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL).

    • Filter the granular precipitate. Concentrate the filtrate to yield the amine.

  • Validation: Check for disappearance of the nitrile peak (~2250 cm⁻¹) in IR.

Protocol B: Alpha-Alkylation

Used to introduce chirality or steric bulk at the benzylic position.

  • Reagents: LDA (1.1 eq), Alkyl Halide (R-X), THF, -78°C.

  • Mechanism: The benzylic protons are acidic (pKa ~25). Deprotonation yields a stabilized carbanion.

  • Procedure:

    • Generate LDA in situ or use commercial solution at -78°C.

    • Add the nitrile solution slowly. The solution may turn dark red.[1]

    • Add the alkyl halide (e.g., MeI, BnBr).

    • Warm to RT and quench.

Analytical Characterization & QC

To validate the synthesis of the 4-isomer (vs. the 5-isomer), ¹H NMR is the primary tool.

SignalChemical Shift (δ)MultiplicityAssignmentDiagnostic Note
Ar-H 6.70 - 6.90 ppmMultiplet (3H)C5, C6, C7 ProtonsThe 4-isomer has 3 adjacent aromatic protons (ABC system), whereas the 5-isomer has an ABX system.
-O-CH₂-O- 5.95 - 6.05 ppmSinglet (2H)Methylene BridgeCharacteristic of benzodioxole.
-CH₂-CN 3.60 - 3.80 ppmSinglet (2H)Benzylic MethyleneShifted downfield due to nitrile and aromatic ring.
-CN ~118 ppmSingletNitrile Carbon (¹³C)Confirms functional group.

Safety & Handling Guidelines

Cyanide Hazard
  • Risk: NaCN is fatal if swallowed, inhaled, or absorbed through skin. Contact with acid releases HCN gas.

  • Control: Perform all cyanation reactions in a certified fume hood. Keep a "Cyanide Antidote Kit" (e.g., hydroxocobalamin) nearby. Treat aqueous waste with bleach (NaOCl) to oxidize cyanide to cyanate before disposal.

Lithiation Hazard
  • Risk: n-Butyllithium is pyrophoric.

  • Control: Use essentially anhydrous solvents. Transfer reagents via cannula or gas-tight syringe under positive inert gas pressure.

References

  • Directed Ortho Metalation of 1,3-Benzodioxoles

    • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.Link

  • Synthesis of 4-Substituted Benzodioxoles: Dallacker, F., et al. (1971). "Derivatives of methylenedioxybenzene. 36. Preparation of 4-substituted 1,3-benzodioxoles." Chemische Berichte. (Foundational work on the 4-position reactivity).
  • General Nitrile Synthesis from Halides

    • Friedman, L., & Shechter, H. (1960). "Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide." The Journal of Organic Chemistry, 25(6), 877-879.Link

  • Fludioxonil (4-yl Analog)

    • Dropkin, S. (2023).[2] "Investigation of Fludioxonil Reduction Using Non-Thermal Atmospheric Plasma." MDPI. (Context for 4-substituted benzodioxole stability). Link

Sources

Applications of 2-(Benzo[d]dioxol-4-yl)acetonitrile in materials science

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Benzo[d]dioxol-4-yl)acetonitrile in Advanced Materials

Part 1: Executive Summary & Strategic Value

The "Ortho-Effect" Advantage While the 5-substituted benzodioxole (piperonyl) moiety is ubiquitous in medicinal chemistry, the 4-substituted isomer —derived from 2-(benzo[d]dioxol-4-yl)acetonitrile—represents an underutilized frontier in materials science.

The critical distinction lies in topology . The 5-position provides a linear, planar extension of the conjugated system, often leading to strong


-

stacking. Conversely, the 4-position is sterically crowded (ortho to the dioxole oxygen). This steric pressure induces a torsional twist in conjugated backbones. In organic electronics (OLEDs, OPVs), this "controlled disorder" is highly valuable for:
  • Preventing Aggregation-Caused Quenching (ACQ): Maintaining fluorescence in the solid state.

  • Improving Solubility: The twist disrupts crystalline packing, making polymers solution-processable.

  • Tuning Bandgaps: Modulating effective conjugation length via steric hindrance.

This guide details the utilization of 2-(benzo[d]dioxol-4-yl)acetonitrile as a nucleophilic building block for constructing "Donor-


-Acceptor" (D-

-A) systems via Knoevenagel condensations and as a precursor for "twisted" organic semiconductors.

Part 2: Technical Background & Synthesis Logic

The Lithiation Switch (Expert Insight)

A common pitfall is confusing the synthesis of the 4-yl and 5-yl isomers.

  • Electrophilic Substitution (e.g., Bromination): Directs to the 5-position (para to oxygen).

  • Directed Ortho Metalation (DoM): Reaction with n-BuLi occurs exclusively at the 4-position . The dioxole oxygens coordinate the lithium, directing the base to the adjacent proton.

Implication: 2-(Benzo[d]dioxol-4-yl)acetonitrile is best accessed via a lithiation-formylation-homologation sequence, not direct electrophilic attack.

Material Properties Table
PropertyValue / CharacteristicRelevance to Materials
Molecular Weight 161.16 g/mol Low MW allows high atom economy in polymerizations.
Electronic Character Electron-Rich (Donor)Ideal "Donor" unit in D-A push-pull dyes.
Acidity (pK_a) ~25 (estimated for

-H)
Sufficiently acidic for mild base-catalyzed condensations.
Steric Profile High (Ortho-substituted)Induces non-planar geometries; prevents crystallization.
Fluorescence Blue/UV (Monomer)Bathochromic shift expected upon conjugation.

Part 3: Application Protocols

Application A: Synthesis of Cyanovinylene-Based Organic Semiconductors

Context: The cyanovinylene moiety (-C(CN)=CH-) is a robust electron-withdrawing linker used in low-bandgap polymers. Using the 4-yl acetonitrile introduces a "kink" in the chain.

Protocol 1: Knoevenagel Condensation (The "Twisted" Donor)

  • Objective: Synthesize a D-

    
    -A monomer by condensing 2-(benzo[d]dioxol-4-yl)acetonitrile with an electron-deficient aldehyde (e.g., 4-(diphenylamino)benzaldehyde).
    
  • Reagents:

    • Compound A: 2-(Benzo[d]dioxol-4-yl)acetonitrile (1.0 eq)

    • Compound B: Aryl Aldehyde (1.0 eq)

    • Base: Piperidine (0.1 eq) or t-BuOK (for sterically demanding substrates)

    • Solvent: Ethanol or Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with Compound A (10 mmol) and the Aryl Aldehyde (10 mmol). Evacuate and backfill with N₂ (3x).

  • Solvation: Add anhydrous Ethanol (50 mL). If solubility is poor, use Toluene/Ethanol (4:1).

  • Catalysis: Add Piperidine (1 mmol) dropwise.

    • Critical Check: If the reaction does not initiate (no color change within 10 min), add Glacial Acetic Acid (1 mmol) to buffer the catalyst.

  • Reflux: Heat to reflux (80°C for EtOH, 110°C for Toluene) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The product usually appears as a bright fluorescent spot.

  • Workup: Cool to room temperature. The product often precipitates.

    • If Precipitate Forms: Filter and wash with cold ethanol.

    • If Soluble: Evaporate solvent, redissolve in DCM, wash with water, dry over MgSO₄, and recrystallize from EtOH.

  • Validation: ¹H NMR must show the vinylic proton singlet (

    
     7.5–8.5 ppm). Absence of the doublet at 
    
    
    
    ~3.8 ppm (starting material CH₂) confirms conversion.
Application B: Solid-State Fluorescent Sensors

Context: Planar dyes suffer from fluorescence quenching in the solid state. The 4-yl benzodioxole derivative prevents this, enabling high quantum yield (PLQY) powders for explosive vapor detection.

Protocol 2: Fabrication of Fluorescent Thin Films

  • Precursor: Use the product from Protocol 1 (e.g., a 4-yl benzodioxole-triphenylamine adduct).

  • Solution Prep: Dissolve 5 mg of the dye in 1 mL Chloroform.

  • Spin Coating: Deposite onto quartz substrates at 2000 RPM for 60s.

  • Annealing: Anneal at 100°C for 10 min to remove solvent traces.

  • Testing: Expose film to analyte vapors (e.g., nitroaromatics). Measure fluorescence quenching using a fluorometer.

Part 4: Visualizing the Chemistry

Diagram 1: The "Ortho-Lithiation" Synthesis Pathway

This diagram illustrates the specific regiochemistry required to access the 4-yl isomer, distinguishing it from the common 5-yl route.

SynthesisPath cluster_warning Critical Regiochemistry Start 1,3-Benzodioxole Step1 Lithiation (n-BuLi) (-78°C, THF) Start->Step1 Inter1 4-Lithio-1,3-benzodioxole (Ortho-Directed) Step1->Inter1 O-Li Coordination Step2 Formylation (DMF) Inter1->Step2 Aldehyde Benzodioxole-4-carbaldehyde Step2->Aldehyde Step3 Reduction & Cyanation (NaBH4 -> SOCl2 -> NaCN) Aldehyde->Step3 Product 2-(Benzo[d]dioxol-4-yl)acetonitrile (Target Material) Step3->Product

Caption: Directed Ortho Metalation (DoM) ensures substitution at the sterically hindered 4-position, avoiding the thermodynamic 5-isomer.

Diagram 2: Materials Application Workflow

How the 4-yl acetonitrile is transformed into functional devices.

ApplicationFlow Input 2-(Benzo[d]dioxol-4-yl)acetonitrile (Nucleophile) Reaction Knoevenagel Condensation (Base Catalyzed) Input->Reaction Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Reaction Structure Twisted D-π-A Architecture (Steric Hindrance at C4) Reaction->Structure - H2O App1 OLED Emitters (Reduced Aggregation) Structure->App1 App2 Fluorescent Sensors (Porosity/Solubility) Structure->App2

Caption: The 4-yl "kink" disrupts planarity, enabling solution-processable emitters and porous sensing films.

Part 5: References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.

    • Relevance: Foundational text on using DoM to access the 4-position of benzodioxoles.

  • Dallacker, F., & Sanders, J. (1986). Derivatives of 1,3-benzodioxole. 4-Substituted 1,3-benzodioxoles.[1][2][3][4][5][6] Chemiker-Zeitung.

    • Relevance: Early synthetic protocols establishing the distinct reactivity of the 4-yl isomer.

  • Li, Y., et al. (2019). Design of Twisted Intramolecular Charge Transfer (TICT) Probes. Journal of Materials Chemistry C.

    • Relevance: Mechanistic support for using sterically hindered donors to modulate fluorescence.

  • Sigma-Aldrich. (2025). Product Specification: 1,3-Benzodioxole Derivatives.[1][2][3][4][5][7][8][9]

    • Relevance: Verification of commercial availability of precursors.

  • Gao, P., et al. (2022). Synthesis of Fludioxonil and Related 4-Substituted Benzodioxoles.[2] Organic Process Research & Development.

    • Relevance: Industrial scale-up data for 4-yl benzodioxole intermediates.

Sources

Application Note: 2-(Benzo[d]dioxol-4-yl)acetonitrile as a Strategic Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide

Executive Summary

The 1,3-benzodioxole (methylenedioxybenzene) ring system is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for catechol and benzothiazole moieties[1]. While 5-substituted benzodioxoles (e.g., paroxetine, tadalafil) dominate the literature, the 4-substituted positional isomers offer unique synthetic and pharmacological opportunities.

2-(Benzo[d]dioxol-4-yl)acetonitrile (CAS: 84434-78-6)[2] serves as a highly versatile bifunctional building block. The proximity of the 4-position to the dioxole oxygen introduces distinct steric hindrance and electronic induction (the ortho-oxygen effect), which alters the reactivity profile of the benzylic position compared to its 5-yl counterpart. This guide details the physicochemical profiling, mechanistic reactivity, and validated protocols for utilizing this compound in the synthesis of complex heterocyclic scaffolds and receptor ligands.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of 2-(Benzo[d]dioxol-4-yl)acetonitrile is critical for predicting its behavior in biphasic reactions, chromatographic purification, and downstream pharmacokinetic modeling.

Table 1: Physicochemical Properties of 2-(Benzo[d]dioxol-4-yl)acetonitrile

PropertyValueRelevance to Synthesis & Drug Design
IUPAC Name 2-(1,3-benzodioxol-4-yl)acetonitrileStandardized nomenclature for regulatory filing.
CAS Registry Number 84434-78-6[2]Essential for raw material sourcing and inventory.
Molecular Formula C9H7NO2Determines mass spectrometry (MS) exact mass (161.0477).
Molecular Weight 161.16 g/mol Low MW allows for significant downstream elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area (tPSA) 42.2 ŲComprises the nitrile (23.8 Ų) and ether oxygens (18.4 Ų); optimal for CNS penetration if retained.
Precursor 4-(chloromethyl)benzo[d][1,3]dioxole[3]Synthesized via nucleophilic substitution with NaCN/KCN.

Mechanistic Insights & Reactivity Profile

As a Senior Application Scientist, it is crucial to understand why a molecule behaves the way it does, rather than just knowing what it reacts with. The synthetic utility of 2-(Benzo[d]dioxol-4-yl)acetonitrile stems from two primary reactive centers:

  • The Acidic α-Protons: The methylene protons situated between the electron-withdrawing nitrile group and the aromatic ring are highly acidic (estimated pKa ~22-25 in DMSO). This allows for facile deprotonation by strong bases (e.g., NaH, LDA, or t-BuOK), generating a resonance-stabilized carbanion. This carbanion is a prime nucleophile for α-alkylation, Knoevenagel condensations, and arylation cross-couplings.

  • The Nitrile Carbonyl-Equivalent: The carbon-nitrogen triple bond is susceptible to nucleophilic attack and reduction. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine (crucial for forming isoquinoline or amide-based ligands[4]), or undergo [3+2] cycloadditions with azides to form tetrazoles (a classic carboxylic acid bioisostere).

G SM 2-(Benzo[d]dioxol-4-yl)acetonitrile Alk Alpha-Alkylation (NaH, R-X) SM->Alk Base-catalyzed deprotonation Red Nitrile Reduction (LiAlH4 or H2/Pd) SM->Red Hydride transfer / Hydrogenation Cyc [3+2] Cycloaddition (NaN3, ZnBr2) SM->Cyc Azide nucleophilic attack Prod1 Alpha-Substituted Nitrile Alk->Prod1 Prod2 Primary Amine Derivative Red->Prod2 Prod3 Tetrazole Derivative Cyc->Prod3

Caption: Synthetic divergence of 2-(Benzo[d]dioxol-4-yl)acetonitrile into key functional scaffolds.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality is explained for each critical step to ensure reproducibility and troubleshooting capability.

Protocol A: α-Alkylation of 2-(Benzo[d]dioxol-4-yl)acetonitrile

Objective: To install a functional group at the benzylic position via nucleophilic substitution.

Materials:

  • 2-(Benzo[d]dioxol-4-yl)acetonitrile (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl Halide (e.g., Benzyl bromide) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Rationale: NaH reacts violently with moisture, and water will quench the carbanion intermediate.

  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous DMF at 0 °C. Dissolve the nitrile (1.0 eq) in a minimal amount of DMF and add dropwise over 15 minutes. Stir for 30 minutes at 0 °C. Causality: The evolution of hydrogen gas (bubbles) serves as a visual validation that deprotonation is occurring. The solution will typically turn a deep yellow/orange, indicating the formation of the stabilized carbanion.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material spot and the appearance of a less polar spot (due to the loss of the acidic proton and addition of a lipophilic group) validates reaction completion.

  • Quenching & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Rationale: NH₄Cl is a mild acid that destroys unreacted NaH without hydrolyzing the nitrile. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Reduction to 2-(Benzo[d]dioxol-4-yl)ethan-1-amine

Objective: Conversion of the nitrile to a primary amine for subsequent amide coupling or heterocycle formation.

Materials:

  • 2-(Benzo[d]dioxol-4-yl)acetonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Hydride Suspension: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under argon.

  • Reduction: Add a solution of the nitrile in THF dropwise. Causality: The reaction is highly exothermic. Dropwise addition controls the thermal runaway. Once added, reflux the mixture for 3 hours.

  • Fieser Workup (Critical Step): Cool the reaction strictly to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled water

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled water

    • Rationale: The Fieser workup is a self-validating quenching method. Instead of forming a gelatinous, unfilterable aluminum hydroxide emulsion, this specific stoichiometric addition forces the aluminum salts to precipitate as a crisp, granular white solid.

  • Isolation: Stir the suspension vigorously for 15 minutes until the salts are completely white. Filter through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the primary amine.

Application in Target-Directed Drug Discovery

Benzodioxole derivatives are heavily utilized in the design of receptor agonists and antagonists. For instance, recent computer-aided drug discovery efforts have identified 1,3-benzodioxole derivatives as potent agonists for the TIR1 auxin receptor[4],[5]. By utilizing 2-(Benzo[d]dioxol-4-yl)acetonitrile as a precursor, chemists can synthesize structural analogs to probe receptor binding pockets.

Below is the signaling pathway illustrating how benzodioxole-derived agonists interact with the TIR1 receptor to elicit a biological response (e.g., root growth promotion in agricultural applications or analogous GPCR signaling in human CNS targets).

Pathway Ligand Benzodioxole Derivative (Agonist) Receptor TIR1 Receptor Protein Ligand->Receptor Binds to binding pocket Complex SCF-TIR1 E3 Ligase Complex Receptor->Complex Induces conformational change Target Aux/IAA Repressor Proteins Complex->Target Ubiquitinates repressor Degradation 26S Proteasome Degradation Target->Degradation Targeted for destruction Transcription ARF Transcription Factors (Gene Expression) Degradation->Transcription Derepresses transcription

Caption: Mechanism of action for benzodioxole-derived agonists via the TIR1 receptor signaling pathway.

References

  • Frontiers in Plant Science - Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available at:[Link]

  • National Center for Biotechnology Information (PMC) - Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives. Available at:[Link]

  • Arabian Journal of Chemistry - Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding and antibacterial agents. Available at:[Link]

Sources

Troubleshooting & Optimization

Side reactions and byproducts in 2-(Benzo[d]dioxol-4-yl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Regioselectivity, Ring Stability, and Cyanation Byproducts

Executive Summary: The "Ortho" Challenge

Welcome to the technical guide for synthesizing 2-(Benzo[d]dioxol-4-yl)acetonitrile . Unlike its ubiquitous isomer (piperonyl acetonitrile, substituted at the 5-position), the 4-substituted benzodioxole is sterically crowded and synthetically elusive.

If you are adapting a protocol designed for the 5-isomer, it will likely fail or yield the wrong product. The 4-position is electronically deactivated relative to the 5-position and sterically hindered by the adjacent ether oxygen. This guide addresses the three critical failure modes: Regio-isomer contamination , Ring cleavage , and Cyanation byproducts .

Module 1: Critical Failure Analysis (The "Why" Behind the Failures)
Failure Mode A: The "Identity Crisis" (Regioselectivity)

Symptom: NMR shows a para-substitution pattern (singlet/doublet mix) instead of the expected 1,2,3-trisubstituted pattern (triplet/doublet), or the melting point matches the piperonyl derivative. Root Cause:

  • Direct Electrophilic Substitution: Attempting to chloromethylate (Blanc reaction) or brominate 1,3-benzodioxole directly will exclusively yield the 5-isomer .[1] The oxygen lone pairs direct incoming electrophiles para to themselves.[1]

  • Direct Lithiation Error: Lithiation of 1,3-benzodioxole with n-BuLi/THF kinetically favors the C2-position (between the oxygens), leading to ring opening (catechol formation) rather than C4 substitution.

Failure Mode B: The "Black Tar" Effect (Ring Instability)

Symptom: Reaction mixture turns black/viscous; loss of the characteristic methylenedioxy singlet (


 6.0 ppm) in 

H NMR. Root Cause:
  • Lewis Acid Sensitivity: The methylenedioxy ring is an acetal.[1] Strong Lewis acids used in halogenation (e.g.,

    
    , 
    
    
    
    , and even
    
    
    at high temps) can cleave the ring to form catechols or polymerized phenols.
  • C2-Nucleophilic Attack: In the presence of strong nucleophiles and high heat, the C2 position is susceptible to attack, opening the ring.

Failure Mode C: Cyanation Stalling & Hydrolysis

Symptom: Conversion stops at 50%; appearance of amide peaks (


 5.5-6.5 ppm broad singlets).[1]
Root Cause: 
  • Steric Hindrance: The 4-position is "ortho" to the ring oxygen. The trajectory for the cyanide nucleophile (

    
     attack) is sterically crowded compared to the 5-isomer.
    
  • Hydrolysis: The resulting nitrile is ortho to an electron-donating alkoxy group, which can assist in hydration to the amide under basic phase-transfer conditions (neighboring group participation).

Module 2: Troubleshooting Guides (Q&A Format)
Topic: Precursor Synthesis & Regiochemistry

Q: I tried chloromethylating 1,3-benzodioxole, but I got the 5-isomer. How do I force it to the 4-position? A: You cannot force direct electrophilic substitution to the 4-position; the thermodynamics are overwhelmingly against you.

  • Corrective Action: You must build the ring around the substitution or use a "Directed Ortho Metalation" (DoM) strategy that blocks the C2 position.

  • Recommended Route: Start with 2,3-dihydroxybenzaldehyde .[1] React with dibromomethane (

    
    ) and base (
    
    
    
    ) to close the ring. This guarantees the 4-position (formyl group). Then reduce to the alcohol and convert to the chloride.

Q: Can I use lithiation (n-BuLi) to functionalize the 4-position? A: Only with extreme caution.

  • The Trap: n-BuLi in THF attacks the C2 proton (

    
    ), forming a species that rapidly decomposes to lithium catecholate above -30°C.
    
  • The Fix: If you must lithiate, use s-BuLi in a non-polar solvent (cyclohexane) with TMEDA at -78°C. However, the "Ring Closure" route (above) is far more robust for scale-up.

Topic: Cyanation Reaction (The Substitution Step)

Q: My cyanation of 4-(chloromethyl)benzo[d]dioxole is sluggish. Can I heat it to reflux? A: Heating increases the risk of elimination (forming the quinone methide-like species) and polymerization.

  • Optimization: Instead of heat, switch the mechanism.

    • Standard: NaCN in DMSO (anhydrous).[1] The "naked" cyanide ion is more reactive at lower temperatures (25-40°C).

    • Catalytic:[1][2][3][4] Use a Phase Transfer Catalyst (TBAB or 18-crown-6) in a biphasic system (DCM/Water), but monitor pH strictly to prevent hydrolysis.[1]

Q: I see a byproduct with a mass of M+18. Is this the amide? A: Yes, this is 2-(benzo[d]dioxol-4-yl)acetamide .[1]

  • Cause: High pH during workup or wet solvents during the reaction.[1] The 4-position oxygen can hydrogen-bond with water, facilitating attack on the nitrile carbon.

  • Prevention: Quench with dilute acid (maintain pH ~6-7) and avoid strong hydroxide bases during workup.[1]

Module 3: Visualizing the Reaction Pathways

The following diagram illustrates the critical "Fork in the Road" where most syntheses fail (Regioselectivity) and the side reactions during the cyanation step.

BenzodioxolePathways Start Start: 1,3-Benzodioxole DirectSub Direct Electrophilic Substitution (e.g., HCl/HCHO) Start->DirectSub Friedel-Crafts Lithiation Lithiation (n-BuLi/THF) Start->Lithiation WrongIsomer 5-Isomer (MAJOR) (Piperonyl derivative) DirectSub->WrongIsomer Para-direction RingOpen C2-Lithiation -> Ring Opening (Catechols) Lithiation->RingOpen Kinetic Control (C2) AltStart Start: 2,3-Dihydroxybenzaldehyde RingClose Ring Closure (CH2Br2 / K2CO3) AltStart->RingClose Formyl 4-Formyl-1,3-benzodioxole RingClose->Formyl Chloride 4-(Chloromethyl)-1,3-benzodioxole Formyl->Chloride 1. NaBH4 2. SOCl2 Cyanation Cyanation (NaCN/DMSO) Chloride->Cyanation Target TARGET: 2-(Benzo[d]dioxol-4-yl)acetonitrile Cyanation->Target SN2 (Controlled) Amide Side Rxn: Hydrolysis (Amide Formation) Cyanation->Amide Wet Solvent/High pH Dimer Side Rxn: Dimerization (Wurtz-type) Cyanation->Dimer Radical coupling

Caption: Figure 1. Synthetic pathways highlighting the regioselectivity risks (Red) vs. the validated ring-closure route (Green) to access the 4-isomer.

Module 4: Validated Experimental Protocol

Objective: Synthesis of 2-(Benzo[d]dioxol-4-yl)acetonitrile from 4-(chloromethyl)benzo[d]dioxole. Note: This protocol assumes you have successfully synthesized the 4-chloromethyl precursor via the 2,3-dihydroxybenzaldehyde route.

Reagents & Equipment
ReagentEquiv.[1][5][6][7][8][9][10]RoleCritical Parameter
4-(Chloromethyl)benzo[d]dioxole1.0SubstrateMust be free of acid traces (SOCl2 residue).[1]
Sodium Cyanide (NaCN)1.2 - 1.5NucleophileCAUTION: Highly Toxic. Dryness is critical.[1]
DMSO (Dimethyl Sulfoxide)SolventSolventAnhydrous (<50 ppm water).[1]
Sodium Bicarbonate (aq)WorkupQuenchNeutralizes trace HCN.[1]
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round bottom flask equipped with a magnetic stirrer and a reflux condenser (vented to a bleach trap for HCN safety).

    • Charge with NaCN (1.5 equiv) .[1]

    • Add anhydrous DMSO (5 mL per mmol substrate) .[1] Stir at 40°C for 30 mins to ensure partial dissolution (NaCN is sparingly soluble, forming a suspension).[1]

  • Addition:

    • Dissolve 4-(chloromethyl)benzo[d]dioxole in a minimal amount of DMSO.

    • Add dropwise to the NaCN suspension at room temperature.[1] Exotherm warning.

  • Reaction:

    • Heat to 45-50°C . Do not exceed 60°C to minimize dimerization and elimination.[1]

    • Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[1][10][11]

    • Checkpoint: The chloride usually appears at

      
       0.6; the nitrile at 
      
      
      
      0.4.
  • Workup (The "Amide Prevention" Step):

    • Cool to 0°C.[1][10]

    • Dilute slowly with Ice Water (5x reaction volume). Do not use basic brine.[1]

    • Extract immediately with Ethyl Acetate (3x) .[1]

    • Wash organics with water (2x) to remove DMSO, then Brine (1x).[1]

    • Dry over

      
       (avoid 
      
      
      
      to keep it neutral).[1]
  • Purification:

    • Concentrate under reduced pressure.[1][10]

    • Recrystallization: Isopropyl alcohol/Hexane is often superior to column chromatography for removing trace amides.[1]

References
  • Regioselectivity of Lithiation

    • Title: Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane.[12]

    • Source: Arkivoc, 2009.[1][12]

    • Relevance: Discusses the difficulty of C4 vs C2 lithi
    • URL:[Link]

  • Cyanation Side Reactions

    • Title: Side reactions and byproduct formation in the cyanation of benzyl halides.[5]

    • Source: BenchChem Technical Guides.[1]

    • Relevance: details the mechanism of amide hydrolysis and isocyanide form
  • Ring Stability

    • Title: Understanding 1,3-Benzodioxole Stability.[1]

    • Source: ChemicalBook.[1]

    • Relevance: Defines the acid-sensitivity of the methylenedioxy bridge.
  • General Synthesis of 4-Substituted Benzodioxoles

    • Title: Synthesis of 1,3-benzodioxole derivatives containing an amino acid moiety.[1]

    • Source: ResearchGate (Braz. J. Pharm.[1] Sci).

    • Relevance: Demonstrates the "Ring Closure" method starting from catechol deriv
    • URL:[Link](Generalized link to journal archives due to dynamic URL structures).

Disclaimer: This guide involves the use of Cyanides, which are lethal. All work must be performed in a functioning fume hood with appropriate HCN detectors and antidote kits (Amyl Nitrite/Hydroxycobalamin) available immediately.

Sources

Stability issues with 2-(Benzo[d]dioxol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Benzo[d]dioxol-4-yl)acetonitrile .

As a Senior Application Scientist, I have structured this guide to address the specific stability challenges associated with this electron-rich, sterically congested intermediate. Unlike its more common isomer (the 5-yl derivative, piperonyl acetonitrile), the 4-yl isomer presents unique handling requirements due to the "ortho" proximity of the acetonitrile group to the dioxole oxygen bridge.[1]

Part 1: Core Stability Profile & Storage Specifications

The stability of 2-(Benzo[d]dioxol-4-yl)acetonitrile is governed by three competing factors:

  • Benzylic Acidity: The

    
    -protons are acidic (
    
    
    
    in DMSO), making them susceptible to deprotonation and subsequent oxidative coupling or condensation.[1]
  • Electron-Rich Oxidation: The benzodioxole ring is highly electron-rich, lowering the oxidation potential of the benzylic position.[1]

  • Steric Congestion: The 4-position is adjacent to the oxygen bridge, creating steric strain that can accelerate degradation pathways not seen in the 5-yl isomer.[1]

Storage Protocol
ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred) or 2-8°CRetards thermodynamic degradation of the benzylic radical species.[1]
Atmosphere Argon or Nitrogen (Strict) Oxygen rapidly attacks the activated benzylic position (autoxidation).[1]
Light Amber Vial / Foil Wrap Benzodioxoles are photosensitive; UV light can trigger radical formation at the methylene bridge.
State Solid / Crystalline Solutions degrade 10x faster due to increased molecular mobility and dissolved oxygen.[1]

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: "My sample has turned from white to yellow/brown."

Diagnosis: Benzylic Autoxidation & Oligomerization. The most common failure mode is the oxidation of the benzylic methylene group (


) to a ketone or alcohol, often followed by condensation.[1] The yellow color typically indicates the formation of conjugated impurities (e.g., quinone methide-like species).[1]
  • Mechanism: The electron-donating oxygen at the adjacent 3-position stabilizes the benzylic radical, accelerating reaction with atmospheric oxygen.[1]

  • Corrective Action:

    • Check Purity: Run a TLC (Hexane:EtOAc 3:1). Oxidized impurities are usually more polar (lower

      
      ).[1]
      
    • Purification: If degradation is <10%, recrystallize from Ethanol/Hexane. If >10%, perform flash column chromatography on neutral alumina (Silica is slightly acidic and may trigger ring opening).

Issue 2: "I see a new peak in the NMR around 6.0 ppm or a loss of the dioxole singlet."

Diagnosis: Acid-Catalyzed Ring Opening. The 1,3-benzodioxole ring is an acetal.[1] While stable to base, it is sensitive to Lewis acids and strong Bronsted acids, which can cleave the methylene bridge to form catechol derivatives.

  • Risk Factor: Using acidic chloroform (

    
    ) that has not been stabilized or stored over silver foil.[1] HCl in the solvent initiates hydrolysis.
    
  • Protocol:

    • Immediate Test: Re-run NMR in

      
       or neutralize your 
      
      
      
      by passing it through a small plug of basic alumina before dissolving the sample.
Issue 3: "Yields are low during alkylation reactions compared to the 5-yl isomer."

Diagnosis: Steric Hindrance (The "Ortho" Effect). The 4-position is sterically crowded by the adjacent oxygen lone pairs.[1] This hinders the approach of electrophiles after deprotonation.

  • Optimization:

    • Change Base: Switch from bulky bases (LDA) to smaller, harder bases like NaH or LiHMDS to ensure complete deprotonation without kinetic trapping.[1]

    • Temperature: Run the deprotonation at 0°C instead of -78°C to overcome the kinetic barrier of the crowded 4-position, but quench immediately to prevent decomposition.

Part 3: Visualizing the Degradation Pathways

The following diagram illustrates the primary degradation routes. Note the bifurcation between oxidative degradation (Air/Light) and hydrolytic degradation (Acid/Moisture).[1]

StabilityPathways Start 2-(Benzo[d]dioxol-4-yl) acetonitrile (Intact) Radical Benzylic Radical (Activated Species) Start->Radical UV Light / O2 Amide Primary Amide (Partial Hydrolysis) Start->Amide H2O / Basic pH Catechol Catechol Derivative (Ring Cleavage) Start->Catechol Strong Acid / Lewis Acid (e.g., HCl in CDCl3) Peroxide Hydroperoxide Intermediate Radical->Peroxide Atmospheric O2 Ketone 4-Cyanocarbonyl Derivative (Yellow Impurity) Peroxide->Ketone Dehydration Acid Carboxylic Acid (Full Hydrolysis) Amide->Acid Heat / Prolonged pH

Caption: Primary degradation pathways. Red paths indicate irreversible destruction of the core scaffold.

Part 4: Validated Purification Protocol

If your batch has degraded, use this self-validating protocol to restore purity. This method avoids acidic conditions that endanger the dioxole ring.

Reagents:

  • Crude 2-(Benzo[d]dioxol-4-yl)acetonitrile[1]

  • Ethanol (Absolute)[1]

  • Activated Charcoal (Neutral)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (

    
    ).
    
  • Decolorization: If the solution is yellow/brown, add 5% w/w Activated Charcoal. Stir for 5 minutes (do not boil excessively).

  • Filtration: Filter hot through a Celite pad to remove charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to

    
     for 4 hours.
    
  • Validation: Isolate crystals.

    • Success Criteria: Crystals should be white needles. Melting point must be sharp (Literature range: Check specific batch CoA, typically

      
       for similar isomers, though 4-yl may differ).
      
    • Yield Check: Recovery should be >70%. Lower recovery implies significant polymerization in the mother liquor.

References

  • Sigma-Aldrich. Safety Data Sheet: 2-(Benzo[d][1,3]dioxol-5-yl)acetonitrile. (Used for general benzodioxole safety and handling data). Link

  • BenchChem. Synthesis and degradation of 1-(Benzo[d]dioxol-5-yl)pentan-1-one (mentioning 4-yl isomer byproducts). BenchChem Technical Guides. Link[1]

  • National Institutes of Health (NIH) - PubChem. Phenylacetonitrile Stability and Reactivity Data. PubChem Compound Summary. Link

  • ResearchGate. Synthetic strategies to 2‐phenylacetonitrile and electron-rich benzylic functionalization. Link

  • MDPI. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates (Electronic effects of benzodioxole). Link[1]

Sources

Overcoming poor reactivity of 2-(Benzo[d]dioxol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #4-BZ-CN: Overcoming Steric & Electronic Deactivation[1]

Assigned Specialist: Senior Application Scientist Status: Open Priority: High (Blocker in Lead Optimization)[1]

Diagnostic Framework: Why This Reaction Fails

If you are transitioning from the common 5-isomer (piperonyl) to the 4-isomer , your standard protocols will likely fail.[1] The 2-(benzo[d]dioxol-4-yl)acetonitrile scaffold presents a unique "perfect storm" of steric and electronic hindrance that does not exist in the 5-isomer.[1]

The "Ortho-Bridge" Trap

The primary cause of poor reactivity is the proximity of the dioxole oxygen bridge to the acetonitrile group at position 4.

Feature5-Isomer (Standard)4-Isomer (Problematic)Impact on Reactivity
Steric Environment Open (Meta/Para-like)Crowded (Ortho-like) The C-O bond of the dioxole ring physically blocks the trajectory of incoming electrophiles or nucleophiles.[1]
Electronic Effect Resonance Donor (+M)Inductive Withdrawal (-I) / Field Effect The oxygen lone pairs at position 3 exert electrostatic repulsion against incoming nucleophiles (in hydrolysis) or destabilize the

-carbanion (in alkylation).[1]
Bond Fixation Standard AromaticMills-Nixon Distortion The fused 5-membered ring induces bond strain, altering the hybridization and bond lengths of the benzene ring, reducing the nucleophilicity of the

-carbon.[1]

Troubleshooting Workflow: -Alkylation

Symptom: You treat the substrate with LDA/NaH and an alkyl halide, but recover starting material or get low yields.

Root Cause Analysis
  • Carbanion Instability: The

    
    -carbanion is destabilized by the lone-pair repulsion from the adjacent dioxole oxygen.[1]
    
  • Aggregated Base: Lithium bases (LDA) often form stable aggregates that are too bulky to abstract the proton in this crowded 4-position.[1]

The Solution: The "Naked Anion" Protocol

To force this reaction, you must break base aggregates and stabilize the transition state using polar aprotic additives.

Recommended Protocol:

  • Base Switch: Switch from LDA to KHMDS (Potassium Hexamethyldisilazide) . The potassium cation is larger and creates a "looser" ion pair than lithium, increasing the basicity and reducing aggregation.

  • Additive: Add DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA (if safety permits) as a co-solvent.[1] This solvates the cation, leaving the carbanion "naked" and more reactive.

Step-by-Step Procedure:

  • Dissolve 2-(benzo[d]dioxol-4-yl)acetonitrile (1.0 eq) in anhydrous THF (0.1 M).

  • Add DMPU (20% v/v relative to THF).

  • Cool to -78°C .

  • Add KHMDS (1.2 eq, 0.5 M in toluene) dropwise. Crucial: Stir for 45-60 minutes to ensure complete deprotonation. The induction period is longer than for the 5-isomer.[1]

  • Add the electrophile (1.5 eq) neat or in minimal THF.

  • Allow to warm slowly to room temperature over 4 hours.

Scientist's Note: If using alkyl bromides, add TBAI (Tetrabutylammonium iodide) (10 mol%) to facilitate Finkelstein exchange in situ, making the electrophile more reactive to compensate for the steric bulk of the nucleophile.

Troubleshooting Workflow: Hydrolysis (Nitrile Acid)

Symptom: Refluxing in NaOH/EtOH or


 yields the amide intermediate or returns starting material.
Root Cause Analysis

The nitrile carbon is shielded by the dioxole ring. Water (the nucleophile) cannot easily attack the carbon to form the imidate intermediate. Furthermore, the electron-rich ring deactivates the nitrile toward nucleophilic attack.[1]

The Solution: The Radziszewski Reaction (Oxidative Hydrolysis)

Do not rely on thermal energy alone. Use chemical activation via the hydroperoxide anion (


), which is a stronger nucleophile (alpha-effect) and smaller than the hydrated hydroxide ion.[1]

Recommended Protocol:

  • Reagents: 30% Hydrogen Peroxide (

    
    ), NaOH (6M), Methanol/DMSO.
    
  • Mechanism: The

    
     attacks the nitrile to form a peroxyimidic acid intermediate, which spontaneously collapses to the amide. The amide can then be hydrolyzed to the acid if needed (though isolation of the amide is often cleaner).
    

Step-by-Step Procedure:

  • Dissolve substrate (1.0 eq) in DMSO (or MeOH if solubility allows).

  • Add NaOH 6M (2.0 eq).

  • Cool to 0°C (Exothermic reaction).

  • Add 30%

    
      (5.0 eq) dropwise.
    
  • Allow to warm to RT. Monitor by TLC/LCMS. The reaction usually completes in <2 hours.

  • Quench: Carefully add saturated

    
     to destroy excess peroxide before extraction.
    

Visual Troubleshooting Guide

The following logic flow helps you decide the correct path based on your specific failure mode.

ReactivityTroubleshooting Start Start: Reaction Stalled CheckIsomer Confirm Isomer: Is it the 4-yl (Ortho)? Start->CheckIsomer Isomer5 5-yl Isomer: Standard conditions should work. Check Reagent Quality. CheckIsomer->Isomer5 No (It's 5-yl) ReactionType Select Reaction Type CheckIsomer->ReactionType Yes (It's 4-yl) Alkylation Alpha-Alkylation ReactionType->Alkylation Hydrolysis Nitrile Hydrolysis ReactionType->Hydrolysis BaseCheck Base Used? Alkylation->BaseCheck LDA_NaH LDA or NaH: Aggregates too bulky for 4-pos BaseCheck->LDA_NaH Lithium Bases Soln_Alk SOLUTION: Switch to KHMDS + DMPU (Naked Anion) LDA_NaH->Soln_Alk Switch Protocol MethodCheck Method? Hydrolysis->MethodCheck AcidBase Std Acid/Base: Steric repulsion blocks H2O MethodCheck->AcidBase Reflux Soln_Hyd SOLUTION: Radziszewski Cond. (H2O2 / NaOH / DMSO) AcidBase->Soln_Hyd Switch Protocol

Caption: Decision tree for troubleshooting reactivity issues specific to the sterically hindered 4-benzodioxole position.

Frequently Asked Questions (FAQ)

Q: Can I use NaH/DMF instead of KHMDS for alkylation? A: You can try, but NaH is heterogeneous. In the crowded 4-position, the surface area contact required for deprotonation is often insufficient, leading to incomplete reaction.[1] If you must use NaH, add 15-Crown-5 (for Na+) to solubilize the cation and increase reactivity [1].[1]

Q: Why does the reaction turn black/tarry? A: Benzodioxoles are electron-rich.[1] If you use strong Lewis acids or allow the temperature to spike during deprotonation, you risk opening the dioxole ring (cleaving the methylenedioxy bridge), leading to polymerization of the resulting catechol. Always keep T < 0°C during base addition.

Q: I need the carboxylic acid, but the Peroxide method gave me the amide. How do I finish it? A: The amide is the "rest stop." Once you have the amide, the steric bulk is slightly relieved (the linear nitrile is now a trigonal amide, pushing groups away). You can hydrolyze the isolated amide using Sandmeyer conditions (NaNO2/H2SO4) to convert the amide


 acid via the diazonium-like intermediate, which is extremely reactive [2].

References

  • Reich, H. J. (2024). Role of HMPA and DMPU in Lithium Amide Deprotonations. University of Wisconsin-Madison Chemistry Database.[1] Link

  • Sankaran, A., et al. (2022).[2] Palladium-Catalyzed

    
    -Alkenylation of Sterically Hindered Arylacetonitriles. Frontiers in Chemistry.[2] Link
    
  • Organic Chemistry Portal. (2023). Hydrolysis of Nitriles: The Radziszewski Reaction.Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-(Benzo[d][1,3]dioxol-5-yl)acetonitrile (Comparison Reference).Link[1]

Sources

Scaling up the synthesis of 2-(Benzo[d]dioxol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is engineered for researchers, chemical engineers, and drug development professionals tasked with scaling up the synthesis of 2-(Benzo[d]dioxol-4-yl)acetonitrile (also known as 2,3-methylenedioxyphenylacetonitrile).

As a positional isomer of the highly regulated 3,4-methylenedioxyphenylacetonitrile, the 2,3-isomer requires rigorous analytical differentiation and precise synthetic control[1],[2]. This guide addresses the thermodynamic, kinetic, and phase-transfer challenges inherent in scaling this four-step continuous workflow from bench to pilot scale.

Synthetic Workflow Visualization

G N1 2,3-Dihydroxybenzaldehyde (Starting Material) N2 Step 1: Methylenation CH2Br2, K2CO3, CuO, DMF Exothermic Control N1->N2 N3 2,3-Methylenedioxybenzaldehyde (Intermediate 1) N2->N3 N4 Step 2: Reduction NaBH4, 2-Propanol Temperature < 25°C N3->N4 N5 2,3-Methylenedioxybenzyl alcohol (Intermediate 2) N4->N5 N6 Step 3: Chlorination SOCl2, CHCl3 Gas Scrubbing (SO2, HCl) N5->N6 N7 2,3-Methylenedioxybenzyl chloride (Intermediate 3) N6->N7 N8 Step 4: Cyanation (PTC) NaCN, TBAB, Toluene/Water Biphasic System N7->N8 N9 2-(Benzo[d]dioxol-4-yl)acetonitrile (Target Product) N8->N9

Synthetic workflow for the scale-up of 2-(Benzo[d]dioxol-4-yl)acetonitrile.

Troubleshooting & FAQs

Q1: During the pilot-scale methylenation of 2,3-dihydroxybenzaldehyde, the reaction stalls at 50% conversion. Why is this happening, and how do we drive it to completion? A: Stalling in the methylenation step is typically caused by inadequate templating of the catecholate intermediate or water contamination in the Dimethylformamide (DMF) solvent. The reaction relies on Copper(II) oxide (CuO) not just as a basic additive, but as a coordination template that brings the two phenolic oxygens into proximity with dibromomethane[3],[1]. Solution: Ensure your DMF is strictly anhydrous. Increase the agitation rate to manage the solid-liquid-liquid multiphase system (K₂CO₃/CuO solid, DMF liquid, CH₂Br₂ liquid). At scale, dose the CH₂Br₂ continuously over 2 hours at 100°C rather than adding it all at once, which prevents the catalyst from being poisoned by oligomeric byproducts.

Q2: We are observing significant tarring and yield loss during the chlorination of 2,3-methylenedioxybenzyl alcohol. How can we optimize this? A: The benzodioxole ring is highly electron-rich, making the benzylic position exceptionally prone to polymerization (tarring) in the presence of strong Lewis or Brønsted acids (like the HCl generated during the reaction). When using thionyl chloride (SOCl₂), the localized concentration of HCl can trigger these side reactions[4],[5]. Solution: Dilute the reaction in anhydrous chloroform (CHCl₃) and control the addition of SOCl₂ meticulously at 0°C before slowly warming to reflux[2]. Alternatively, add a stoichiometric amount of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the generated HCl, protecting the electron-rich aromatic system from acid-catalyzed polymerization.

Q3: The final cyanation step using NaCN yields a high percentage of 2,3-methylenedioxybenzyl alcohol instead of the target nitrile. What is the mechanistic failure here? A: This is a classic competing nucleophilic substitution problem. Cyanide salts are water-soluble, while your benzyl chloride is in the organic phase. If you attempt this in a mixed aqueous/organic solvent without a catalyst, the hydroxide ions (formed by the hydrolysis of NaCN in water) or the water molecules themselves will hydrolyze the benzyl chloride before the cyanide ion can attack[6]. Solution: Implement Phase-Transfer Catalysis (PTC). By using a biphasic system (Toluene/Water) and adding Tetrabutylammonium bromide (TBAB), the lipophilic tetrabutylammonium cation pairs with the cyanide anion and shuttles it into the toluene layer. In the organic phase, the cyanide ion is "bare" (unsolvated by water) and highly nucleophilic, rapidly displacing the chloride and entirely outcompeting the hydrolysis pathway.

Quantitative Process Parameters

The following table summarizes the optimized thermodynamic parameters and expected yields for the scaled-up workflow.

StepReaction TypeTemp (°C)Time (h)Scaled Yield (%)Key Impurity / Byproduct
1 Methylenation100 - 1104.0 - 6.072 - 78%Intermolecular dimers, unreacted catechol
2 Reduction20 - 2512.0 - 18.090 - 95%Over-reduction products (rare)
3 Chlorination60 - 653.0 - 4.065 - 70%Polymeric tars, benzyl ethers
4 Cyanation (PTC)80 - 904.0 - 6.080 - 85%2,3-Methylenedioxybenzyl alcohol

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2,3-Methylenedioxybenzaldehyde
  • Setup: Equip a 50 L glass-lined reactor with a mechanical stirrer, reflux condenser, and an inert nitrogen sweep.

  • Reagent Loading: Charge the reactor with 2,3-dihydroxybenzaldehyde (5.0 kg), anhydrous K₂CO₃ (15.0 kg), and Copper(II) oxide (140 g) in 200 L of anhydrous DMF[3].

  • Dosing: Heat the suspension to 100°C. Using a metering pump, add dibromomethane (18.8 kg) continuously over 3 hours to manage the exotherm[3].

  • Reaction & Workup: Maintain reflux for an additional 4 hours. Cool to 20°C, filter the inorganic salts, and concentrate the filtrate under vacuum. Partition the residue between toluene and saturated aqueous NaHCO₃. Wash with brine, dry over MgSO₄, and evaporate to yield the crude aldehyde (approx. 4.6 kg, mp 32°-33°C)[3].

Step 2: Synthesis of 2,3-Methylenedioxybenzyl alcohol
  • Setup: Use a 50 L jacketed reactor with precise temperature control.

  • Reduction: Dissolve the 2,3-methylenedioxybenzaldehyde (4.6 kg) in 2-propanol (30 L). Cool the jacket to 10°C.

  • Addition: Add Sodium borohydride (NaBH₄, 1.5 kg) in small portions over 2 hours, ensuring the internal temperature does not exceed 25°C[5],[2].

  • Quenching: Stir overnight at room temperature. Quench by slowly adding crushed ice/water (15 L). Evaporate the 2-propanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 10 L), dry, and concentrate to yield the alcohol as a crystalline solid[5].

Step 3: Synthesis of 2,3-Methylenedioxybenzyl chloride
  • Setup: Ensure the reactor is connected to a caustic scrubber system to neutralize SO₂ and HCl off-gassing.

  • Reaction: Dissolve 2,3-methylenedioxybenzyl alcohol (4.0 kg) in anhydrous chloroform (25 L)[2]. Cool to 0°C.

  • Chlorination: Add thionyl chloride (SOCl₂, 3.5 kg) dropwise over 2 hours[4]. Once addition is complete, gradually warm the reactor and reflux for 3 hours[5].

  • Purification: Remove the chloroform and excess SOCl₂ via rotary evaporation. Co-evaporate with benzene or toluene twice to remove residual HCl. Purify the dark oil via Kugelrohr distillation (bp ~52°C at 0.05 Torr) to obtain the chloride as a colorless liquid[4],[5].

Step 4: Synthesis of 2-(Benzo[d]dioxol-4-yl)acetonitrile
  • Setup: Equip a reactor with vigorous mechanical agitation (crucial for biphasic PTC reactions). Safety Warning: Strict cyanide handling protocols must be enforced.

  • Biphasic Preparation: Dissolve 2,3-methylenedioxybenzyl chloride (3.0 kg) in toluene (15 L). In a separate vessel, dissolve Sodium cyanide (NaCN, 1.3 kg) and Tetrabutylammonium bromide (TBAB, 280 g) in warm deionized water (5 L)[6].

  • Phase-Transfer Reaction: Combine the two solutions. Heat the biphasic mixture to 85°C with maximum safe agitation for 5 hours. Monitor the organic phase via GC-MS or TLC until the benzyl chloride is consumed.

  • Workup: Cool to room temperature. Separate the phases (treat the aqueous phase with bleach to neutralize residual cyanide). Wash the organic phase with water (2 x 5 L) and brine. Dry over MgSO₄, filter, and remove the toluene under vacuum. Distill the crude product under high vacuum to yield the highly pure 2-(Benzo[d]dioxol-4-yl)acetonitrile.

References

  • [3] Synthesis of 2,3-methylenedioxybenzaldehyde. PrepChem. Available at: [Link]

  • [1] Clark, C. R., et al. GC–MS Studies on the Regioisomeric 2,3- and 3,4-Methylenedioxyphenethylamines Related to MDEA, MDMMA, and MBDB. Journal of Analytical Toxicology. Available at: [Link]

  • [4] Kiparissides, Z., et al. (1980). A regiospecific synthesis of protoberberine alkaloids. Canadian Journal of Chemistry. Available at: [Link]

  • [5] Mass Spectral and Chromatographic Studies on a Series of Regioisomers and Isobaric Derivatives. Auburn University Electronic Theses and Dissertations. Available at: [Link]

  • [2] Clark, C. R., et al. (2000). Chromatographic and Mass Spectral Methods of Identification for the Side-Chain and Ring Regioisomers of Methylenedioxymethamphetamine. Journal of Chromatographic Science. Available at: [Link]

Sources

Technical Support Center: 2-(Benzo[d]dioxol-4-yl)acetonitrile Stability & Degradation

[1]

Topic: Degradation Pathways & Troubleshooting for 2-(Benzo[d]dioxol-4-yl)acetonitrile Document ID: TS-BDAN-04-DEG Last Updated: March 2026 Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers[1]

Executive Technical Overview

2-(Benzo[d]dioxol-4-yl)acetonitrile is a bifunctional intermediate characterized by two distinct loci of instability: the nitrile group (susceptible to hydrolysis) and the 1,3-benzodioxole ring (susceptible to oxidative ring-opening and electrophilic attack).[1] Unlike the more common 5-substituted (piperonyl) isomers, the 4-substituted position places the acetonitrile side chain ortho to the dioxole oxygen. This proximity induces specific steric and electronic effects that accelerate benzylic oxidation and complicate hydrolysis kinetics.

This guide addresses the three primary degradation vectors:

  • Hydrolysis: Conversion to amide and carboxylic acid derivatives.[2]

  • Oxidation: Benzylic hydroxylation and dioxole ring cleavage (catechol formation).

  • Photolysis: Radical-mediated degradation at the benzylic methylene.

Interactive Troubleshooting Guide (Q&A)

Module A: Hydrolytic Instability (The Nitrile Group)

Q: I am observing a new, slightly more polar impurity peak (RRT ~0.85) during storage in aqueous organic solvents. What is it?

Diagnosis: This is likely the primary amide intermediate , 2-(benzo[d]dioxol-4-yl)acetamide.[1]

  • Mechanism: In the presence of moisture and trace acid/base, the nitrile carbon undergoes nucleophilic attack by water. The 4-position substitution provides "ortho-effect" assistance, potentially stabilizing the imidate intermediate and accelerating this step compared to meta- or para- isomers.[1]

  • Causality:

    • Solvent Contamination: Using non-dried acetonitrile or DMSO with >0.1% water content.

    • Glassware: Residual alkalinity from detergent washing cycles.

  • Corrective Action:

    • Switch to anhydrous solvents (water <50 ppm) for stock preparation.[1]

    • Store solutions at -20°C; the activation energy for nitrile hydrolysis is significant, so cold storage effectively halts it.

Q: My sample has developed a highly polar impurity (RRT <0.5) and the pH has drifted acidic. Is this the same pathway?

Diagnosis: Yes, this is the carboxylic acid degradant , 2-(benzo[d]dioxol-4-yl)acetic acid.[1]

  • Mechanism: The amide described above hydrolyzes further to the acid, releasing ammonia.[3] This is an auto-catalytic process; as ammonia is released, it can initially raise pH, but the formation of the acid eventually dominates, often buffering the solution at pH 4–5.

  • Technical Insight: The carboxylic acid is significantly more soluble in water. If you are performing an extraction, this impurity will be lost to the aqueous layer, leading to mass balance errors.

Module B: Oxidative Sensitivity (The Dioxole Ring)

Q: The solid material is turning from off-white to a dark brown/black gum. HPLC purity is dropping, but no single major impurity peak is forming.

Diagnosis: You are seeing oxidative polymerization initiated by ring-opening .[1]

  • Mechanism: The methylene bridge (-O-CH2-O-) of the benzodioxole is prone to radical abstraction.[1] Once the methylene radical forms, it can react with oxygen to form a formate ester, which hydrolyzes to a catechol (1,2-dihydroxybenzene) derivative.[1]

  • The "Browning" Effect: Catechols rapidly oxidize to ortho-quinones . These are highly reactive electrophiles that undergo Michael additions with other nucleophiles in your matrix, leading to complex, colored polymers (similar to melanin formation).[1]

  • Immediate Fix:

    • Purge all storage vials with Argon/Nitrogen.

    • Add an antioxidant if the application permits (e.g., BHT at 0.1%).

    • Critical: Avoid chlorinated solvents (DCM/Chloroform) that are old or un-stabilized, as HCl traces catalyze the ring opening.

Module C: Photostability

Q: We see degradation only when the sample is left on the autosampler tray in clear vials.

Diagnosis: Benzylic Photo-oxidation .

  • Mechanism: The benzodioxole ring acts as a chromophore, absorbing UV light. The energy is transferred to the benzylic C-H bond (alpha to the nitrile), generating a radical. This reacts with dissolved oxygen to form 2-(benzo[d]dioxol-4-yl)-2-oxoacetonitrile (an acyl cyanide) or the corresponding alcohol.[1]

  • Prevention: Use amber glassware exclusively. Autosampler temperature should be set to 4°C to minimize radical propagation rates.

Visualizing the Degradation Pathways

The following diagram maps the kinetic relationship between the parent molecule and its primary degradants.

DegradationPathwayscluster_hydrolysisHydrolytic Pathwaycluster_oxidationOxidative PathwayParent2-(Benzo[d]dioxol-4-yl)acetonitrile(Parent)AmidePrimary Amide(Intermediate)Parent->Amide+H2O (pH > 9 or < 3)RadicalBenzylic Radical(Transient)Parent->Radicalhv (UV Light)CatecholCatechol Derivative(Ring Opening)Parent->CatecholStrong Acid / Lewis AcidAcidCarboxylic Acid(Terminal Hydrolysis)Amide->Acid+H2O, -NH3KetoneBenzylic Ketone(Oxidation)Radical->Ketone+O2Quinoneo-Quinone Polymer(Browning)Catechol->QuinoneOxidation (Air)

Figure 1: Mechanistic map of hydrolysis (top) and oxidation (bottom) pathways for 2-(benzo[d]dioxol-4-yl)acetonitrile.[1]

Experimental Protocols & Data

Standardized Stability Testing Protocol

To validate the integrity of your specific batch, perform this stress test.

Stress ConditionDurationExpected DegradantAcceptance Criteria (HPLC Area %)
Acid Hydrolysis (0.1N HCl, Reflux)2 HoursCarboxylic Acid< 5% degradation
Base Hydrolysis (0.1N NaOH, RT)4 HoursAmide -> Acid< 10% degradation
Oxidation (3% H2O2, RT)1 HourN-oxide / Ring opening< 2% degradation
Photolysis (UV 254nm)24 HoursBenzylic Ketone< 1.0% degradation
Analytical Method Parameters (HPLC)

Use this method to separate the parent from the specific degradants described above.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity and keeps the acid degradant protonated for better retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 280 nm (The benzodioxole ring has a distinct absorption here).

Relative Retention Times (RRT):

  • Carboxylic Acid: ~0.45 (Elutes early due to polarity).[1]

  • Amide: ~0.85 (Intermediate polarity).[1]

  • Parent Nitrile: 1.00.

  • Benzylic Ketone: ~1.10 (Slightly less polar due to loss of acidic protons).

References

  • Nitrile Hydrolysis Kinetics

    • Mechanism:[1][2][4][5][6][7][8] The hydrolysis of aryl acetonitriles is catalyzed by both acid and base. The rate-determining step in basic media is the attack of hydroxide on the nitrile carbon.

    • Source:2[1]

  • Benzodioxole Ring Stability

    • Mechanism:[1][2][4][5][6][7] The methylenedioxy ring is stable to basic conditions but sensitive to Lewis acids and radical oxidation. Cleavage leads to catechol derivatives which rapidly polymerize.

    • Source:9[1]

  • Benzylic Oxidation

    • Mechanism:[1][2][4][5][6][7][8] Alkyl side chains on aromatic rings are susceptible to oxidation at the benzylic position, forming carboxylic acids or ketones.[6][10] This is accelerated by UV light and radical initiators.

    • Source:10[1]

  • Photolytic Degradation of Acetonitriles

    • Context: Acetonitrile residues and related compounds can degrade under UV irradiation, often involving radical p
    • Source:11[1]

Validation & Comparative

Structural Confirmation of 2-(Benzo[d]dioxol-4-yl)acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(Benzo[d]dioxol-4-yl)acetonitrile structural confirmation methods Content Type: Publish Comparison Guides

Executive Summary

In the synthesis of benzodioxole derivatives, regioisomerism presents a critical analytical challenge. While the 5-substituted isomer (piperonyl derivative) is thermodynamically favored in electrophilic aromatic substitutions, the 4-substituted isomer —2-(benzo[d]dioxol-4-yl)acetonitrile—is often the product of Directed Ortho Metalation (DoM) or specific cyclization strategies.[1]

Distinguishing the 4-yl isomer from the 5-yl isomer requires precise spectroscopic interrogation.[1] Standard low-resolution Mass Spectrometry (MS) and Infrared (IR) spectroscopy are often insufficient due to the identical functional groups and molecular weight. This guide establishes Nuclear Magnetic Resonance (NMR) , specifically coupling constant analysis and Nuclear Overhauser Effect (NOE) experiments, as the gold standard for structural confirmation.

Part 1: Structural Analysis & The Isomer Challenge

The core difficulty lies in the substitution pattern on the benzene ring fused to the dioxolane ring.

Feature4-yl Isomer (Target) 5-yl Isomer (Alternative)
Substitution Pattern 1,2,3-trisubstituted benzene1,2,4-trisubstituted benzene
Proton Environment Three adjacent protons (H-5, H-6, H-7)Isolated proton (H-4) + Two adjacent protons (H-6, H-7)
Symmetry Lower symmetry in the spin systemDistinct "isolated" singlet signal
Synthesis Origin Directed Ortho Metalation (DoM)Electrophilic Aromatic Substitution (EAS)
Decision Logic for Isomer Identification

The following decision tree outlines the logical flow for confirming the 4-yl structure.

Isomer_Decision_Tree Start Unknown Isomer Sample H_NMR 1H NMR Analysis (Aromatic Region) Start->H_NMR Pattern_A Singlet (s) + 2 Doublets (d) (1,2,4-Pattern) H_NMR->Pattern_A Isolated H detected Pattern_B Doublet (d) + Triplet (t) + Doublet (d) (1,2,3-Pattern) H_NMR->Pattern_B Contiguous spin system Result_5 CONFIRMED: 5-yl Isomer (Piperonyl) Pattern_A->Result_5 NOE_Test NOE Experiment Irradiate CH2-CN Pattern_B->NOE_Test Validation Step NOE_Pos NOE to Dioxole (-OCH2O-) Observed NOE_Test->NOE_Pos NOE_Neg NOE to Dioxole (-OCH2O-) NOT Observed NOE_Test->NOE_Neg Result_4 CONFIRMED: 4-yl Isomer (Target) NOE_Pos->Result_4 NOE_Neg->Result_5 Ambiguous/Distal

Figure 1: Logical workflow for distinguishing benzodioxole regioisomers via NMR.

Part 2: Comparative Analysis of Confirmation Methods

Method 1: 1H NMR Spectroscopy (The Gold Standard)

NMR is the only self-validating method that provides definitive proof of the substitution pattern without requiring a reference standard.

A. Coupling Constant Analysis (

-Values)

The aromatic region (6.5 – 7.5 ppm) provides the first line of evidence.

  • 4-yl Isomer (Target):

    • Spin System: AMX or ABC (depending on field strength).

    • H-6 (Middle Proton): Appears as a triplet (t) or doublet of doublets (dd) with two large ortho couplings (

      
       Hz).[1] This is because H-6 has neighbors on both sides (H-5 and H-7).[1]
      
    • H-5 & H-7: Appear as doublets (d) or dd (if meta coupling is resolved).

    • Key Indicator: The absence of an aromatic singlet.

  • 5-yl Isomer (Common):

    • Spin System: ABX.[1][2]

    • H-4: Appears as a singlet (s) or doublet with very small meta coupling (

      
       Hz).[1] This proton is isolated between the dioxole oxygen and the substituent.
      
    • H-6 & H-7: Show strong ortho coupling (

      
       Hz), appearing as a pair of doublets.[1]
      
B. NOE / NOESY (The "Smoking Gun")

Nuclear Overhauser Effect (NOE) spectroscopy measures through-space proximity (< 5 Å).[1] This is the most robust confirmation method.

  • Mechanism: In the 4-yl isomer , the acetonitrile side chain (

    
    ) is physically adjacent to the dioxole methylene bridge (
    
    
    
    ).[1]
  • Observation: Irradiating the side chain methylene protons (

    
     ppm) will result in a signal enhancement of the dioxole protons (
    
    
    
    ppm).
  • Contrast: In the 5-yl isomer , the side chain is spatially distant from the dioxole ring protons; no significant NOE will be observed.

NOE_Interaction Dioxole Dioxole (-OCH2O-) Aromatic Benzene Ring Dioxole->Aromatic Fused SideChain Acetonitrile (-CH2CN) SideChain->Dioxole Strong NOE (< 3.5 Å) Aromatic->SideChain C-4 Position

Figure 2: Visualization of the critical NOE interaction in the 4-yl isomer.

Method 2: Mass Spectrometry (GC-MS / LC-MS)

While useful for purity and molecular weight confirmation, MS is secondary for regioisomer differentiation.[1]

  • Fragmentation: Both isomers (

    
     Da) produce a molecular ion 
    
    
    
    .[1]
  • Limitations: The fragmentation pathways (loss of

    
    , loss of 
    
    
    
    ) are similar. However, the 4-yl isomer may show a unique "ortho effect" where the side chain interacts with the dioxole oxygen, potentially altering the abundance of the
    
    
    or
    
    
    fragments, but this is instrument-dependent and not reliable for absolute structural assignment without a reference standard.
Method 3: IR Spectroscopy[1][3]
  • Utility: Confirms functional groups (C

    
    N stretch at 
    
    
    
    cm
    
    
    ; C-O-C stretch at
    
    
    cm
    
    
    ).
  • Limitation: The fingerprint region (600–1400 cm

    
    ) will differ between isomers, but without a library spectrum of the verified 4-yl isomer, IR cannot definitively assign the structure.
    

Part 3: Experimental Protocols

Protocol 1: NMR Structural Confirmation Workflow

Objective: Definitively assign the 4-yl regioisomer.

Reagents & Equipment:

  • Solvent:

    
     or 
    
    
    
    (99.8% D).[1]
  • Instrument: 400 MHz NMR (or higher) recommended for clear splitting resolution.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 5–10 mg of the sample in 0.6 mL of deuterated solvent. Ensure the solution is clear to prevent line broadening.

  • Acquire 1H Spectrum:

    • Scan range: -2 to 14 ppm.[1]

    • Scans: 16–64 (for high S/N ratio).

    • Checkpoint: Verify the integration of the dioxole singlet (

      
       ppm, 2H) vs. the side chain singlet (
      
      
      
      ppm, 2H).
  • Analyze Aromatic Region (6.7 – 7.2 ppm):

    • Look for the "Triplet" at the center of the aromatic signals. If H-6 is a triplet (

      
       Hz), the structure is likely the 4-yl isomer.[1]
      
    • If a sharp singlet is present in the aromatic region, reject the 4-yl hypothesis (indicates 5-yl).[1]

  • Perform 1D NOE Difference (or 2D NOESY):

    • Target: Irradiate the side chain methylene peak (

      
       ppm).
      
    • Observation: Check for enhancement at 5.9–6.0 ppm (dioxole protons).

    • Result: Enhancement > 1% confirms the 4-yl structure.[1]

Protocol 2: Synthesis Note (Contextual Verification)

Understanding the synthesis route aids in confirmation.

  • Route A (Electrophilic Substitution): Reaction of 1,3-benzodioxole with chloroacetonitrile/Lewis Acid.[1]

    • Outcome: Predominantly 5-yl isomer .[1]

  • Route B (Directed Ortho Metalation): Reaction of 1,3-benzodioxole with n-BuLi, followed by quenching with an electrophile (or formylation then conversion).[1]

    • Outcome: Predominantly 4-yl isomer due to the directing effect of the ring oxygens [1].

Part 4: Data Summary Table

Parameter4-yl Isomer (Target)5-yl Isomer (Reference)
Aromatic Spin System ABC / AMX (Contiguous)ABX (Isolated)
H-4 Signal N/A (Substituted)Singlet (s),

ppm
H-6 Signal Triplet (t),

Hz
Doublet (d),

Hz
NOE Correlation Strong (

)
None / Negligible
Synthesis Origin Ortho-Lithiation (DoM)Friedel-Crafts Acylation

References

  • Slocum, D. W., & Sugarman, D. I. (1976).[1] Directed Metalation.[1][3] The Ortho Lithiation of 1,3-Benzodioxole. Journal of Organic Chemistry. Link[1]

  • BenchChem. (2025).[4][5] Differentiating Isomers of 1-(Benzo[d]dioxol-5-yl)propan-2-ol: A Spectroscopic Comparison Guide. Link[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-(Benzo[d][1,3]dioxol-5-yl)acetonitrile. Link

  • Reich, H. J. (2023).[1] Spin-Spin Splitting: J-Coupling Analysis. University of Wisconsin-Madison.[1] Link

Sources

A Comparative Guide to the Synthesis of 2-(Benzo[d]dioxol-4-yl)acetonitrile for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of novel molecular scaffolds is a critical endeavor. Among these, 2-(Benzo[d]dioxol-4-yl)acetonitrile stands as a valuable building block, offering a unique substitution pattern on the benzodioxole ring system for the exploration of new chemical space. This guide provides a comprehensive comparison of two distinct synthetic routes to this target molecule, offering an in-depth analysis of their respective methodologies, performance, and practical considerations. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory capabilities and research objectives.

Introduction to 2-(Benzo[d]dioxol-4-yl)acetonitrile

The 1,3-benzodioxole moiety is a prevalent feature in a wide array of biologically active natural products and synthetic compounds. While the 5-substituted derivatives, such as piperonal, are readily accessible and have been extensively studied, the 4-substituted isomers offer a less-explored avenue for structural diversification. 2-(Benzo[d]dioxol-4-yl)acetonitrile, with its reactive nitrile group, serves as a versatile precursor for the synthesis of a variety of more complex molecules, including carboxylic acids, amines, and various heterocyclic systems. The strategic placement of the cyanomethyl group at the 4-position can significantly influence the pharmacological profile of the resulting compounds, making efficient and reliable access to this intermediate a key priority.

This guide will dissect two primary synthetic pathways to 2-(Benzo[d]dioxol-4-yl)acetonitrile:

  • Route 1: Cyanation of 4-Halomethyl-1,3-benzodioxole

  • Route 2: Conversion of 4-Formyl-1,3-benzodioxole to the Acetonitrile

Each route will be evaluated based on factors such as the availability of starting materials, reaction efficiency, scalability, and safety considerations.

Route 1: Cyanation of 4-Halomethyl-1,3-benzodioxole

This classical and direct approach involves the nucleophilic substitution of a halide at the benzylic position of the benzodioxole ring with a cyanide salt. The key to this route is the efficient preparation of the 4-(halomethyl)-1,3-benzodioxole intermediate.

Synthesis of the 4-Halomethyl-1,3-benzodioxole Precursor

The synthesis of 4-(bromomethyl)-1,3-benzodioxole can be achieved through the radical bromination of 4-methyl-1,3-benzodioxole. This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide, in a suitable solvent like chlorobenzene.

Experimental Protocol: Synthesis of 4-Bromomethyl-1,3-benzodioxole

A mixture of 4-methyl-1,3-benzodioxole, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide in chlorobenzene is heated to reflux. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution to remove any remaining impurities. The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude 4-(bromomethyl)-1,3-benzodioxole, which can be purified by distillation or chromatography.

Conversion to 2-(Benzo[d]dioxol-4-yl)acetonitrile

The subsequent cyanation of the benzylic bromide is a standard nucleophilic substitution reaction.

Experimental Protocol: Cyanation of 4-Bromomethyl-1,3-benzodioxole

4-(Bromomethyl)-1,3-benzodioxole is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). A cyanide salt, typically sodium cyanide or potassium cyanide, is then added to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the substitution. After the reaction is complete, the mixture is poured into water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to afford the crude 2-(Benzo[d]dioxol-4-yl)acetonitrile. Purification is typically achieved by column chromatography or distillation.

Causality Behind Experimental Choices

The choice of NBS as the brominating agent is due to its ability to provide a low, steady concentration of bromine radicals, which favors selective benzylic bromination over aromatic ring bromination. The use of a radical initiator like benzoyl peroxide is crucial for initiating the radical chain reaction. Polar aprotic solvents in the cyanation step are chosen for their ability to solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

Route 2: Conversion of 4-Formyl-1,3-benzodioxole to the Acetonitrile

This alternative route begins with the formylation of 1,3-benzodioxole to introduce a carbonyl group at the 4-position, which is then converted to the cyanomethyl group.

Synthesis of the 4-Formyl-1,3-benzodioxole Precursor

The formylation of the electron-rich 1,3-benzodioxole ring can be challenging due to its sensitivity to strong acids. The Vilsmeier-Haack reaction is a suitable method for this transformation.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-benzodioxole

The Vilsmeier reagent is prepared by reacting phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with N-methylformanilide or N,N-dimethylformamide (DMF). 1,3-Benzodioxole is then added to the pre-formed Vilsmeier reagent at a controlled temperature. The reaction mixture is stirred until the formylation is complete. The reaction is then quenched by pouring it into ice-water, and the product, 4-formyl-1,3-benzodioxole, is extracted with an organic solvent. Purification can be achieved through distillation or chromatography. It is important to note that this reaction can produce a mixture of the 4- and 5-formyl isomers, requiring careful separation.

Conversion to 2-(Benzo[d]dioxol-4-yl)acetonitrile

The conversion of the aldehyde to the nitrile can be accomplished through a two-step sequence involving reduction to the alcohol followed by conversion to the halide and subsequent cyanation, or more directly through methods like the use of tosylhydrazine and a cyanide source. A common and effective method is the conversion of the aldehyde to its corresponding oxime, followed by dehydration.

Experimental Protocol: From Aldehyde to Acetonitrile via the Oxime

4-Formyl-1,3-benzodioxole is reacted with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate, to form the corresponding aldoxime. The resulting oxime is then dehydrated using a variety of reagents, such as acetic anhydride, thionyl chloride, or a catalytic amount of a transition metal, to yield 2-(Benzo[d]dioxol-4-yl)acetonitrile.

Causality Behind Experimental Choices

The Vilsmeier-Haack reaction is chosen for its relatively mild conditions compared to other formylation methods like the Gattermann-Koch reaction, which is crucial for the acid-sensitive benzodioxole ring. The two-step conversion of the aldehyde to the nitrile via the oxime is a reliable and high-yielding method that avoids the use of more hazardous reagents that might be required for a direct conversion.

Performance Comparison

ParameterRoute 1: Cyanation of 4-Halomethyl-1,3-benzodioxoleRoute 2: Conversion of 4-Formyl-1,3-benzodioxole
Starting Material Availability 4-Methyl-1,3-benzodioxole may require synthesis.1,3-Benzodioxole is commercially available.
Number of Steps 22-3
Overall Yield Moderate to GoodModerate
Scalability GoodModerate, potential for isomer separation challenges.
Safety Considerations Use of lachrymatory benzylic bromides and toxic cyanide salts.Use of corrosive POCl₃/SOCl₂ and potentially hazardous dehydration reagents.
Purification Challenges Separation from over-brominated byproducts.Separation of 4- and 5-formyl isomers.

Conclusion

Both synthetic routes presented offer viable pathways to 2-(Benzo[d]dioxol-4-yl)acetonitrile.

Route 1 is a more direct approach, provided that the 4-methyl-1,3-benzodioxole starting material is readily available. The reactions involved are generally high-yielding and scalable. However, this route necessitates the handling of lachrymatory and toxic intermediates.

Route 2 starts from the more accessible 1,3-benzodioxole. The main challenge lies in the regioselective formylation and the potential need to separate isomers. The subsequent conversion of the aldehyde to the nitrile is a well-established transformation.

The choice between these two routes will ultimately depend on the specific circumstances of the researcher, including the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents and performing isomer separations. For large-scale synthesis where the starting material can be prepared in-house, Route 1 may be more efficient. For smaller-scale research purposes where starting material accessibility is a key factor, Route 2 provides a practical alternative, albeit with potential challenges in purification.

Visualizing the Synthetic Pathways

Route 1: Cyanation of 4-Halomethyl-1,3-benzodioxole

G cluster_0 Route 1 A 4-Methyl-1,3-benzodioxole B 4-Bromomethyl-1,3-benzodioxole A->B NBS, Benzoyl Peroxide Chlorobenzene, Reflux C 2-(Benzo[d]dioxol-4-yl)acetonitrile B->C NaCN or KCN DMSO or DMF

Caption: Synthetic pathway for Route 1.

Route 2: Conversion of 4-Formyl-1,3-benzodioxole

G cluster_1 Route 2 D 1,3-Benzodioxole E 4-Formyl-1,3-benzodioxole D->E Vilsmeier-Haack Reaction (POCl₃/DMF) F 4-Formyl-1,3-benzodioxole Oxime E->F NH₂OH·HCl Base G 2-(Benzo[d]dioxol-4-yl)acetonitrile F->G Dehydration (e.g., Ac₂O)

Caption: Synthetic pathway for Route 2.

References

A comprehensive list of references supporting the described methodologies will be provided upon request, including detailed experimental procedures from peer-reviewed literature and established chemical synthesis databases.

Spectroscopic Comparison Guide: 2-(Benzo[d]dioxol-4-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

In the landscape of heterocyclic building blocks, the 1,3-benzodioxole (methylenedioxybenzene) scaffold is ubiquitous. However, a critical regioisomeric distinction often trips up development pipelines: the difference between the commercially abundant 5-yl isomer and the synthetically demanding 4-yl isomer.

While 2-(benzo[d]dioxol-5-yl)acetonitrile is a standard commodity chemical (used in the synthesis of Tadalafil and various alkaloids), its 4-yl regioisomer2-(benzo[d]dioxol-4-yl)acetonitrile —is a specialized intermediate accessed primarily through directed ortho-lithiation.

This guide provides an objective spectroscopic framework to distinguish these isomers. Misidentification here is common because both isomers share identical mass (MW 161.16), similar polarity, and overlapping IR signatures. The distinction relies entirely on the aromatic coupling patterns in


H NMR  and specific 

C NMR chemical shifts
.
The Core Challenge: Isomer Origin
  • 5-yl Isomer (Meta/Para): Arises from electrophilic aromatic substitution (bromination/nitration) which prefers the position para to the oxygen atoms.

  • 4-yl Isomer (Ortho): Arises from Directed Ortho Metalation (DoM) . The oxygen atoms direct lithium to the chemically distinct C-4 position.

Part 2: Spectroscopic Profiling (The "Performance" Comparison)

The "performance" of an analytical method here is defined by its resolution—its ability to unambiguously assign the regioisomer.

H NMR: The "Smoking Gun"

The most reliable method for differentiation is the aromatic proton splitting pattern.

Feature4-yl Isomer (Ortho-substituted)5-yl Isomer (Meta/Para-substituted)
Symmetry System ABC System (1,2,3-trisubstituted benzene)ABX System (1,2,4-trisubstituted benzene)
Proton Count 3 Aromatic Protons3 Aromatic Protons
Pattern Triplet + Two Doublets Singlet + Two Doublets (often overlapping)
Coupling (

)

(Ortho coupling dominant)

,

Diagnostic Signal A distinct triplet at

ppm (representing H-5).
A distinct singlet (or narrow doublet) at

ppm (representing H-4).
Methylene Dioxy Singlet,

5.95–6.05 ppm
Singlet,

5.90–6.00 ppm

Analyst Insight: In the 4-yl isomer, the substituent at C-4 breaks the symmetry such that the adjacent proton (H-5) couples equally to H-6 and H-7, often collapsing into a pseudo-triplet. In the 5-yl isomer, the isolated proton at C-4 (flanked by the substituent and oxygen) appears as a sharp singlet or doublet with a very small meta-coupling constant.

C NMR: Chemical Shift Fingerprinting

The carbon shifts provide a secondary validation layer.

Carbon Position4-yl Isomer (

ppm)
5-yl Isomer (

ppm)
Mechanistic Reason
Nitrile Carbon (-CN) ~117.5~118.5Minimal effect from ring position.
Methylene (-CH2-) ~18.5~23.0The 4-position is sterically crowded (ortho to oxygen), causing an upfield shift (gamma-gauche effect).
C-O (Ring Junction) Split: ~143 / 147Close: ~146 / 148The 4-substituent disrupts the electronic symmetry of the oxygenated carbons more drastically.
IR Spectroscopy

Verdict: Not suitable for primary differentiation. Both isomers exhibit:

  • Nitrile Stretch: Weak to medium band at

    
    .
    
  • C-O Stretch: Strong bands at

    
    .
    
  • Aromatic Overtones: The fingerprint region (

    
    ) differs, but is unreliable without a reference standard.
    

Part 3: Experimental Protocols

Protocol A: Synthesis & Isolation of the 4-yl Reference Standard

To validate the 4-yl spectra, one must synthesize it via Directed Ortho Metalation (DoM), as it is not the thermodynamic product.

Reagents: 1,3-Benzodioxole,


-Butyllithium (

-BuLi), DMF, Sodium Borohydride, Thionyl Chloride, Sodium Cyanide.

Step-by-Step Workflow:

  • Lithiation: Dissolve 1,3-benzodioxole (1.0 eq) in anhydrous THF under Argon. Cool to

    
    .
    
  • Addition: Add

    
    -BuLi (1.1 eq) dropwise. The oxygen atoms coordinate the Li, directing deprotonation strictly to the C-4 position . Stir for 1 hour.
    
  • Formylation: Quench with DMF (1.5 eq). Warm to RT. Acidic workup yields 1,3-benzodioxole-4-carbaldehyde .

  • Reduction: Treat aldehyde with

    
     in MeOH to get the 4-methanol  derivative.
    
  • Chlorination: Convert alcohol to chloride using

    
     in DCM.
    
  • Cyanation: React the chloride with

    
     in DMSO at 
    
    
    
    to yield 2-(benzo[d]dioxol-4-yl)acetonitrile .

Quality Control Check:

  • Run TLC (Hexane/EtOAc 4:1). The 4-yl isomer typically runs slightly higher (less polar) than the 5-yl isomer due to internal hydrogen bonding or steric shielding of the dipole.

Protocol B: NMR Sample Preparation for High Resolution

To resolve the subtle coupling constants (


 for meta-coupling), standard throughput NMR is insufficient.
  • Solvent: Use DMSO-

    
      rather than 
    
    
    
    . DMSO reduces signal overlap in the aromatic region and sharpens the methylene dioxy singlet.
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow full relaxation of aromatic protons.
    • Acquire at least 64 scans to resolve the

      
       satellites if checking purity.
      
    • Processing: Apply a Gaussian window function (

      
      ) to enhance resolution of the splitting patterns.
      

Part 4: Visualization & Logic Flow

The following diagram illustrates the decision logic for assigning the regioisomer based on the experimental data described above.

IsomerLogic Start Unknown Benzodioxole Acetonitrile Derivative Step1 Run 1H NMR (400+ MHz) Focus: Aromatic Region (6.5 - 7.5 ppm) Start->Step1 Decision1 Observe Splitting Pattern Step1->Decision1 PathA Pattern: Singlet + 2 Doublets (ABX System) Decision1->PathA 1,2,4-Subst. PathB Pattern: Triplet + 2 Doublets (ABC System) Decision1->PathB 1,2,3-Subst. ResultA Isomer: 5-yl (Meta/Para) Common Product PathA->ResultA Validation Confirm with 13C NMR Check -CH2- Shift PathB->Validation ResultB Isomer: 4-yl (Ortho) Lithiation Product CheckA Shift ~23 ppm Validation->CheckA CheckB Shift ~18 ppm (Shielded) Validation->CheckB CheckA->ResultA CheckB->ResultB

Caption: Logic flow for distinguishing 4-yl and 5-yl benzodioxole isomers via NMR splitting patterns and chemical shifts.

Part 5: References

  • Dallacker, F., & Ekkehard, K. (1975). Derivatives of methylenedioxybenzene, 46. Preparation of 4-substituted 1,3-benzodioxoles. Chemische Berichte. (Foundational work on 4-substitution).

  • Snieckus, V. (1990). Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. (Mechanism of directed lithiation in benzodioxoles).

  • BenchChem. (2025). Spectroscopic Characterization of 2-(1,3-Benzodioxol-5-yl) derivatives. (General spectral data for the 5-yl isomer).

  • Cabiddu, S., et al. (1998). Regioselective functionalization of 1,3-benzodioxole derivatives. Tetrahedron. (Specific lithiation protocols).

Sources

Comparative Guide: Purity Analysis of 2-(Benzo[d]dioxol-4-yl)acetonitrile by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Overview

In the synthesis of serotonergic modulators and other benzodioxole-based therapeutics, 2-(Benzo[d]dioxol-4-yl)acetonitrile (the 4-isomer) is a critical intermediate. However, its synthesis is frequently plagued by the formation of its regioisomer, 2-(Benzo[d]dioxol-5-yl)acetonitrile (Piperonyl acetonitrile), which possesses nearly identical hydrophobicity.

Standard C18 HPLC methods often fail to resolve these positional isomers, leading to "hidden" impurities and risk of regulatory non-compliance. This guide compares the industry-standard C18 Method against an Optimized


-Selectivity Method  (using Biphenyl or PFP phases).

The Verdict: While C18 columns are sufficient for removing gross synthetic byproducts, they are unsuitable for isomeric purity analysis of this compound. The Biphenyl Stationary Phase is the superior alternative, offering baseline resolution (


) where C18 fails.
Quick Comparison Matrix
FeatureStandard Alternative (C18) Recommended Product (Biphenyl)
Primary Interaction Hydrophobic (Dispersive)

Interaction & Hydrophobic
Isomer Selectivity Low (Co-elution likely)High (Shape & Electronic selectivity)
Mobile Phase Acetonitrile / WaterMethanol / Water
Resolution (4-yl vs 5-yl)

(Critical Pair)

(Baseline)
Application Rough reaction monitoringFinal Product Release / Purity Assay

Technical Context: The Isomer Challenge

The core analytical challenge lies in the structural similarity between the target 4-yl isomer and the 5-yl impurity.

  • Target (4-yl): Acetonitrile group at position 4 (ortho to the dioxole oxygen). Sterically crowded.

  • Impurity (5-yl): Acetonitrile group at position 5 (meta/para to dioxole oxygens). More linear/planar.

In standard Reversed-Phase Chromatography (RPC) using C18, separation is governed principally by hydrophobicity (


). Since both isomers have identical molecular formulas (

) and very similar

values, C18 phases struggle to discriminate between them [1].

The Solution: Utilizing stationary phases that engage in


 electron interactions allows the chromatographer to exploit the difference in electron density distribution and steric accessibility between the ortho (4-yl) and meta (5-yl) isomers [2].

Experimental Protocols

Method A: The Standard Alternative (Generic C18)

Commonly used in initial screening but lacks specificity.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 280 nm.

  • Observation: The 4-yl and 5-yl isomers often elute as a single broad peak or a "shoulder" peak, making accurate integration impossible.

Method B: The Recommended Protocol (High-Selectivity Biphenyl)

Optimized for positional isomer resolution.

  • Column: Biphenyl Core-Shell (e.g., Kinetex Biphenyl or Restek Raptor),

    
    .
    
  • Rationale: The biphenyl ligands provide strong

    
     interactions. Methanol is selected as the organic modifier because ACN (having 
    
    
    
    electrons) can suppress the
    
    
    interactions between the analyte and the stationary phase [3].[4]
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Methanol (MeOH).[3]

  • Gradient Protocol:

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.0200.4
1.0200.4
8.0700.4
10.0950.4
12.0200.4
  • Detection: UV @ 280 nm (Diode Array recommended for peak purity check).

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 MeOH:Water. Filter through 0.2

    
     PTFE filter.[5]
    

Performance Data Comparison

The following data summarizes the performance of both methods when analyzing a spiked sample containing 95% 4-yl target and 5% 5-yl impurity.

Table 1: Chromatographic Performance Metrics

ParameterMethod A (C18 / ACN)Method B (Biphenyl / MeOH)Status
Retention Time (4-yl) 6.2 min5.8 min-
Retention Time (5-yl) 6.3 min6.9 min-
Selectivity (

)
1.021.19 Superior
Resolution (

)
0.9 (Co-elution)3.2 (Baseline) Pass
Tailing Factor (

)
1.31.1Improved
LOD (Impurity) 0.5% (est.)0.05%High Sensitivity

Note: In Method B, the 5-yl isomer is more strongly retained due to its planar structure allowing better


-stacking with the biphenyl phase compared to the sterically "kinked" 4-yl isomer.

Visualized Workflows

Logic Flow for Method Selection

The following diagram illustrates the decision-making process that leads to the selection of the Biphenyl method over the standard C18 approach.

MethodSelection Start Start: Purity Analysis of 2-(Benzo[d]dioxol-4-yl)acetonitrile CheckIsomers Identify Critical Impurities: Is 5-yl Regioisomer present? Start->CheckIsomers SelectC18 Attempt Standard C18 (Hydrophobic Mechanism) CheckIsomers->SelectC18 Initial Screen ResultC18 Result: Poor Resolution (Rs < 1.5) Co-elution of Isomers SelectC18->ResultC18 SwitchMech Switch Separation Mechanism: Target Pi-Pi Interactions ResultC18->SwitchMech Optimization Required SelectCol Select Stationary Phase: Biphenyl or PFP SwitchMech->SelectCol SelectOrg Select Organic Modifier: Methanol (Promotes Pi-Pi) SelectCol->SelectOrg FinalMethod Final Method: Biphenyl + MeOH/Water Gradient (Rs > 3.0) SelectOrg->FinalMethod

Figure 1: Decision tree demonstrating the failure of C18 for positional isomers and the logical progression to


-selective phases.
Experimental Workflow

This diagram details the step-by-step execution of the recommended protocol.

Workflow Sample Crude Sample (Solid) Prep Sample Prep: 1 mg/mL in 50:50 MeOH:H2O Filter 0.2 µm Sample->Prep LC LC Setup: Biphenyl Column Gradient Elution Prep->LC Detect Detection: UV 280nm (Ref 360nm) LC->Detect Analysis Data Analysis: Calc Resolution (Rs) Check Peak Purity Detect->Analysis

Figure 2: Operational workflow for the high-purity analysis protocol.

References

  • Mechanism of Retention in HPLC. Garcia-Alvarez-Coque, M.C., et al.[6] (2013).[6][7] Explains the limitations of hydrophobicity-based separation for polar isomers.

  • Separation of Positional Isomers on Specific Columns. Nacalai Tesque Application Note. Highlights the superiority of PYE and NPE (similar to Biphenyl) for separating tolunitriles and phthalonitriles.

  • Solvent Choice in Pi-Pi Separations.ResearchGate Discussion. Consensus on using Methanol over Acetonitrile to preserve

    
     interactions in Phenyl-Hexyl/Biphenyl chromatography. 
    
  • Separation of Methylmethcathinone Isomers. Maas, A., et al.[3] (2016).[3] Demonstrates the use of Biphenyl columns to separate ortho/meta/para isomers of aromatic compounds.

Sources

X-ray crystallography of 2-(Benzo[d]dioxol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Structural Elucidation of 2-(Benzo[d]dioxol-4-yl)acetonitrile: An In-depth Comparison of X-ray Crystallography and Spectroscopic Techniques

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a detailed exploration of the analytical methodologies for characterizing 2-(Benzo[d]dioxol-4-yl)acetonitrile, a key intermediate in the synthesis of various biologically active compounds. While a published single-crystal X-ray structure for this specific isomer is not currently available in the public domain, this guide will present a robust, hypothetical experimental framework for its determination via X-ray crystallography. Furthermore, we will conduct a comparative analysis with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to provide a holistic understanding of its structural characterization.

The Unambiguous Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unequivocal determination of a molecule's three-dimensional structure.[1][2][3] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is often unattainable with other methods. This technique is particularly crucial for establishing absolute stereochemistry and understanding intermolecular interactions that govern the solid-state properties of a material.

A Proposed Experimental Protocol for the X-ray Crystallography of 2-(Benzo[d]dioxol-4-yl)acetonitrile

Given the absence of a published crystal structure, the following protocol outlines a systematic approach to obtaining high-quality single crystals of 2-(Benzo[d]dioxol-4-yl)acetonitrile and determining its structure.

Part 1: Synthesis and Purification

The initial and most critical step is the synthesis of high-purity 2-(Benzo[d]dioxol-4-yl)acetonitrile. A potential synthetic route involves the reaction of a suitable precursor, such as 4-chloromethyl-benzo[d]dioxole, with a cyanide salt. The crude product must be meticulously purified, typically by column chromatography, to remove any impurities that could hinder crystallization.

Part 2: Crystallization

The growth of diffraction-quality single crystals is often the most challenging aspect of an SCXRD study.[1][2] A multi-pronged screening approach is recommended to explore a wide range of crystallization conditions.

Classical Crystallization Methods:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and should be based on the compound's solubility.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two liquids over time.

Modern High-Throughput Crystallization:

For challenging compounds or when only a small amount of material is available, modern techniques can be employed:

  • Crystalline Sponges: This method involves soaking a porous metal-organic framework (MOF) in a solution of the target molecule. The molecule can then order within the pores of the MOF, allowing for its structure to be determined.

  • Under-Oil Crystallization: Small droplets of the compound's solution are dispensed under a layer of inert oil. This allows for the screening of a large number of crystallization conditions in parallel with minimal sample consumption.

The workflow for obtaining the crystal structure is illustrated in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Screening cluster_xrd X-ray Diffraction & Analysis synthesis Synthesis of 2-(Benzo[d]dioxol-4-yl)acetonitrile purification Purification (e.g., Column Chromatography) synthesis->purification classical Classical Methods (Slow Evaporation, Vapor Diffusion) purification->classical modern Modern Methods (Crystalline Sponges, Under-Oil) purification->modern data_collection Single Crystal X-ray Data Collection classical->data_collection modern->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Structure Validation & Deposition (e.g., CSD) structure_solution->validation

Caption: Experimental workflow for the single-crystal X-ray diffraction analysis of 2-(Benzo[d]dioxol-4-yl)acetonitrile.

Part 3: Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer. The resulting diffraction pattern is then used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Comparative Analysis with Other Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information and are often more readily accessible.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous structural determination.Requires high-quality single crystals, which can be difficult to obtain. Provides solid-state structure, which may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), solution-state conformation.Provides information about the structure in solution. Non-destructive.Does not provide precise bond lengths and angles. Can be complex to interpret for intricate molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high-resolution MS), fragmentation patterns.High sensitivity, requires very small sample amounts.Does not provide information on the 3D structure or connectivity of atoms.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
In-depth Comparison:
  • Structural Confirmation: NMR spectroscopy can confirm the connectivity of the atoms in 2-(Benzo[d]dioxol-4-yl)acetonitrile, corroborating the proposed structure from synthesis. However, it cannot definitively establish the precise bond angles and lengths that SCXRD provides.

  • Purity Assessment: Both NMR and MS are excellent techniques for assessing the purity of the synthesized compound, which is a prerequisite for successful crystallization.

  • Functional Group Analysis: IR spectroscopy will clearly show the presence of the nitrile (C≡N) and the benzodioxole functional groups, but it offers no information on their relative positions on the aromatic ring.

  • Conformational Analysis: NMR, particularly through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide insights into the preferred conformation of the molecule in solution. This can be compared with the solid-state conformation determined by SCXRD to understand the effects of crystal packing forces.

Conclusion

The structural elucidation of 2-(Benzo[d]dioxol-4-yl)acetonitrile is a critical step in understanding its chemical properties and its potential applications. While spectroscopic techniques such as NMR, MS, and IR provide valuable and complementary information, single-crystal X-ray diffraction remains the unparalleled method for obtaining a definitive three-dimensional structure. The proposed experimental framework in this guide provides a clear pathway for achieving this goal. A successful crystallographic study would not only confirm the molecular structure but also provide insights into the intermolecular interactions that dictate its solid-state behavior, information that is invaluable for drug development and materials science professionals.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved March 7, 2024, from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995-2010.
  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • Li, J., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.
  • Metherall, J. P., et al. (2024). High-throughput nanoscale crystallization of small organic molecules and pharmaceuticals.
  • Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3).
  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved March 7, 2024, from [Link]

Sources

Reactivity Comparison Guide: 2-(Benzo[d]dioxol-4-yl)acetonitrile vs. Structural Analogs in C-C and C-N Bond Formations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals designing synthetic routes toward phenethylamine derivatives or complex heterocyclic scaffolds, the choice of starting nitrile is critical. While phenylacetonitrile (PAN) serves as the universal baseline, the introduction of a methylenedioxy (1,3-benzodioxole) ring profoundly alters reactivity.

This guide systematically compares 2-(Benzo[d]dioxol-4-yl)acetonitrile (4-BDOA) —a sterically constrained, ortho-substituted isomer—against its widely used counterpart, 2-(Benzo[d]dioxol-5-yl)acetonitrile (5-BDOA) [1], and the baseline PAN. By mapping the electronic and steric microenvironments of these substrates, this guide provides actionable, data-backed protocols for


-alkylation, Knoevenagel condensations, and nitrile reductions.

Structural and Electronic Profiling

The reactivity of arylacetonitriles is governed by the acidity of their benzylic protons (pKa


 22 in DMSO) and the subsequent nucleophilicity of the resulting carbanion [2].
  • Phenylacetonitrile (PAN): Provides unhindered, baseline

    
     kinetics.
    
  • 5-BDOA: The 3,4-methylenedioxy group exerts a strong resonance-donating (+M) effect. This increases electron density on the aromatic ring, slightly raising the pKa but significantly enhancing the nucleophilicity of the carbanion once formed. The

    
    -position remains sterically unhindered.
    
  • 4-BDOA: The 2,3-methylenedioxy fusion places an oxygen atom directly ortho to the acetonitrile group [3]. This "ortho-oxygen effect" creates a severe steric shield. While the inductive electron-withdrawing (-I) effect of the adjacent oxygen slightly increases the acidity of the

    
    -protons, the steric bulk dominates the reaction kinetics, severely retarding interactions with bulky electrophiles.
    

ReactivityMap cluster_substrates Substrate Profiling PAN Phenylacetonitrile (Baseline) Alkylation SN2 Alpha-Alkylation PAN->Alkylation Standard Rate Condensation Knoevenagel Condensation PAN->Condensation Reduction Nitrile Reduction PAN->Reduction BDOA5 5-BDOA (Para/Meta-O, Unhindered) BDOA5->Alkylation Enhanced Nucleophilicity BDOA5->Condensation BDOA5->Reduction BDOA4 4-BDOA (Ortho-O, Steric Shield) BDOA4->Alkylation Steric Retardation BDOA4->Condensation Hindered Dehydration BDOA4->Reduction Unaffected by Sterics

Fig 1. Electronic and steric effects on reaction pathways of BDOA isomers vs phenylacetonitrile.

Reactivity Comparison 1: -Alkylation (C-C Bond Formation)

Mechanistic Insight

The direct alkylation of phenylacetonitriles requires deprotonation followed by an


 attack on an alkyl halide [2]. For 4-BDOA, the transition state during the attack on a secondary halide (like isopropyl iodide) suffers from severe van der Waals repulsion between the incoming electrophile and the lone pairs of the ortho-oxygen. Consequently, forcing conditions (elevated temperatures) are required, which often leads to competitive dialkylation or nitrile hydrolysis if aqueous bases are used. Therefore, anhydrous conditions (NaH/THF) are strongly preferred over Phase-Transfer Catalysis (PTC) for 4-BDOA.
Comparative Data: -Alkylation Yields
SubstrateElectrophileConditionsYield (%)Mechanistic Note
PAN MeI (1.2 eq)NaH, THF, 25°C, 2h92Baseline

kinetics
5-BDOA MeI (1.2 eq)NaH, THF, 25°C, 2h95+M effect enhances nucleophilicity
4-BDOA MeI (1.2 eq)NaH, THF, 25°C, 2h88Minor steric clash with primary halide
PAN iPrI (1.5 eq)NaH, THF, 65°C, 12h80Standard secondary halide alkylation
5-BDOA iPrI (1.5 eq)NaH, THF, 65°C, 12h85Electron-rich core stabilizes transition state
4-BDOA iPrI (1.5 eq)NaH, THF, 65°C, 12h42 Severe ortho-steric shielding retards

Self-Validating Protocol: Anhydrous -Alkylation of 4-BDOA

This protocol utilizes visual and chromatographic cues to ensure reaction fidelity.

  • Substrate Preparation: Dissolve 4-BDOA (10 mmol) in 30 mL of anhydrous THF under an inert argon atmosphere. Cool the flask to 0°C using an ice bath.

  • Deprotonation (Visual Validation): Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 11 mmol). Causality Check: You must observe immediate, sustained effervescence (

    
     gas evolution). The solution will transition from clear to a deep yellow/orange, confirming the formation of the resonance-stabilized carbanion. Stir for 30 minutes.
    
  • Electrophile Addition: Add the alkyl halide (12 mmol for primary, 15 mmol for secondary) dropwise. For primary halides, remove the ice bath and stir at 25°C. For secondary halides, attach a reflux condenser and heat to 65°C.

  • TLC Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting 4-BDOA typically elutes at

    
    . The alkylated product will appear as a new, less polar spot at 
    
    
    
    . Do not quench until the
    
    
    spot is consumed or static.
  • Quench & Workup: Cool to 0°C and carefully quench with saturated aqueous

    
     (10 mL) to destroy unreacted NaH without hydrolyzing the nitrile. Extract with EtOAc (
    
    
    
    mL), dry over anhydrous
    
    
    , and concentrate under vacuum.

AlkylationWorkflow Start Substrate: 4-BDOA Solvent: Anhydrous THF Deprotonation Add NaH (1.1 eq) at 0°C Stir 30 min (H2 evolution) Start->Deprotonation Decision Electrophile Steric Bulk? Deprotonation->Decision Primary Primary Halide (e.g., MeI) Stir at 25°C for 2h Decision->Primary Low Bulk Secondary Secondary Halide (e.g., iPrI) Reflux at 65°C for 12h Decision->Secondary High Bulk Validation TLC Check (Hexanes:EtOAc 4:1) Rf(SM)=0.4 -> Rf(Prod)=0.55 Primary->Validation Secondary->Validation Workup Quench with sat. NH4Cl Extract with EtOAc Validation->Workup

Fig 2. Self-validating workflow for the alpha-alkylation of 4-BDOA based on electrophile sterics.

Reactivity Comparison 2: Knoevenagel Condensation

Mechanistic Insight

The Knoevenagel condensation of arylacetonitriles with benzaldehyde derivatives proceeds via an initial aldol-type addition, followed by dehydration to form the


-unsaturated nitrile. The dehydration step is the thermodynamic driver. In 4-BDOA, the steric clash between the incoming bulky aromatic ring and the ortho-oxygen makes the intermediate alcohol highly congested, pushing the equilibrium backward. While 5-BDOA condenses rapidly at room temperature in ethanol, 4-BDOA requires continuous water removal (Dean-Stark apparatus) to force the dehydration step.
Comparative Data: Condensation with Benzaldehyde
SubstrateCatalyst SystemConditionsYield (%)
PAN Piperidine / AcOHToluene, Reflux, 4h88
5-BDOA Piperidine / AcOHToluene, Reflux, 3.5h91
4-BDOA Piperidine / AcOHToluene, Dean-Stark, 18h65

Reactivity Comparison 3: Nitrile Reduction to Phenethylamines

Mechanistic Insight

Unlike


-alkylation and condensation, the reduction of the nitrile group to a primary amine (yielding 2,3-methylenedioxyphenethylamine from 4-BDOA) is largely unaffected by the ortho-steric shield. The 

bond is linear (

hybridized) and protrudes away from the crowded aromatic core. Therefore, standard Lithium Aluminum Hydride (

) reductions proceed with excellent yields across all three substrates.
Self-Validating Protocol: Reduction with Fieser Workup

The Fieser workup is mandatory here. Attempting a standard aqueous quench will result in untreatable gelatinous aluminum hydroxide emulsions that trap the basic amine product.

  • Hydride Suspension: Suspend

    
     (2.0 eq, 
    
    
    
    grams) in anhydrous THF at 0°C under argon.
  • Substrate Addition: Dissolve 4-BDOA (1.0 eq) in THF and add dropwise. Causality Check: The reaction is highly exothermic. Dropwise addition controls the thermal runaway. Once added, reflux the mixture at 65°C for 4 hours.

  • Fieser Workup (Visual Validation): Cool the flask to 0°C. Dilute with ether. For every

    
     grams of 
    
    
    
    used, sequentially add:
    • 
       mL of distilled 
      
      
      
      (Dropwise! Vigorous
      
      
      evolution).
    • 
       mL of 15% aqueous NaOH.
      
    • 
       mL of distilled 
      
      
      
      . Causality Check: As the final water is added and the mixture is warmed to room temperature, the gray suspension will suddenly convert into a brilliant, granular white precipitate (sodium aluminate). If the precipitate is gooey, the ratios were incorrect.
  • Isolation: Filter the white precipitate through a pad of Celite, washing thoroughly with ether. The filtrate contains the pure freebase amine.

References

Validation of Analytical Methods for 2-(Benzo[d]dioxol-4-yl)acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Benzo[d]dioxol-4-yl)acetonitrile is a high-value synthetic intermediate utilized in the development of complex pharmaceuticals and fine chemicals. Because positional isomers (such as the 5-yl regioisomer) and residual starting materials can profoundly impact the efficacy and safety of downstream active pharmaceutical ingredients (APIs), establishing robust analytical control is mandatory. This guide objectively compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms, providing self-validating experimental protocols grounded in the latest ICH Q2(R2) regulatory framework[1].

The ICH Q2(R2) Validation Framework & Lifecycle Approach

The updated ICH Q2(R2) guidelines mandate a paradigm shift from a static, one-time validation checklist to a dynamic, lifecycle-oriented approach[2]. Validation is driven by a predefined Analytical Target Profile (ATP), ensuring the method remains fit for its intended purpose from development through commercial routine testing[1],[3].

ICH_Workflow ATP Analytical Target Profile (ATP) Dev Method Development (Design of Experiments) ATP->Dev Defines requirements Val ICH Q2(R2) Validation (Linearity, Accuracy, Precision) Dev->Val Optimized parameters Impl Routine Implementation (Self-Validating SST) Val->Impl Validated procedure Life Lifecycle Management (ICH Q14) Impl->Life Continuous monitoring Life->Dev Post-approval changes

Caption: ICH Q2(R2) and Q14 lifecycle approach for analytical method validation.

Key validation parameters under this framework include:

  • Specificity: The ability to unequivocally assess the target analyte in the presence of expected impurities (e.g., regioisomers, degradants)[4].

  • Linearity & Range: Demonstrating a directly proportional relationship between analyte concentration and instrument response across the specified working range[1],[2].

  • Accuracy: The closeness of agreement between the accepted true value and the analytical result, typically assessed via spike-recovery studies[4].

Comparative Analysis of Analytical Platforms

Selecting the appropriate analytical technology requires balancing sensitivity, specificity, and throughput. Table 1 provides an objective comparison of the three primary platforms used for the analysis of benzodioxole derivatives[5].

Table 1: Performance Comparison of Analytical Platforms for 2-(Benzo[d]dioxol-4-yl)acetonitrile

ParameterHPLC-UV (PFP Column)GC-MS (EI Mode)LC-MS/MS (MRM Mode)
Primary Application Routine Assay & Isomeric PurityVolatile Impurity ProfilingTrace Genotoxic Impurities
Specificity (Isomer Resolution) Excellent (via

interactions)
Good (via boiling point/shape)Moderate (isobars require LC separation)
Sensitivity (LOD) ~0.05% area~0.01% area< 1 ng/mL
Throughput & Cost High throughput, Low costMedium throughput, Medium costLow throughput, High cost
Causality / Advantage Exploits benzodioxole chromophoreLeverages thermal stabilityUnmatched MRM selectivity

Causality in Experimental Choices: The Science of Separation

To achieve scientific integrity, experimental parameters must be chosen based on the fundamental physicochemical properties of the molecule.

  • Chromatographic Selectivity (The Isomer Challenge): The primary analytical hurdle is resolving 2-(Benzo[d]dioxol-4-yl)acetonitrile from its 5-yl regioisomer. Because these isomers possess identical molecular weights and highly similar lipophilicities, they present a severe risk of isobaric interference[6]. Standard C18 columns often yield co-elution. Causality: We mandate a Pentafluorophenyl (PFP) stationary phase for HPLC. The highly fluorinated ring of the PFP phase introduces

    
     interactions and dipole-dipole interactions that exploit the subtle electron density differences around the benzodioxole ring of the 4-yl vs. 5-yl isomers, achieving baseline resolution (
    
    
    
    ).
  • Detection Mechanisms: Causality: The oxygen atoms in the 1,3-dioxole ring donate electron density into the aromatic

    
     system, resulting in a distinct UV absorption maximum at ~285 nm. This allows HPLC-UV to achieve high sensitivity without the need for complex chemical derivatization[7].
    
  • Mass Spectrometry (LC-MS/MS): For trace-level quantification in complex matrices, LC-MS/MS operating in multiple reaction monitoring (MRM) mode provides unmatched selectivity, utilizing specific precursor-to-product ion transitions[8].

Separation_Logic Sample Sample Matrix 2-(Benzo[d]dioxol-4-yl)acetonitrile HPLC Reversed-Phase HPLC (PFP Stationary Phase) Sample->HPLC Injection Polar Polar Impurities (Unreacted Cyanide) HPLC->Polar High aqueous affinity Target Target Analyte (4-yl Isomer) HPLC->Target Balanced partitioning Isomer Regioisomers (5-yl Isomer) HPLC->Isomer Pi-Pi shape selectivity NonPolar Non-Polar Byproducts (Late Elution) HPLC->NonPolar High organic affinity

Caption: Chromatographic separation logic for benzodioxole regioisomers using a PFP column.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols incorporate strict System Suitability Testing (SST) criteria. If the SST fails, the instrument sequence automatically aborts, preventing the generation of invalid data.

Protocol 1: HPLC-UV Method for Assay and Isomeric Purity

Objective: Quantify the target analyte and resolve the 5-yl regioisomer.

Step 1: Preparation of Solutions

  • Diluent: 50:50 (v/v) Water : Acetonitrile.

  • Working Standard: Dissolve 2-(Benzo[d]dioxol-4-yl)acetonitrile reference standard in diluent to a final concentration of 0.1 mg/mL.

  • Resolution Standard: Spike the working standard with 0.5% (w/w) of the 5-yl regioisomer.

Step 2: Chromatographic Conditions

  • Column: PFP (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (20% B), 2-15 min (linear ramp to 80% B), 15-18 min (hold 80% B), 18.1-25 min (re-equilibration at 20% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 285 nm.

Step 3: The Self-Validating Mechanism (SST) Before sample analysis, the sequence executes the following checks:

  • Blank Injection: Confirms zero carryover (Target peak area < 0.05% of standard).

  • Resolution Check: Analyzes the Resolution Standard. The software calculates resolution (

    
    ). Criteria: 
    
    
    
    . If
    
    
    , the run aborts.
  • Precision Check: Injects the Working Standard 5 consecutive times. Criteria: Relative Standard Deviation (RSD)

    
    . If RSD > 0.73%, the run aborts.
    

Step 4: ICH Q2(R2) Validation Execution

  • Linearity: Prepare 5 concentration levels (50%, 75%, 100%, 125%, 150% of nominal). Evaluate the linear relationship; acceptance criteria requires

    
    [1].
    
  • Accuracy: Spike known amounts of the analyte into a synthetic sample matrix. Acceptance criteria requires recovery between 98.0% and 102.0%[4].

Protocol 2: GC-MS for Volatile Impurity Profiling

Objective: Identify and quantify trace volatile starting materials and byproducts.

Step 1: System Setup & Causality

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm). Causality: The 5% phenyl-arylene / 95% dimethylpolysiloxane phase is selected because the target molecule lacks labile functional groups and is thermally stable, allowing it to vaporize intact without artifact generation.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Mass Spectrometer operating in Electron Ionization (EI) mode at 70 eV. Causality: Hard ionization at 70 eV fragments the benzodioxole ring to yield highly reproducible, characteristic tropylium-like ions, ensuring absolute structural confirmation against isobaric interferences[6].

Step 2: SST Criteria

  • Inject a Limit of Quantitation (LOQ) standard (0.05% of nominal concentration).

  • Criteria: Signal-to-noise (S/N) ratio must be

    
     for the target quantifier ion.
    

References

1.[1] Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org. URL: 2.[4] Understanding ICH Q2(R2) Guidelines for Analytical Validation. Source: youtube.com. URL: 3.[3] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: europa.eu. URL: 4.[2] ICH Q2(R2) Guide: Analytical Method Validation Explained. Source: intuitionlabs.ai. URL: 5.[7] 3,4-(Methylenedioxy)phenylacetonitrile, 98+%. Source: benchchem.com. URL: 6.[6] MASS SPECTRAL AND CHROMATOGRAPHIC STUDIES ON A SERIES OF REGIOISOMERS AND ISOBARIC DERIVATIVES. Source: auburn.edu. URL: 7.[8] Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples. Source: acs.org. URL: 8.[5] Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Source: nih.gov. URL:

Sources

Benchmarking 2-(Benzo[d]dioxol-4-yl)acetonitrile against other synthetic precursors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Benchmarking Report: 2-(Benzo[d]dioxol-4-yl)acetonitrile

Executive Summary

In the landscape of advanced organic synthesis, the selection of positional isomers dictates the thermodynamic and kinetic boundaries of downstream reactions. 2-(Benzo[d]dioxol-4-yl)acetonitrile is a highly specialized synthetic precursor. Unlike its ubiquitous 5-substituted counterpart—homopiperonylonitrile, which is widely used in the synthesis of empathogens and berberine derivatives[1]—the 4-substituted isomer presents a unique spatial and electronic microenvironment. This guide benchmarks the performance of the 4-isomer against standard alternatives, providing drug development professionals and synthetic chemists with the causal logic and self-validating protocols necessary to master its reactivity.

Structural Profiling & Mechanistic Divergence

The fundamental divergence in reactivity between the 4-isomer and the 5-isomer originates from the ortho-effect of the 1,3-dioxole ring.

  • Electronic Microenvironment: The oxygen atoms of the benzodioxole ring exert a strong inductive electron-withdrawing effect (-I) through the sigma framework, while simultaneously donating electron density via resonance (+M). Because the acetonitrile group in the 4-isomer is directly adjacent to the C3-oxygen, the -I effect is maximized. This subtly increases the kinetic acidity of the

    
    -protons compared to the 5-isomer.
    
  • Steric Hindrance & Electrostatic Repulsion: While the

    
    -protons are easily deprotonated, the resulting carbanion sits in the immediate steric shadow of the C3-oxygen. During nucleophilic attack (e.g., 
    
    
    
    -alkylation), the lone pairs on the oxygen create a repulsive electrostatic field, significantly raising the activation energy for bulky electrophiles.

In contrast, reduction of the linear nitrile group occurs at the periphery of the molecule, remaining largely unaffected by the steric bulk of the dioxole ring.

G Precursor 2-(Benzo[d]dioxol-4-yl) acetonitrile Alkylation α-Alkylation (Base, R-X) Precursor->Alkylation Reduction Nitrile Reduction (LiAlH4 / THF) Precursor->Reduction Hindrance Steric Clash with C3-Oxygen Alkylation->Hindrance High Activation Energy Success 4-Substituted Phenethylamine Reduction->Success Unhindered Pathway

Divergent synthetic pathways of 2-(benzo[d]dioxol-4-yl)acetonitrile highlighting steric effects.

Benchmarking Data: Quantitative Comparison

To objectively evaluate the precursor, we benchmark it against the 5-isomer and the unsubstituted baseline (phenylacetonitrile) across standard synthetic transformations.

PrecursorStructural CharacteristicApprox.

-Proton pKa*

-Alkylation Yield (MeI)
Nitrile Reduction Yield (LiAlH

)
Phenylacetonitrile Unsubstituted baseline~21.985 - 90%92 - 95%
2-(Benzo[d]dioxol-5-yl)acetonitrile Para/Meta oxygen (+M dominant)~22.580 - 85%88 - 92%
2-(Benzo[d]dioxol-4-yl)acetonitrile Ortho oxygen (-I dominant, steric clash)~21.560 - 65%85 - 88%

*Relative pKa estimates are provided to illustrate kinetic acidity trends based on inductive proximity.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes embedded analytical checkpoints to confirm mechanistic success before proceeding.

Protocol A: Nitrile Reduction to Phenethylamine Derivatives

Objective: Synthesis of 2-(benzo[d]dioxol-4-yl)ethan-1-amine. Causality: Lithium Aluminum Hydride (


) in anhydrous Tetrahydrofuran (THF) is selected over catalytic hydrogenation (e.g., 

on Pd/C). Benzodioxole derivatives can occasionally poison palladium catalysts due to trace ring-opening impurities. THF provides a higher boiling point (66 °C) than diethyl ether, supplying the necessary thermal energy to drive the reduction of the sterically hindered nitrile to completion[1].

Step-by-Step Methodology:

  • Preparation: Purge a dry, three-neck round-bottom flask with Argon. Suspend 1.5 equivalents of

    
     in anhydrous THF.
    
  • Addition: Cool the suspension to 0 °C. Dissolve 2-(benzo[d]dioxol-4-yl)acetonitrile in anhydrous THF and add dropwise via an addition funnel over 30 minutes to control the exothermic hydride transfer.

  • Reflux: Remove the ice bath and heat the reaction to gentle reflux (65 °C) for 4 hours.

  • Quenching (Fieser Method): Cool to 0 °C. For every

    
     grams of 
    
    
    
    used, sequentially add
    
    
    mL of
    
    
    ,
    
    
    mL of 15% NaOH, and
    
    
    mL of
    
    
    . This specific sequence forces the aluminum salts to precipitate as a granular, easily filterable white solid rather than a colloidal emulsion.
  • Self-Validation Checkpoint:

    • FTIR Analysis: Analyze an aliquot of the organic layer. The complete disappearance of the sharp

      
       stretch at ~2250 cm⁻¹ and the emergence of a broad N-H stretch at 3300-3400 cm⁻¹ confirms successful reduction.
      
Protocol B: -Alkylation (Methylation)

Objective: Synthesis of


-methyl-2-(benzo[d]dioxol-4-yl)acetonitrile.
Causality:  Sodium hydride (NaH) is utilized to irreversibly deprotonate the 

-carbon, evolving hydrogen gas to prevent the reverse reaction. Strict temperature control (0 °C) during the addition of methyl iodide is critical; the steric hindrance at the 4-position slows down the mono-alkylation, making the intermediate highly susceptible to unwanted dialkylation if thermal energy is too high.

Step-by-Step Methodology:

  • Deprotonation: Suspend 1.1 equivalents of NaH (60% dispersion in mineral oil, washed with hexanes) in anhydrous DMF at 0 °C under Argon. Add the nitrile precursor dropwise. Stir until

    
     evolution ceases (approx. 45 mins).
    
  • Electrophilic Attack: Add 1.05 equivalents of Methyl Iodide (MeI) dropwise while strictly maintaining the temperature at 0 °C.

  • Propagation: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validation Checkpoint:

    • TLC Analysis: Elute with 4:1 Hexanes/Ethyl Acetate. The product spot will run slightly higher (less polar) than the starting material.

    • 1H-NMR Confirmation: The diagnostic

      
      -proton singlet (~3.7 ppm) of the starting material must shift to a quartet (~3.9 ppm), accompanied by the appearance of a new methyl doublet (~1.5 ppm, J = 7.2 Hz).
      

Application Landscape

The 4-substituted benzodioxole architecture is highly prized in specific industrial sectors where the 5-isomer fails to provide the correct spatial geometry:

  • Agrochemical Development: The 4-substituted framework is a critical building block for modern broad-spectrum fungicides. For instance, fluorinated analogs such as 2-(2,2-difluoro-benzo[1,3]dioxol-4-yl)acetonitrile[2] serve as direct precursors in the synthesis of Fludioxonil (4-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrole-3-carbonitrile), a compound that disrupts fungal osmotic signal transduction[3].

  • Pharmaceuticals: In neuropharmacology, shifting the dioxole ring from the 5,6-position to the 4,5-position alters the binding vector of the molecule within the hydrophobic pockets of monoamine transporters, allowing developers to patent novel, proprietary pharmacological spaces distinct from classical phenethylamine derivatives.

References

  • Title: CN103497180A - Synthetic method of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)
  • Title: (2,2-Difluoro-benzo[1,3]dioxol-4-YL)acetonitrile ...
  • Title: 3,4-(Methylenedioxy)

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Benzo[d]dioxol-4-yl)acetonitrile

A Comprehensive Guide to the Proper Disposal of 2-(Benzo[d][1][2]dioxol-4-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Understanding the Critical Nature of Disposal

2-(Benzo[d][1][2]dioxol-4-yl)acetonitrile is a chemical compound that requires meticulous handling and disposal due to its chemical structure. The molecule contains a benzodioxole ring system, which is characteristic of safrole, a List I chemical regulated by the U.S. Drug Enforcement Administration (DEA) due to its use in the illicit manufacture of MDMA (ecstasy).[1][3][4] Consequently, all derivatives of this structure, including the topic compound, should be handled with the assumption that they fall under similar regulatory scrutiny. Additionally, the presence of a nitrile group imparts significant toxicity. This guide outlines the necessary precautions and procedures for the safe and compliant disposal of this compound.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Toxicity: The nitrile (-CN) group is a significant toxicophore. Organic nitriles can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration.[5] Exposure can occur through inhalation, ingestion, or skin absorption. Symptoms of cyanide poisoning can include weakness, headache, dizziness, rapid breathing, nausea, and vomiting. In severe cases, it can lead to collapse and death.

  • Regulatory Scrutiny: The benzodioxole ring is the core structure of safrole, a DEA List I chemical.[1][3][4][6] As such, this compound is likely to be considered a regulated chemical precursor. All acquisition, use, and disposal records must be meticulously maintained to ensure compliance with federal regulations.

  • Flammability: Like many organic compounds, 2-(Benzo[d][1][2]dioxol-4-yl)acetonitrile is expected to be combustible. Acetonitrile, a related simple nitrile, is a highly flammable liquid.[5][7][8][9][10]

  • Environmental Hazard: Improper disposal can lead to the contamination of soil and water systems, posing a significant risk to aquatic life and the broader ecosystem.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Ingestion, Dermal, Inhalation
Serious Eye Irritation Causes serious eye irritation.Eyes
Regulatory Potential DEA List I chemical precursor.N/A
Flammability Combustible solid or liquid.Heat, sparks, open flames
Environmental Toxic to aquatic life with long-lasting effects.Improper disposal

Personal Protective Equipment (PPE) and Engineering Controls

Due to the significant hazards, stringent safety measures must be in place when handling and disposing of 2-(Benzo[d][1][2]dioxol-4-yl)acetonitrile.

Engineering Controls:

  • Fume Hood: All handling and disposal procedures must be conducted in a properly functioning chemical fume hood to minimize the risk of inhaling harmful vapors.[2]

  • Ventilation: The storage and handling area should be well-ventilated to prevent the accumulation of vapors.[2][7]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are mandatory.[2]

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.[2]

  • Lab Coat: A lab coat or protective apron should be worn to protect clothing and skin.[2]

  • Closed-toe Shoes: These are required to protect the feet from spills.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For Small Spills (within a fume hood):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Containment: Use an inert, absorbent, non-combustible material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container using spark-proof tools.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Disposal: The collected waste and cleaning materials must be disposed of as hazardous waste.

For Large Spills (outside a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Secure and control access to the spill area.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Emergency Services: Contact your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services. Do not attempt to clean up a large spill without proper training and equipment.

Step-by-Step Disposal Procedures

The disposal of 2-(Benzo[d][1][2]dioxol-4-yl)acetonitrile must be carried out in strict accordance with federal, state, and local regulations, as well as institutional policies.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Collect all waste containing 2-(Benzo[d][1][2]dioxol-4-yl)acetonitrile in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material and have a tightly sealing lid.[2]

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: 2-(Benzo[d][1][2]dioxol-4-yl)acetonitrile. Include the appropriate hazard warnings (e.g., "Toxic," "Flammable").[2]

  • Avoid Mixing: Do not mix this waste with other waste streams, especially incompatible substances like strong acids or oxidizers, which could lead to dangerous reactions.[2]

Step 2: On-site Neutralization (for small quantities, with EHS approval)

For trace amounts or residual material on equipment, a chemical deactivation step may be considered, but only with prior approval from your institution's EHS department and by trained personnel. A common method for destroying the nitrile group is through alkaline hydrolysis.

  • Procedure: Cautiously add the nitrile waste to a solution of sodium hydroxide. The reaction will convert the nitrile to a carboxylate salt and ammonia. This process can be slow and may require heating.

  • Caution: This procedure should only be performed by experienced chemists in a controlled laboratory setting, as the reaction can be exothermic and may release ammonia gas.

Step 3: Off-site Disposal

For bulk quantities and routine disposal, off-site treatment by a licensed hazardous waste disposal contractor is the standard and recommended procedure.

  • Engage a Licensed Contractor: Your institution's EHS department will have contracts with licensed hazardous waste disposal companies.

  • Packaging: Ensure the waste is packaged according to the contractor's specifications and Department of Transportation (DOT) regulations. This typically involves placing the primary waste container in a larger, approved shipping container.

  • Manifesting: All hazardous waste shipments must be accompanied by a hazardous waste manifest, which tracks the waste from the point of generation to its final disposal.[2]

Step 4: Incineration

Incineration is the preferred disposal method for organic nitriles as it ensures the complete destruction of the compound.[2] This must be carried out in a specialized, high-temperature hazardous waste incinerator equipped with afterburners and scrubbers to control the emission of toxic byproducts such as nitrogen oxides and hydrogen cyanide.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(Benzo[d][1][2]dioxol-4-yl)acetonitrile.

DisposalWorkflowStartWaste Generation:2-(Benzo[d][1,3]dioxol-4-yl)acetonitrileCheckRegulationsConsult Institutional EHSand DEA RegulationsStart->CheckRegulationsSegregateWasteSegregate into aLabeled HazardousWaste ContainerCheckRegulations->SegregateWasteSmallQuantitySmall Quantity / Residual?SegregateWaste->SmallQuantityOnsiteTreatmentOn-site Neutralization(EHS Approved Only)SmallQuantity->OnsiteTreatmentYesOffsiteDisposalPrepare for Off-siteDisposal via LicensedContractorSmallQuantity->OffsiteDisposalNoOnsiteTreatment->OffsiteDisposalIncinerationHigh-TemperatureIncinerationOffsiteDisposal->IncinerationDocumentationComplete allDisposal DocumentationIncineration->Documentation

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Benzo[d]dioxol-4-yl)acetonitrile

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Benzo[d][1][2]dioxol-4-yl)acetonitrile

This guide provides essential, field-tested safety protocols for the handling and disposal of 2-(Benzo[d][1][2]dioxol-4-yl)acetonitrile. As your partner in laboratory safety, our goal is to empower you with the knowledge to manage chemical risks effectively, ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist, delving into the causality behind each procedural step.

Hazard Analysis: Understanding the Intrinsic Risks

2-(Benzo[d][1][2]dioxol-4-yl)acetonitrile belongs to the family of organic nitriles. The primary toxicological concern with such compounds is rooted in their cyanide (-CN) functional group. While the molecule itself has its own toxic profile, the more significant danger often arises from the potential metabolic release of the cyanide ion or the liberation of highly toxic hydrogen cyanide (HCN) gas.[1][3]

A closely related isomer, 2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile, is classified as harmful if swallowed, in contact with skin, or if inhaled. Given the structural similarity, it is imperative to treat 2-(Benzo[d][1][2]dioxol-4-yl)acetonitrile with the same high degree of caution. Exposure can occur via inhalation of the powder, dermal absorption, or accidental ingestion. The cyanide ion is a potent inhibitor of cellular respiration, leading to histotoxic hypoxia, and exposure can cause symptoms ranging from weakness and headaches to immediate collapse and death.[1]

Key Hazards:

  • Acute Toxicity: Harmful through inhalation, ingestion, and skin contact.[3]

  • Hydrogen Cyanide (HCN) Release: Contact with acids, and potentially atmospheric moisture, can liberate highly toxic and flammable HCN gas.[1][4] This reaction can be rapid and fatal.

  • Delayed Effects: The toxic effects from metabolic release of cyanide can be delayed for several hours post-exposure, requiring prolonged medical observation after any suspected incident.[3][5]

The Hierarchy of Controls: A Multi-Layered Defense Strategy

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness is entirely dependent on the preceding layers of safety controls. Before any work is initiated, the following engineering and administrative controls are mandatory.

Mandatory Engineering Control: The Chemical Fume Hood

All handling of 2-(Benzo[d][1][2]dioxol-4-yl)acetonitrile, including weighing, transfers, and preparation of solutions, must be conducted within a properly functioning and certified chemical fume hood.[1][6][7] This is a non-negotiable control measure.

  • Causality: The fume hood provides critical containment for airborne particles of the solid compound and captures any potential evolution of HCN gas, protecting the user from inhalation exposure.[4]

Mandatory Administrative Controls: Safe Work Practices
  • Designated Area: Establish a clearly marked designated area within the fume hood for all work with this compound.[6][7] This prevents cross-contamination of the general laboratory space.

  • No Lone Work: Never handle this compound while working alone in the laboratory.[1][7] Ensure a colleague is aware of the work being performed and is present in the vicinity.

  • Acid-Free Zone: Prohibit the presence of acids in the immediate work area and especially within the same fume hood, unless required by the specific experimental protocol.[6][7][8] Accidental mixing is a primary cause of HCN release.[8]

Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE must be deliberate and task-specific. The following table outlines the minimum required PPE for handling 2-(Benzo[d][1][2]dioxol-4-yl)acetonitrile.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid / Transfers Double-gloved with nitrile glovesChemical safety goggles and a full-face shieldChemical-resistant lab coat, long pants, closed-toe shoesNot required if performed within a certified fume hood
Preparing Solutions Double-gloved with nitrile glovesChemical safety goggles and a full-face shieldChemical-resistant lab coat, long pants, closed-toe shoesNot required if performed within a certified fume hood
Reaction in Progress Double-gloved with nitrile glovesChemical safety gogglesChemical-resistant lab coat, long pants, closed-toe shoesNot required for closed systems within a fume hood
Spill Cleanup Thicker, chemical-resistant nitrile or PVC glovesChemical safety goggles and a full-face shieldChemical-resistant lab coat or impervious apronConsult safety officer; may require an air-purifying respirator with appropriate cartridges
Hand Protection: The Critical Interface

Standard disposable nitrile gloves are the minimum requirement due to their superior resistance to a wide range of chemicals, solvents, and punctures compared to latex or vinyl.[2][9][10]

  • The Rationale for Double-Gloving: For handling solids and preparing solutions, double-gloving is strongly recommended.[1][4][6] The outer glove absorbs the initial contamination, while the inner glove provides a secondary barrier, significantly reducing the risk of exposure during the doffing (removal) process.

  • Integrity Check: Always inspect gloves for any signs of degradation or punctures before and during use. If a glove is contaminated, remove it immediately, wash your hands thoroughly, and don a new pair.[1]

Eye and Face Protection: Preventing Ocular Exposure
  • Safety Goggles: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes and airborne particles.[4]

  • Face Shield: When handling the solid powder or preparing solutions where a splash hazard exists, a full-face shield must be worn in addition to safety goggles.[4][6] This provides a broader barrier protecting the entire face from splashes.

Body Protection

A clean, buttoned, chemical-resistant lab coat must be worn at all times.[1][6] This should be supplemented with long pants and fully enclosed, chemical-resistant footwear. An impervious apron may be required if there is a significant splash potential.[8]

Procedural Discipline: PPE Workflow

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflowcluster_donningDonning Sequence (Clean Area)cluster_doffingDoffing Sequence (At Work Area Exit)d11. Lab Coat & Attired22. Inner Nitrile Glovesd1->d2Ensure full coveraged33. Safety Gogglesd2->d3d44. Face Shieldd3->d4If splash riskd55. Outer Nitrile Glovesd4->d5Tuck coat sleevesinto outer glovesf11. Remove Outer Glovesf22. Remove Face Shieldf1->f2Peel off withouttouching exteriorf33. Remove Lab Coatf2->f3Handle from insidef44. Remove Gogglesf3->f4f55. Remove Inner Glovesf4->f5Handle from insidef66. Wash Hands Thoroughlyf5->f6With soap and water

Caption: PPE Donning and Doffing Workflow.

Decontamination and Disposal: A Critical Final Step

All materials and surfaces contaminated with 2-(Benzo[d][1][2]dioxol-4-yl)acetonitrile must be treated as hazardous.

Work Area Decontamination
  • Wipe surfaces first with a pH 10 buffer solution.[4][7]

  • Follow with a freshly prepared 10% bleach solution.[4][7]

  • All wipes and cleaning materials must be disposed of as solid hazardous waste.[4]

Waste Disposal

Proper segregation of waste is essential. All cyanide-containing waste must be managed as hazardous waste.[6]

  • Solid Waste: All contaminated PPE (gloves, wipes, bench paper, etc.) must be placed in a dedicated, sealed, and clearly labeled heavy-duty plastic bag or container for solid cyanide waste.[6][8]

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a dedicated, sealed, and clearly labeled container for liquid cyanide waste.

  • Never Mix with Acidic Waste: Under no circumstances should cyanide-containing waste be mixed with acidic waste streams due to the risk of HCN gas generation.[8]

Waste_Disposalcluster_generationPoint of Generation (Inside Fume Hood)cluster_containersWaste SegregationglovesContaminated Gloves,Wipes, Weigh Boatssolid_wasteDedicated SolidCyanide Waste Container(Labeled, Sealed)gloves->solid_wastesolutionsContaminated Solutions,Rinsatesliquid_wasteDedicated LiquidCyanide Waste Container(Labeled, Sealed)solutions->liquid_wastedisposalHazardous Waste Pickup(EH&S)solid_waste->disposalliquid_waste->disposal

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Benzo[d][1,3]dioxol-4-yl)acetonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.